Product packaging for Aculeacin A(Cat. No.:CAS No. 58814-86-1)

Aculeacin A

Cat. No.: B036043
CAS No.: 58814-86-1
M. Wt: 1079.2 g/mol
InChI Key: FBCLKBXYZRAXNA-PDIPHZEPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aculeacin A is a potent antifungal lipopeptide antibiotic isolated from Aspergillus aculeatus. Its primary research value lies in its unique mechanism of action, specifically targeting fungal cell wall biosynthesis. This compound acts as a potent inhibitor of 1,3-β-glucan synthase, a key enzyme responsible for the production of 1,3-β-glucan, an essential structural polysaccharide in the cell walls of many pathogenic fungi, particularly Candida species. This mechanism distinguishes it from polyene and azole antifungals, making it a valuable tool for studying fungal cell wall dynamics, resistance mechanisms, and for use in combination therapy studies. Researchers utilize Aculeicin A in microbiological and biochemical assays to investigate fungal pathogenesis, to probe the structure and function of the glucan synthase complex, and as a selective agent in molecular biology applications. Its activity against a broad spectrum of yeasts and filamentous fungi makes it particularly useful for in vitro antifungal susceptibility testing and for exploring novel therapeutic strategies against invasive fungal infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H82N8O17 B036043 Aculeacin A CAS No. 58814-86-1

Properties

CAS No.

58814-86-1

Molecular Formula

C51H82N8O17

Molecular Weight

1079.2 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide

InChI

InChI=1S/C51H82N8O17/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-32-23-35(64)47(72)57-49(74)41-42(67)27(2)25-59(41)51(76)39(34(63)24-36(52)65)55-48(73)40(44(69)43(68)29-18-20-30(61)21-19-29)56-46(71)33-22-31(62)26-58(33)50(75)38(28(3)60)54-45(32)70/h18-21,27-28,31-35,38-44,47,60-64,67-69,72H,4-17,22-26H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1

InChI Key

FBCLKBXYZRAXNA-PDIPHZEPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Synonyms

aculeacina; aculeacins; ACULEACIN A FROM ASPERGILLUS ACULEATUS

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Activity of Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aculeacin A is a lipopeptide antifungal antibiotic belonging to the echinocandin class. Isolated from the fungus Aspergillus aculeatus, it exerts its fungicidal activity by non-competitively inhibiting the β-(1→3)-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and cell death. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a summary of its biological activity and detailed protocols for relevant biochemical assays.

Chemical Structure and Physicochemical Properties

This compound is a cyclic hexapeptide with a long-chain fatty acid side chain (palmitic acid).[2][3] This amphiphilic nature is characteristic of the echinocandin family of antibiotics. The core peptide structure contains several non-proteinogenic amino acids, including hydroxyproline (B1673980) and threonine.[2]

There is some discrepancy in the reported molecular formula and weight in available literature and databases. More detailed chemical database entries suggest a molecular formula of C₅₁H₈₂N₈O₁₇, while some commercial suppliers list C₅₀H₈₁N₇O₁₆. For the purpose of this guide, the data from comprehensive databases will be prioritized.

2D Chemical Structure of this compound

(SMILES string representation)

Table 1: Physicochemical and Identification Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅₁H₈₂N₈O₁₇N/A
Molecular Weight 1079.26 g/mol N/A
CAS Number 58814-86-1
Appearance White amorphous powder[2]
Biological Source Aspergillus aculeatus M-4214[2]
Solubility Soluble in lower alcohols, DMSO. Sparingly soluble in water or other organic solvents.[2]
Storage Temperature -20°C

Mechanism of Action

The primary molecular target of this compound is the enzyme β-(1→3)-D-glucan synthase.[1] This enzyme is an integral membrane protein complex responsible for polymerizing UDP-glucose into β-(1→3)-D-glucan, the primary structural polymer of the fungal cell wall. By inhibiting this enzyme, this compound depletes the cell wall of its main component, leading to a loss of structural integrity, osmotic instability, and ultimately, cell lysis. This mechanism is specific to fungi, as mammalian cells lack a cell wall, contributing to the selective toxicity of the compound.[1]

cluster_cell Fungal Cell UDP_Glucose UDP-Glucose (Substrate) GS_Complex β-(1→3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->GS_Complex Polymerization Glucan β-(1→3)-D-Glucan (Polymer) GS_Complex->Glucan CellWall Cell Wall Synthesis & Integrity Glucan->CellWall Lysis Cell Lysis AculeacinA This compound AculeacinA->GS_Complex Inhibition

Mechanism of Action of this compound.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound

Specific, comparative MIC values for this compound are not detailed in the searched literature. This table serves as a template for experimental data collection.

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicanse.g., ATCC 90028Data not available
Candida glabratae.g., ATCC 90030Data not available
Aspergillus fumigatuse.g., ATCC 204305Data not available
Saccharomyces cerevisiaee.g., ATCC 204508Data not available

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation of this compound is not fully elucidated in a single source. However, based on published literature, a general workflow can be described. The producing organism, Aspergillus aculeatus M-4214, is cultured via fermentation. The antibiotic is primarily isolated from the mycelial cake rather than the culture broth.[2][3]

  • Fermentation: Culture Aspergillus aculeatus M-4214 in a suitable medium (e.g., Malt extract agar) at 24°C.

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Extraction: Extract the active compound from the mycelial cake using a suitable organic solvent, such as a lower alcohol.[2]

  • Purification: The crude extract is then subjected to multiple rounds of chromatographic purification. Techniques such as gel filtration chromatography are employed to isolate this compound from other related minor components (Aculeacins B, C, D, etc.).[3]

  • Characterization: The final purified compound is characterized by HPLC, amino acid analysis, and other spectroscopic methods.

Protocol 2: In Vitro β-(1→3)-D-Glucan Synthase Inhibition Assay

This protocol is a synthesized representation of standard methods used to measure the inhibition of β-(1→3)-D-glucan synthase activity.[1][4][5] It relies on measuring the incorporation of a radiolabeled glucose substrate into an acid-insoluble glucan polymer.

1. Preparation of Enzyme Extract (Microsomal Membranes):

  • Grow the target yeast (e.g., Candida albicans or Saccharomyces cerevisiae) in a suitable broth (e.g., YPAD) at 30°C to the exponential growth phase.[4]

  • Harvest cells by centrifugation.

  • Break the cells using a bead beater in a suitable lysis buffer to generate a cell extract.[4]

  • Prepare a crude microsomal membrane fraction, which contains the glucan synthase complex, by differential centrifugation. Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.

2. Glucan Synthase Reaction:

  • In a microtiter plate or microcentrifuge tube, prepare the reaction mixture. The final volume is typically 40-100 µL.

  • Reaction Buffer Components: 75 mM Tris-HCl (pH 7.5), 20 µM GTP-γ-S (activator), 0.75% Bovine Serum Albumin (BSA), and the test compound (this compound) at various concentrations (typically diluted in DMSO).[5]

  • Add the prepared enzyme extract to the reaction buffer and pre-incubate.

  • Initiate the reaction by adding the substrate mixture: UDP-D-[¹⁴C]glucose (e.g., 0.6 mM final concentration).[1]

  • Incubate the reaction at 30°C or room temperature for 60-90 minutes.[1][5]

3. Quenching and Product Collection:

  • Stop the reaction by adding an equal volume of 10-20% Trichloroacetic Acid (TCA).[4]

  • Incubate on ice to allow the glucan polymer to precipitate.

  • Collect the acid-insoluble glucan product by filtering the mixture through a glass fiber filter disc.

  • Wash the filter disc multiple times with water or ethanol (B145695) to remove unreacted, soluble UDP-[¹⁴C]glucose.

4. Quantification:

  • Dry the filter disc.

  • Place the disc in a scintillation vial with a suitable scintillation cocktail.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • The level of radioactivity is directly proportional to the activity of the β-(1→3)-D-glucan synthase. The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the enzyme activity by 50% compared to a no-drug control.[4]

node1 1. Prepare Reaction Mix (Buffer, GTP-γ-S, Enzyme) node2 2. Add Test Compound (e.g., this compound) node1->node2 node3 3. Initiate Reaction (Add UDP-[14C]glucose) node2->node3 node4 4. Incubate (e.g., 90 min at RT) node3->node4 node5 5. Quench Reaction (Add Trichloroacetic Acid) node4->node5 node6 6. Filter & Wash (Collect insoluble [14C]Glucan) node5->node6 node7 7. Quantify Radioactivity (Scintillation Counting) node6->node7 node8 8. Calculate IC50 Value node7->node8

Workflow for β-(1→3)-D-Glucan Synthase Inhibition Assay.

References

Unveiling Aculeacin A: A Technical Guide to its Discovery and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, mechanism of action, and production of the potent antifungal agent, Aculeacin A, from Aspergillus aculeatus. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antifungal antibiotic belonging to the lipopeptide family, first isolated from the fungus Aspergillus aculeatus M-4214.[1] It exhibits significant activity against a range of pathogenic yeasts and molds, making it a subject of interest in the development of new antifungal therapies. This technical guide provides an in-depth exploration of the discovery of this compound, its mechanism of action, its antifungal spectrum, and the methodologies for its production and isolation.

Antifungal Activity of this compound

This compound demonstrates a narrow but potent spectrum of antifungal activity, primarily targeting yeasts. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. This compound is particularly effective against various species of Candida and Torulopsis. A paradoxical relationship has been observed between its concentration and fungicidal activity, with the greatest lethal effect observed at concentrations ranging from 0.08 to 1.25 µg/mL; higher concentrations can lead to a reduced lethal effect.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida species≤ 0.31[2]
Torulopsis species≤ 0.31[2]
Cryptococcus neoformansInactive[2]
Filamentous and dimorphic fungiInactive[2]

Table 1: Antifungal Spectrum of this compound

Mechanism of Action: Targeting the Fungal Cell Wall

The primary mode of action of this compound is the inhibition of fungal cell wall synthesis. Specifically, it targets and inhibits the enzyme β-(1,3)-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in growing yeast cells. This targeted action on a uniquely fungal structure contributes to its selective toxicity.

cluster_0 Fungal Cell Aculeacin_A This compound Glucan_Synthase β-(1,3)-Glucan Synthase Aculeacin_A->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Beta_Glucan β-(1,3)-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to Beta_Glucan->Cell_Wall Component of

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits β-(1,3)-glucan synthase, disrupting fungal cell wall synthesis and leading to cell lysis.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, its lipopeptide structure strongly suggests that it is synthesized by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that assemble peptides from amino acid precursors without the use of ribosomes. The biosynthesis of other secondary metabolites in Aspergillus aculeatus, such as the diketopiperazine aspkyncin, has been shown to involve an NRPS.[3] It is hypothesized that a specific NRPS gene cluster in the Aspergillus aculeatus genome is responsible for the assembly of the peptide core of this compound, which is then lipidated with a fatty acid moiety. Further genomic and transcriptomic analyses are required to identify and characterize the specific gene cluster responsible for this compound biosynthesis.

cluster_pathway Hypothesized Biosynthetic Pathway of this compound Amino_Acids Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Fatty_Acid Fatty Acid Precursor Aculeacin_A This compound Fatty_Acid->Aculeacin_A Lipidation Peptide_Core Peptide Core NRPS->Peptide_Core Assembly Peptide_Core->Aculeacin_A cluster_workflow Isolation and Purification Workflow for this compound Fermentation Aspergillus aculeatus Fermentation Broth Filtration Filtration / Centrifugation Fermentation->Filtration Mycelial_Cake Mycelial Cake Filtration->Mycelial_Cake Extraction Solvent Extraction (e.g., Methanol) Mycelial_Cake->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions Size_Exclusion Size-Exclusion Chromatography Active_Fractions->Size_Exclusion Purified_Fractions Purified Fractions Size_Exclusion->Purified_Fractions HPLC Reversed-Phase HPLC Purified_Fractions->HPLC Pure_Aculeacin_A Pure this compound HPLC->Pure_Aculeacin_A

References

An In-Depth Technical Guide to the Biosynthesis of Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculeacin A is a potent antifungal lipopeptide belonging to the echinocandin class of natural products. These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, making them a critical tool in combating fungal infections. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, produced by the filamentous fungus Aspergillus aculeatus. Drawing on genomic data and comparative analysis with the well-characterized echinocandin B biosynthetic pathway, this document outlines the putative genetic and enzymatic machinery responsible for the assembly of this complex molecule. It includes the nonribosomal peptide synthetase (NRPS) core, the incorporation of non-proteinogenic amino acids, the attachment of the lipid side chain, and subsequent tailoring reactions. Detailed experimental protocols for key analytical techniques are provided, along with a structured presentation of the available quantitative data to support further research and development in this area.

Introduction

This compound, first isolated from Aspergillus aculeatus M-4214, is a cyclic hexapeptide with a palmitic acid side chain.[1] Like other echinocandins, its mode of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, leading to fungal cell wall instability and lysis.[2] The unique structural features of this compound, including hydroxylated amino acid residues, contribute to its antifungal activity. Understanding its biosynthesis is crucial for the potential bioengineering of novel derivatives with improved pharmacological properties. The genome of Aspergillus aculeatus ATCC 16872, a known producer of this compound, has been sequenced, providing the foundation for elucidating its biosynthetic pathway through genomic analysis and homology modeling with other known echinocandin gene clusters.[3][4][5]

The this compound Biosynthetic Gene Cluster

While the this compound biosynthetic gene cluster in Aspergillus aculeatus has not been explicitly characterized in a dedicated publication, a putative cluster can be identified through homology to the well-studied echinocandin B biosynthetic gene cluster from Aspergillus pachycristatus. This homologous cluster in A. aculeatus likely contains all the necessary enzymatic machinery for this compound synthesis. The core of this cluster is predicted to be a multi-modular nonribosomal peptide synthetase (NRPS). Fungal NRPSs are large, multi-domain enzymes that assemble peptides in an assembly-line fashion, independent of ribosomes.[6][7]

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster in Aspergillus aculeatus

Putative Gene (Homolog from Echinocandin B cluster) Proposed Function Substrate/Product
acuA (ecnA)Nonribosomal Peptide Synthetase (NRPS)Amino acids, Peptidyl-T domain intermediates
acuI (ecnI)Fatty Acyl-AMP LigasePalmitic acid, ATP, AMP
acuG (ecnG)OxygenaseAmino acid precursors
acuH (ecnH)OxygenaseAmino acid precursors
acuK (ecnK)OxygenaseAmino acid precursors
htyA-F (Homologs)Homotyrosine biosynthesis and modificationPrecursors for homotyrosine

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: initiation with a fatty acid side chain, elongation of the peptide core by the NRPS, and post-assembly modifications.

Initiation: The Lipid Side Chain

The biosynthesis is initiated by the activation of palmitic acid, which forms the N-terminal acyl side chain of this compound. This activation is catalyzed by a putative fatty acyl-AMP ligase, homologous to EcdI in the echinocandin B pathway. This enzyme activates palmitic acid to palmitoyl-AMP, which is then transferred to the first module of the NRPS.

Elongation: The NRPS Assembly Line

The core of the this compound molecule is a cyclic hexapeptide assembled by a large, multi-modular NRPS, herein designated as AcuA. Each module of the NRPS is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the previous module.

The sequence of modules on the NRPS dictates the sequence of amino acids in the final peptide. For this compound, the NRPS is predicted to have six modules, corresponding to the six amino acids in its core structure. Some of these amino acids are non-proteinogenic and require tailoring enzymes for their synthesis prior to incorporation.

Tailoring Reactions: Hydroxylation and Cyclization

The final structure of this compound features several hydroxylated amino acid residues. These hydroxylations are carried out by a series of oxygenases, likely cytochrome P450 monooxygenases and other iron-dependent oxygenases, encoded within the gene cluster. These tailoring enzymes modify the amino acid precursors or the peptide backbone.

Following the assembly of the linear lipopeptide, a terminal thioesterase (TE) domain, typically located at the C-terminus of the final NRPS module, catalyzes the release and cyclization of the peptide to form the mature this compound molecule.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the modular organization of the NRPS involved.

AculeacinA_Biosynthesis cluster_precursors Precursor Supply cluster_activation Initiation cluster_nrps Peptide Assembly & Modification cluster_final_product Final Product Palmitic_Acid Palmitic Acid AcuI AcuI (Fatty Acyl-AMP Ligase) Palmitic_Acid->AcuI Amino_Acids Amino Acids (including non-proteinogenic) Hydroxylases Hydroxylases (AcuG, AcuH, AcuK, etc.) Amino_Acids->Hydroxylases Modification Palmitoyl_AMP Palmitoyl-AMP AcuI->Palmitoyl_AMP ATP -> AMP+PPi AcuA_NRPS AcuA (NRPS Assembly Line) (6 Modules) Palmitoyl_AMP->AcuA_NRPS Loading onto Module 1 Aculeacin_A This compound AcuA_NRPS->Aculeacin_A Cyclization & Release (TE Domain) Hydroxylases->AcuA_NRPS Incorporation of hydroxylated amino acids

Caption: Proposed biosynthetic pathway of this compound.

NRPS_Module Module_n C A T Module_n:A->Module_n:T Module_n+1 C A T Module_n:T->Module_n+1:C Peptide bond formation Growing_Peptide_n-1 Growing Peptide (n-1 amino acids) Growing_Peptide_n-1->Module_n:C Amino_Acid_n Amino Acid (n) Amino_Acid_n->Module_n:A ATP -> AMP Amino_Acid_n+1 Amino Acid (n+1) Amino_Acid_n+1->Module_n+1:A

Caption: General architecture of two adjacent NRPS modules.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Cluster Identification and Annotation
  • Objective: To identify and annotate the putative this compound biosynthetic gene cluster in Aspergillus aculeatus ATCC 16872.

  • Procedure:

    • Obtain the genomic sequence of A. aculeatus ATCC 16872 from a public database (e.g., NCBI).

    • Perform a BLAST search using the sequences of known echinocandin biosynthetic genes (e.g., ecnA, ecnI from A. pachycristatus) as queries against the A. aculeatus genome.

    • Identify a contiguous genomic region containing homologs to the query genes.

    • Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the boundaries and gene content of the secondary metabolite cluster.

    • Manually annotate the open reading frames (ORFs) within the predicted cluster based on homology to genes with known functions.

Gene Inactivation and Heterologous Expression
  • Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis.

  • Procedure for Gene Inactivation:

    • Construct a gene deletion cassette for a key gene in the cluster (e.g., the NRPS gene acuA) containing a selectable marker (e.g., hygromycin resistance).

    • Transform A. aculeatus protoplasts with the deletion cassette.

    • Select for transformants on appropriate media.

    • Confirm gene replacement by PCR and Southern blot analysis.

    • Analyze the metabolite profile of the mutant strain by HPLC-MS to confirm the abolishment of this compound production.

  • Procedure for Heterologous Expression:

    • Clone the entire putative this compound gene cluster into a suitable fungal expression vector.

    • Transform a heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which does not produce echinocandins.

    • Cultivate the transformed strain under conditions conducive to secondary metabolite production.

    • Analyze the culture broth and mycelial extracts for the production of this compound using HPLC-MS.

In Vitro Characterization of NRPS Adenylation Domain Specificity
  • Objective: To determine the amino acid substrate specificity of the A-domains within the AcuA NRPS.

  • Procedure:

    • Clone and express individual A-domains or A-T didomains in E. coli.

    • Purify the recombinant proteins using affinity chromatography.

    • Perform ATP-PPi exchange assays in the presence of various proteinogenic and non-proteinogenic amino acids.

    • The assay mixture should contain the purified enzyme, the amino acid substrate, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

    • Measure the incorporation of [³²P]PPi into ATP, which indicates amino acid activation.

    • Determine the kinetic parameters (Km and kcat) for the preferred amino acid substrates.

Quantitative Data

Currently, there is a lack of specific published quantitative data for the enzymes involved in the this compound biosynthetic pathway. However, data from the closely related echinocandin B pathway can serve as a valuable reference point.

Table 2: Exemplary Quantitative Data from Echinocandin B Biosynthesis (for comparative purposes)

Enzyme/Process Parameter Value Organism/Conditions
EcdI (Fatty Acyl-AMP Ligase)Km for linoleic acid~10 µMIn vitro assay
EcdA (NRPS) A-domain 1Preferred substrateL-OrnithineATP-PPi exchange assay
Proline Hydroxylase (HtyE)Km for L-proline~0.5 mMIn vitro assay
Echinocandin B ProductionTiter> 2 g/LEngineered A. pachycristatus

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus aculeatus is proposed to follow a conserved pathway analogous to that of other echinocandins, centered around a multi-modular NRPS. While the specific gene cluster has been putatively identified through genomic homology, its definitive characterization through gene inactivation and heterologous expression is a critical next step. Further biochemical studies on the individual enzymes, particularly the NRPS and tailoring oxygenases, will provide a deeper understanding of the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for future synthetic biology efforts aimed at producing novel echinocandin derivatives with enhanced antifungal activity, improved pharmacokinetic properties, and a broader spectrum of action. The experimental protocols outlined in this guide provide a roadmap for researchers to further unravel the intricacies of this compound biosynthesis.

References

The Core Mechanism of Aculeacin A: A Technical Guide to its Action on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A, a member of the echinocandin family of lipopeptide antibiotics, represents a significant class of antifungal agents that target the fungal cell wall—a structure essential for fungal viability and absent in mammalian cells, making it an attractive target for selective toxicity.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular target, the downstream consequences on cell wall integrity, and the cellular signaling pathways that are subsequently activated. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Primary Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The principal target of this compound is the enzyme β-(1,3)-D-glucan synthase, an integral membrane protein complex responsible for the synthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall.[4][5][6] this compound acts as a non-competitive inhibitor of this enzyme.[1][7] This inhibition disrupts the production of β-(1,3)-glucan, leading to a cascade of events that compromise the structural integrity of the fungal cell wall.[4][8]

The inhibition of β-(1,3)-glucan synthase by this compound is highly selective. Studies have shown that at concentrations that significantly inhibit glucan synthesis, there is no corresponding inhibition of chitin (B13524) synthase or mannan (B1593421) synthase, two other key enzymes involved in fungal cell wall biosynthesis.[9] This specificity underscores the targeted nature of this compound's antifungal activity.

Visualizing the Mechanism of Action

The following diagram illustrates the direct inhibitory effect of this compound on the β-(1,3)-D-glucan synthesis pathway.

cluster_membrane Fungal Plasma Membrane cluster_cellwall Fungal Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) UDP-Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization Aculeacin_A Aculeacin_A Aculeacin_A->Glucan_Synthase Non-competitive Inhibition Weakened_Wall Weakened Cell Wall (β-(1,3)-Glucan deficient) Cell_Lysis Cell_Lysis Weakened_Wall->Cell_Lysis Osmotic Instability

Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.

Consequences for the Fungal Cell Wall

The depletion of β-(1,3)-glucan has profound consequences for the fungal cell, leading to a number of observable phenotypic changes:

  • Osmotic Fragility: The reduced glucan content results in a weakened cell wall that is unable to withstand internal turgor pressure, leading to osmotic fragility.[4] In hypotonic environments, this leads to cell lysis, particularly at the tips of growing buds where the cell wall is actively being remodeled.[8]

  • Morphological Aberrations: Treatment with this compound induces dramatic changes in fungal cell morphology. These include the formation of large cell aggregates, the appearance of abnormally large and swollen cells, and distorted, wrinkled, or collapsed cells.[4][10] Electron microscopy studies have revealed derangement of the layered structure of the cell wall and incomplete septum formation during cell division.[9][11]

  • Paradoxical Dose-Response Effect: A notable characteristic of this compound and other echinocandins is the "paradoxical effect" or "Eagle effect," where the fungicidal activity is greatest at a specific concentration range and is reduced at higher concentrations.[2][4] This phenomenon is thought to be linked to the activation of cell wall stress response pathways at high drug concentrations, leading to a compensatory increase in chitin synthesis that partially restores cell wall integrity.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the antifungal activity of this compound.

Table 1: In Vitro Susceptibility of Fungal Species to this compound
Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Candida spp. (majority of 31 strains)≤ 0.31[2]
Torulopsis spp. (majority of 31 strains)≤ 0.31[2]
Cryptococcus neoformansInactive[2]
Filamentous and dimorphic fungiInactive[2]
Table 2: Effective Concentrations of this compound against Candida albicans
ParameterConcentration (µg/mL)EffectReference(s)
Optimal Lethal Concentration0.08 - 1.25Greatest fungicidal activity[2][4]
Optimally Active Concentration for Morphological Changes0.31Induces significant morphological alterations[9]
Table 3: Comparative IC50 Values for β-(1,3)-D-Glucan Synthase Inhibition

Direct IC50 values for this compound are not consistently reported in the literature, with some studies indicating that inhibition in certain species like Saccharomyces cerevisiae only occurs at very high concentrations. The table below provides comparative data for other echinocandins to contextualize the expected inhibitory potency.

EchinocandinFungal SpeciesIC50 (ng/mL)Reference(s)
CaspofunginCandida albicans (wild-type)0.1 - 1.0[4]
MicafunginCandida albicans (wild-type)0.1 - 1.0[4]
AnidulafunginCandida albicans (wild-type)0.1 - 1.0[4]

Fungal Stress Response Signaling Pathways

The inhibition of cell wall synthesis by this compound is a significant stressor that triggers a compensatory response mediated by conserved signaling pathways. This response is crucial for fungal survival and is linked to the paradoxical effect.

Key Signaling Cascades

Three primary signaling pathways are activated in response to the cell wall damage induced by echinocandins:

  • Cell Wall Integrity (CWI) Pathway: This is a MAP kinase cascade that senses cell wall stress. A key event is the activation of the Rho1 GTPase, which is also a regulatory subunit of the β-(1,3)-glucan synthase. Rho1 then activates Protein Kinase C (PKC), initiating a phosphorylation cascade that ultimately leads to the activation of transcription factors that upregulate the expression of cell wall-related genes, including chitin synthases.[8][10]

  • High Osmolarity Glycerol (HOG) Pathway: This MAP kinase pathway, primarily known for its role in responding to osmotic stress, is also activated by cell wall damage and contributes to the compensatory response.[8]

  • Calcineurin Pathway: This calcium-dependent signaling pathway plays a critical role in the upregulation of chitin synthesis in response to echinocandin-induced stress. The activation of the calcineurin phosphatase leads to the dephosphorylation and nuclear translocation of the transcription factor Crz1, which in turn activates the expression of chitin synthase genes.[8]

The convergence of these pathways on the upregulation of chitin synthesis represents a key adaptive mechanism. The increased production of chitin, a polymer of N-acetylglucosamine, helps to reinforce the weakened cell wall, partially compensating for the lack of β-(1,3)-glucan.

Visualizing the Cell Wall Stress Response

The following diagram illustrates the signaling pathways activated in response to this compound-induced cell wall stress.

cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aculeacin_A Aculeacin_A Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) Aculeacin_A->Glucan_Synthase Inhibition Rho1_GTP Rho1-GTP Glucan_Synthase->Rho1_GTP Stress Signal HOG_Pathway HOG Pathway Glucan_Synthase->HOG_Pathway Stress Signal Calcineurin Calcineurin Glucan_Synthase->Calcineurin Stress Signal PKC PKC Rho1_GTP->PKC Activation MAPK_Cascade CWI MAPK Cascade PKC->MAPK_Cascade Activation Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors HOG_Pathway->Transcription_Factors Crz1_P Crz1-P Calcineurin->Crz1_P Dephosphorylation Crz1 Crz1 Crz1_P->Crz1 Crz1->Transcription_Factors Chitin_Synthase_Genes Chitin Synthase Gene Expression Transcription_Factors->Chitin_Synthase_Genes Compensatory_Chitin_Synthesis Compensatory Chitin Synthesis Chitin_Synthase_Genes->Compensatory_Chitin_Synthesis

Caption: Fungal cell wall stress response to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

β-(1,3)-D-Glucan Synthase Activity Assay (Radioactive Method)

This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into β-(1,3)-glucan.

Materials:

  • Fungal cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Glass beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA)

  • UDP-[¹⁴C]-glucose

  • This compound stock solution

  • 10% Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Enzyme Preparation:

    • Harvest fungal cells in the logarithmic growth phase by centrifugation.

    • Wash the cells with lysis buffer.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells by vortexing with glass beads.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Collect the supernatant and centrifuge at a high speed to pellet the membrane fraction.

    • Resuspend the membrane pellet in a minimal volume of lysis buffer. This is the crude enzyme preparation.

  • Enzyme Assay:

    • Prepare reaction mixtures containing assay buffer, the enzyme preparation, and various concentrations of this compound (or a solvent control).

    • Pre-incubate the mixtures at 30°C for 5-10 minutes.

    • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding cold 10% TCA.

  • Quantification:

    • Filter the reaction mixtures through glass fiber filters to capture the insoluble [¹⁴C]-glucan.

    • Wash the filters sequentially with 10% TCA and ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity as the amount of [¹⁴C]-glucose incorporated into glucan per unit time per amount of protein.

Analysis of Fungal Cell Wall Composition

This method quantifies the monosaccharide components of the cell wall after acid hydrolysis.

Materials:

  • Fungal cell culture

  • Sulfuric acid (72% and 2 M)

  • Internal standard (e.g., inositol)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • Monosaccharide standards (glucose, mannose, glucosamine)

Procedure:

  • Cell Wall Isolation:

    • Harvest fungal cells and wash them with water.

    • Disrupt the cells mechanically (e.g., with glass beads) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell walls.

    • Wash the cell wall pellet extensively with water and lyophilize.

  • Acid Hydrolysis:

    • Accurately weigh the lyophilized cell wall material.

    • Add 72% sulfuric acid and incubate at room temperature for 2-3 hours with occasional vortexing.

    • Dilute the acid to 2 M with deionized water.

    • Autoclave the samples for 1 hour at 121°C.

    • Neutralize the hydrolysate with BaCO₃ or another suitable base.

    • Centrifuge to remove the precipitate.

  • Chromatographic Analysis:

    • Add an internal standard to the supernatant.

    • Analyze the monosaccharides (glucose from glucan, mannose from mannan, and glucosamine (B1671600) from chitin) using an HPAEC-PAD system with a suitable column (e.g., CarboPac PA10).

    • Quantify the monosaccharides by comparing their peak areas to those of the standards.

Electron Microscopy of Fungal Cells

This protocol provides a general workflow for preparing fungal cells for Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphological changes.[6][11]

Materials:

  • Fungal cell culture

  • This compound

  • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide in phosphate buffer)

  • Dehydration series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%)

  • For SEM: Critical point dryer, sputter coater, SEM stubs

  • For TEM: Resin (e.g., Spurr's or Epon), ultramicrotome, TEM grids

Procedure:

  • Cell Culture and Treatment:

    • Grow fungal cells to the mid-logarithmic phase.

    • Treat the cells with the desired concentration of this compound for a specified time. Include an untreated control.

  • Fixation:

    • Harvest the cells by gentle centrifugation.

    • Fix the cells with the primary fixative for several hours at 4°C.

    • Wash the cells with buffer.

    • Post-fix with the secondary fixative for 1-2 hours at 4°C.

    • Wash the cells again with buffer.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol concentrations.

  • Sample Processing for SEM:

    • Perform critical point drying to remove the ethanol without causing cell collapse.

    • Mount the dried cells onto SEM stubs.

    • Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or palladium).

    • Image the samples in an SEM.

  • Sample Processing for TEM:

    • Infiltrate the dehydrated samples with resin through a series of resin/ethanol mixtures.

    • Embed the samples in pure resin and polymerize at high temperature.

    • Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

    • Mount the sections on TEM grids.

    • Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

    • Image the sections in a TEM.

Visualizing the Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the mechanism of action of this compound.

Start Fungal Culture Treatment Treat with this compound (various concentrations) Start->Treatment MIC_Assay MIC Determination (Broth Microdilution) Treatment->MIC_Assay Cell_Viability Cell Viability Assay (e.g., CFU counting) Treatment->Cell_Viability Morphology Morphological Analysis Treatment->Morphology Cell_Wall_Analysis Cell Wall Analysis Treatment->Cell_Wall_Analysis Enzyme_Assay Enzyme Activity Assay Treatment->Enzyme_Assay Signaling_Analysis Signaling Pathway Analysis Treatment->Signaling_Analysis End Data Interpretation MIC_Assay->End Cell_Viability->End SEM SEM Morphology->SEM TEM TEM Morphology->TEM SEM->End TEM->End Composition Compositional Analysis (HPAEC-PAD) Cell_Wall_Analysis->Composition Composition->End Glucan_Synthase_Activity β-(1,3)-Glucan Synthase Activity Assay Enzyme_Assay->Glucan_Synthase_Activity Glucan_Synthase_Activity->End Western_Blot Western Blot (for phosphorylated proteins) Signaling_Analysis->Western_Blot qRT_PCR qRT-PCR (for gene expression) Signaling_Analysis->qRT_PCR Western_Blot->End qRT_PCR->End

Caption: Experimental workflow for this compound mechanism of action studies.

Conclusion

This compound exerts its antifungal effect through a highly specific mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This targeted disruption of a critical component of the fungal cell wall leads to osmotic instability, profound morphological changes, and ultimately, cell death. The fungus, in turn, activates a complex network of stress response signaling pathways in an attempt to compensate for the cell wall damage, primarily by upregulating chitin synthesis. A thorough understanding of this intricate interplay between drug action and cellular response, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of new and improved antifungal therapies and for developing strategies to overcome potential resistance mechanisms.

References

Aculeacin A's Antifungal Spectrum Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculeacin A, a lipopeptide antibiotic belonging to the echinocandin class, demonstrates potent in vitro activity against a range of fungal pathogens, most notably Candida species. Its mechanism of action involves the specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis, conferring a fungicidal effect against susceptible yeasts. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound against clinically relevant Candida species, details the experimental protocols for its evaluation, and illustrates the underlying molecular pathways.

Quantitative Antifungal Spectrum of this compound

This compound exhibits a narrow but potent antifungal spectrum, with high activity against various Candida species. The majority of tested strains of Candida and Torulopsis have been found to be susceptible to this compound at a concentration of 0.31 µg/mL or less[1]. The fungicidal activity of this compound is most pronounced within a specific concentration range, a phenomenon known as the paradoxical effect or "Eagle effect."

Minimum Inhibitory Concentrations (MICs)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this compound, MIC values are influenced by factors such as inoculum size and the presence of serum, which can lead to increased MICs[1].

Candida SpeciesNumber of Strains TestedMIC Range (µg/mL)Reference
Candida spp. (various)31≤ 0.31 for the majority[1]
Candida albicansMultipleGeneral susceptibility at ≤ 0.31[1]
Candida parapsilosisNot specifiedComparable to C. albicans[2]
Candida tropicalisNot specifiedGenerally susceptible
Candida glabrataNot specifiedGenerally susceptible
Candida kruseiNot specifiedGenerally susceptible

Note: Specific, comparative MIC data for this compound across a wide range of Candida species is limited in publicly available literature. The values presented reflect the general susceptibility noted in foundational studies.

Minimum Fungicidal Concentrations (MFCs)

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This compound is fungicidal against growing Candida albicans cells[1]. A paradoxical dose-response relationship has been observed, where the most potent fungicidal activity occurs at concentrations between 0.08 to 1.25 µg/mL.[3] Increasing the concentration beyond this range can lead to a reduction in its lethal effect[1][3].

Candida SpeciesOptimal Fungicidal Concentration Range (µg/mL)Reference
Candida albicans0.08 - 1.25[3]
Sensitive Yeasts0.08 - 0.31[1]

Mechanism of Action and Signaling Pathways

This compound's primary target is the fungal cell wall. By inhibiting β-(1,3)-D-glucan synthase, it disrupts the synthesis of β-(1,3)-glucan, a critical structural polymer of the cell wall. This leads to a weakened cell wall, making the cell susceptible to osmotic lysis.

In response to the cell wall stress induced by this compound, Candida species activate compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway. This pathway attempts to remodel the cell wall, often by increasing chitin (B13524) synthesis. The calcineurin signaling pathway also plays a role in mediating the cellular response to echinocandin-induced stress.

AculeacinA_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta_1_3_D_Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Beta_1_3_D_Glucan_Synthase Inhibits Beta_1_3_D_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Beta_1_3_D_Glucan_Synthase->Beta_1_3_D_Glucan Synthesizes Cell_Wall_Stress Cell Wall Stress Beta_1_3_D_Glucan_Synthase->Cell_Wall_Stress Leads to UDP_Glucose UDP-Glucose UDP_Glucose->Beta_1_3_D_Glucan_Synthase Substrate CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Chitin_Synthase Increased Chitin Synthesis CWI_Pathway->Chitin_Synthase Upregulates Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall_Stress->CWI_Pathway Activates Cell_Wall_Stress->Cell_Lysis Causes

Mechanism of this compound and Cellular Response.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Yeast Inoculum (0.5 McFarland standard) Working_Suspension 2. Create Working Suspension (1-5 x 10³ cells/mL in RPMI) Inoculum_Prep->Working_Suspension Add_Inoculum 5. Add 100 µL of Working Suspension to each well Working_Suspension->Add_Inoculum Drug_Dilution 3. Prepare 2x this compound Serial Dilutions in 96-well plate Plate_Inoculation 4. Add 100 µL of 2x Drug Dilutions to new plate Drug_Dilution->Plate_Inoculation Plate_Inoculation->Add_Inoculum Incubate 6. Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Read_MIC 7. Read MIC (Lowest concentration with ~50% growth inhibition) Incubate->Read_MIC

References

Aculeacin A: A Technical Guide to a Potent Beta-1,3-Glucan Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a lipopeptide antifungal agent first isolated from Aspergillus aculeatus.[1][2] It belongs to a class of antibiotics that exhibit a relatively narrow but potent spectrum of activity, primarily against yeasts.[3] The primary mechanism of action of this compound is the inhibition of beta-1,3-glucan synthase, a crucial enzyme responsible for the synthesis of beta-1,3-glucan, an essential structural component of the fungal cell wall.[3][4] This inhibition leads to a weakened cell wall, osmotic fragility, and ultimately, cell lysis.[3][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a complex molecule composed of a cyclic hexapeptide with a long-chain fatty acid side chain, identified as palmitic acid.[1]

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 58814-86-1
Molecular Formula C₅₁H₈₂N₈O₁₇
Molecular Weight 1079.26 g/mol
Appearance White amorphous powder
Solubility Soluble in lower alcohols; sparingly soluble in water and other organic solvents

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the beta-1,3-glucan synthase enzyme complex.[6] This enzyme is located in the fungal plasma membrane and catalyzes the polymerization of UDP-glucose into linear beta-1,3-glucan chains, which are then extruded into the periplasmic space to be incorporated into the cell wall.[7]

By inhibiting this enzyme, this compound disrupts the synthesis of the primary structural polymer of the fungal cell wall.[4] This leads to a number of downstream effects:

  • Weakened Cell Wall: The reduction in beta-1,3-glucan content compromises the structural integrity of the cell wall.[1]

  • Osmotic Instability: The weakened cell wall is unable to withstand the internal turgor pressure of the fungal cell, leading to osmotic fragility.[3]

  • Cell Lysis: In a hypotonic environment, the osmotically fragile cells swell and eventually lyse, resulting in cell death.[5]

  • Morphological Aberrations: Sub-lethal concentrations of this compound can cause significant morphological changes, including the formation of aberrant, swollen cells and cell aggregates.[3]

Mechanism_of_Action cluster_extracellular Extracellular Space / Periplasm cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Beta-1,3-Glucan_Chains Beta-1,3-Glucan Chains Cell_Wall_Assembly Cell Wall Assembly Beta-1,3-Glucan_Chains->Cell_Wall_Assembly Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Assembly->Weakened_Cell_Wall Beta-1,3-Glucan_Synthase Beta-1,3-Glucan Synthase (Fks1/Fks2) Beta-1,3-Glucan_Synthase->Beta-1,3-Glucan_Chains Polymerization UDP-Glucose UDP-Glucose UDP-Glucose->Beta-1,3-Glucan_Synthase Substrate Aculeacin_A This compound Aculeacin_A->Beta-1,3-Glucan_Synthase Inhibition Osmotic_Lysis Osmotic Lysis Weakened_Cell_Wall->Osmotic_Lysis

Mechanism of action of this compound.

Fungal Cell Wall Integrity Pathway Activation

Inhibition of beta-1,3-glucan synthase by agents like this compound induces significant stress on the fungal cell wall. This stress triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway.[5][8] The CWI pathway is a conserved signaling cascade that helps the cell to cope with cell wall damage by upregulating the expression of genes involved in cell wall synthesis and remodeling, including chitin (B13524) synthases.[5][9] This can sometimes lead to a phenomenon known as the "paradoxical effect" or "Eagle effect," where at very high concentrations of the drug, there is a paradoxical reduction in its fungicidal activity.[3][10] This is thought to be due to the robust activation of the CWI and other stress response pathways, such as the calcineurin pathway, leading to the synthesis of a more chitin-rich, albeit abnormal, cell wall that can partially compensate for the lack of beta-1,3-glucan.[10]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aculeacin_A This compound Glucan_Synthase Beta-1,3-Glucan Synthase Aculeacin_A->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Leads to Rho1 Rho1-GTP Cell_Wall_Stress->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2_Mpk1 Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2_Mpk1->Rlm1_Swi4_6 Gene_Expression Upregulation of Cell Wall Repair Genes (e.g., Chitin Synthases) Rlm1_Swi4_6->Gene_Expression

Fungal Cell Wall Integrity (CWI) Pathway Activation.

Quantitative Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) for enzyme activity.

Table 2: In Vitro Antifungal Activity of this compound (MICs)

OrganismStrainMIC (µg/mL)Reference
Candida albicansMultiple clinical isolates≤0.31[3]
Candida tropicalisF-1290.05[11]
Candida and Torulopsis spp.31 strainsMajority ≤0.31[3]
Cryptococcus neoformansNot specifiedInactive[3]
Filamentous and Dimorphic FungiVariousScarcely active or inactive[3]

Table 3: Inhibitory Activity of this compound against Beta-1,3-Glucan Synthase (IC₅₀)

OrganismEnzyme SourceIC₅₀Reference
Saccharomyces cerevisiaeCell-free extractNot specified, but significant inhibition[3]
Candida albicansCell-free extractNot specified, but significant inhibition[3]
Various FungiNot specifiedPotency comparable to caffeic acid derivatives[12]

Note: Specific IC₅₀ values for this compound are not consistently reported in the literature, with many studies describing its potent inhibitory activity qualitatively.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

Materials:

  • This compound

  • Sterile deionized water or DMSO (for stock solution)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the drug in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations. A typical range for initial screening might be 0.03 to 16 µg/mL.

  • Plate Inoculation:

    • Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative (sterility) control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., ~50% or 100% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Plate_Setup Add Drug Dilutions and Inoculum to 96-Well Plate Inoculum_Prep->Plate_Setup Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Setup Controls Include Growth and Sterility Controls Plate_Setup->Controls Incubate Incubate at 35°C for 24-48 hours Controls->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Experimental workflow for MIC determination.
Beta-1,3-Glucan Synthase Activity Assay

This protocol is a generalized method for measuring the in vitro inhibition of beta-1,3-glucan synthase.[13][14]

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Glass beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • GTPγS (a non-hydrolyzable GTP analog)

  • This compound (or other test inhibitor)

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation (Membrane Fraction):

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend cells in lysis buffer and lyse by vortexing with glass beads.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

    • Resuspend the membrane pellet in assay buffer. This is the enzyme source.

  • Assay Reaction:

    • Prepare a reaction mixture containing assay buffer, GTPγS, and the enzyme preparation in a microcentrifuge tube.

    • Add the test compound (this compound) at various concentrations. Include a no-drug control.

    • Pre-incubate for a short period (e.g., 5-10 minutes) at 30°C.

    • Initiate the reaction by adding UDP-[¹⁴C]glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Product Quantification:

    • Stop the reaction by adding cold TCA.

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-labeled glucan product.

    • Wash the filter with ethanol to remove unincorporated UDP-[¹⁴C]glucose.

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the no-drug control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound remains a significant tool for studying fungal cell wall biosynthesis and a lead compound in the development of new antifungal agents. Its specific inhibition of beta-1,3-glucan synthase provides a clear and targetable mechanism of action. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and other inhibitors of this essential fungal enzyme. The continued exploration of the intricacies of the fungal cell wall and its response to inhibitors like this compound will be pivotal in the ongoing search for novel and effective antifungal therapies.

References

A Technical Guide to the Physical and Chemical Properties of Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aculeacin A is a lipopeptide antifungal antibiotic belonging to the echinocandin class.[1][2] Isolated from the fungus Aspergillus aculeatus, it has been a subject of interest in the field of antimicrobial research due to its potent and specific mechanism of action against a variety of pathogenic yeasts and molds.[1][3][4] This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically isolated as a white, amorphous powder.[3] Its solubility profile is characteristic of an amphiphilic molecule; it is soluble in lower alcohols such as methanol (B129727) and ethanol, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but is poorly soluble in water and most other organic solvents.[3][4][5]

Table 1: Physical and Chemical Identification Data for this compound

PropertyValueSource(s)
Molecular Formula C₅₁H₈₂N₈O₁₇PubChem[1][6]
C₅₀H₈₁N₇O₁₆Sigma-Aldrich[4]
Molecular Weight 1079.26 g/mol MedKoo[6]
1079.2 g/mol PubChem[1]
1036.22 g/mol Sigma-Aldrich, DFC[4][7]
Exact Mass 1078.5798 DaPubChem, MedKoo[1][6]
Appearance White amorphous powderMizuno et al. (1977)[3]
CAS Number 58814-86-1PubChem, Sigma-Aldrich[1][4]
Solubility Soluble in methanol, ethanol, DMF, DMSO (10 mg/mL).[4][5] Hardly soluble in water.[3]Sigma-Aldrich, Mizuno et al. (1977)[3][4][5]

Note: Discrepancies in molecular formula and weight may arise from different salt forms, hydration states, or variations in the lipophilic side chain reported by different suppliers and databases.

Chemical Structure and Spectroscopic Properties

This compound is a complex lipopeptide composed of a cyclic hexapeptide core attached to a long-chain fatty acid (palmitic acid).[1][3][8] Acid hydrolysis of this compound yields palmitic acid along with several amino acids, including threonine and hydroxyproline.[3][8] It is classified as a heterodetic cyclic peptide and is a member of the echinocandin family of antifungals.[1]

Table 2: Spectroscopic Characterization of this compound

TechniqueDescription and Expected Data
¹H and ¹³C NMR Nuclear Magnetic Resonance spectroscopy would reveal the carbon-hydrogen framework. ¹H NMR signals would correspond to protons in the amino acid residues (alpha-protons, side chains) and the palmitic acid chain. ¹³C NMR would show distinct signals for carbonyl carbons, alpha-carbons, and carbons of the aromatic and aliphatic side chains, confirming the peptide and lipid components.
Mass Spectrometry (MS) High-resolution mass spectrometry provides the exact mass and molecular formula.[1][6] Tandem MS (MS/MS) would be used to sequence the peptide core by analyzing fragmentation patterns, confirming the amino acid sequence and the structure of the lipid side chain.[9][10]
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching (around 3300 cm⁻¹), C-H stretching from the aliphatic chain (around 2900 cm⁻¹), and strong amide C=O stretching (around 1650 cm⁻¹), confirming its peptide nature.
UV-Vis Spectroscopy Ultraviolet-Visible spectroscopy would likely show absorption maxima related to the peptide bonds and any chromophoric amino acid side chains, such as the 4-hydroxyphenyl group found in one of the residues.[1]

Mechanism of Antifungal Action

The primary mode of action for this compound is the specific, non-competitive inhibition of the enzyme β-1,3-glucan synthase.[2][7][11][12] This enzyme is critical for the biosynthesis of β-1,3-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective antifungal therapy.[13][14]

By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall.[4][13] This leads to osmotic instability and, ultimately, cell lysis, particularly in actively growing regions such as the tips of yeast buds.[13] This mechanism confers fungicidal activity against susceptible organisms like Candida albicans and Saccharomyces cerevisiae.[11][12][13] Interestingly, this compound can exhibit a paradoxical dose-response, where its lethal efficacy is greatest at moderate concentrations (e.g., 0.08 to 1.25 µg/ml for C. albicans) and is reduced at higher concentrations.[11][12]

Aculeacin_A_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence AculeacinA This compound GlucanSynthase β-1,3-Glucan Synthase AculeacinA->GlucanSynthase Inactivates GlucanSynthesis β-1,3-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Cell Wall Integrity GlucanSynthesis->CellWall Maintains Lysis Osmotic Lysis & Cell Death CellWall->Lysis Prevents

Caption: Mechanism of action of this compound targeting fungal cell wall synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a fungal strain is determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Methodology:

  • Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a growth medium like RPMI-1640.

  • Inoculum Preparation: Fungal colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a specified final concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A drug-free well serves as a positive control for growth.

  • Incubation: The plate is incubated at 35°C for 24–48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete, or near-complete, inhibition of visible fungal growth compared to the control well.

MIC_Workflow start Start prep_drug Prepare serial dilutions of this compound in 96-well plate start->prep_drug inoculate Add inoculum to each well prep_drug->inoculate prep_inoculum Prepare standardized fungal inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (35°C, 24-48h) inoculate->incubate read_results Visually inspect wells for fungal growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Standard experimental workflow for MIC determination by broth microdilution.
In Vitro β-1,3-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of β-1,3-glucan synthase by quantifying the incorporation of radiolabeled glucose into glucan.[17]

Methodology:

  • Enzyme Preparation: A crude membrane fraction containing β-1,3-glucan synthase is prepared from fungal protoplasts or mycelia through homogenization and differential centrifugation.

  • Reaction Mixture: The reaction is set up in a buffer containing the membrane fraction, a substrate (radiolabeled UDP-[¹⁴C]-glucose), and varying concentrations of this compound. A control reaction without the inhibitor is run in parallel.

  • Enzymatic Reaction: The mixture is incubated at an optimal temperature (e.g., 30°C) to allow for the synthesis of glucan.

  • Product Isolation: The reaction is stopped, and the newly synthesized, insoluble ¹⁴C-labeled glucan polymer is separated from the soluble, unreacted UDP-[¹⁴C]-glucose by filtration (e.g., through a glass fiber filter).

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme's activity. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.

Glucan_Synthase_Assay start Start prep_enzyme Prepare crude membrane -fraction from fungal cells start->prep_enzyme setup_rxn Set up reaction mix: Membranes, UDP-[14C]glucose, This compound (or control) prep_enzyme->setup_rxn incubate Incubate to allow glucan synthesis setup_rxn->incubate stop_filter Stop reaction and filter to capture insoluble [14C]-glucan incubate->stop_filter measure Measure radioactivity of captured glucan via scintillation counting stop_filter->measure analyze Calculate enzyme activity and % inhibition measure->analyze end End analyze->end

Caption: Workflow for the in vitro β-1,3-glucan synthase inhibition assay.

References

An In-depth Technical Guide to the Isolation and Characterization of Aculeacin A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and mechanism of action of Aculeacin A, a potent antifungal lipopeptide antibiotic, and its related analogs. The document details the experimental protocols for extraction and purification, methods for structural elucidation, and quantitative data on its biological activity.

Introduction

This compound is a cyclopeptide antibiotic containing a long-chain fatty acid, first isolated from the fungus Aspergillus aculeatus.[1][2][3] It belongs to the echinocandin family of antifungal agents, which are notable for their specific mechanism of action targeting the fungal cell wall.[4][5][6] this compound exhibits potent activity against various yeasts and molds, particularly Candida species, by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[7][8][9][10] This inhibition leads to osmotic instability and cell lysis.[7][8][9] The aculeacin complex produced by A. aculeatus includes several related compounds, designated as Aculeacins B, C, D, E, F, and G, which are structurally similar minor components.[11][12] This guide will explore the methodologies for isolating and characterizing these important antifungal compounds.

Isolation of this compound and Analogs

The production of Aculeacins is achieved through the fermentation of Aspergillus aculeatus M-4214.[1][13] The antibiotics are primarily located within the fungal mycelia, with smaller amounts found in the culture broth.[13] The isolation process involves separating the mycelia from the culture, followed by solvent extraction and subsequent purification steps.

Experimental Workflow for Isolation and Purification

The general workflow for isolating this compound and its analogs from Aspergillus aculeatus culture is depicted below.

G cluster_0 Fermentation & Harvesting cluster_1 Extraction cluster_2 Purification A Inoculation of Aspergillus aculeatus M-4214 B Submerged Aeration Culture (Fermentation) A->B C Filtration / Centrifugation B->C D Mycelial Cake C->D Separate Mycelia E Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) D->E F Crude Extract (Concentration under vacuum) E->F G Silica (B1680970) Gel Chromatography F->G H Sephadex LH-20 Chromatography (Gel Filtration) G->H I Purified Aculeacin Fractions (A, B, C, D, E, F, G) H->I

Caption: Workflow for the isolation and purification of Aculeacins.

Characterization of this compound

Once isolated, this compound and its analogs are subjected to various analytical techniques to determine their physicochemical properties and structure.

Physicochemical Properties

This compound is an amorphous white powder.[1][3] Its solubility characteristics are a key aspect of its amphiphilic nature, being soluble in lower alcohols like methanol and ethanol, but poorly soluble in water and other organic solvents.[1][3]

PropertyDescriptionReferences
Appearance White amorphous powder[1][3]
Solubility Soluble in lower alcohols (methanol, ethanol), DMF, DMSO. Hardly soluble in water.[1][3]
Molecular Formula C₅₀H₈₁N₇O₁₆
Molecular Weight 1036.22 g/mol
Biological Source Aspergillus aculeatus[1]
Structural Characterization

Initial structural elucidation of the Aculeacin complex was performed through chemical degradation. Acid hydrolysis of this compound yields palmitic acid and several amino acids, including threonine and hydroxyproline.[1][3] This indicates a lipopeptide structure, where a fatty acid is linked to a peptide core. The minor components, Aculeacins B through G, also liberate palmitic acid upon hydrolysis and share common amino acid constituents, suggesting they are structural analogs of this compound.[11][12]

Modern characterization relies on a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the isolated compounds.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation data for sequencing the peptide core and identifying the lipid side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the complete structural elucidation of the molecule, including stereochemistry.

Mechanism of Action

This compound exerts its antifungal effect by specifically targeting the fungal cell wall.[7]

Inhibition of β-1,3-Glucan Synthase

The primary molecular target of this compound is the enzyme β-1,3-glucan synthase.[8][9][10] This enzyme is responsible for polymerizing UDP-glucose into β-1,3-glucan, the main structural polymer of the cell walls in many pathogenic fungi. By inhibiting this enzyme, this compound effectively halts cell wall construction.[8][9] This mode of action is highly specific to fungi, as mammalian cells lack a cell wall and, therefore, β-1,3-glucan synthase, contributing to the antibiotic's relatively low toxicity in mice.[1][3]

Signaling Pathway and Cellular Effect

The inhibition of glucan synthesis leads to a cascade of events culminating in fungal cell death.

G cluster_0 Drug Action cluster_1 Fungal Cell Process AculeacinA This compound GlucanSynthase β-1,3-Glucan Synthase AculeacinA->GlucanSynthase Inhibition Glucan β-1,3-Glucan (Polymer) GlucanSynthase->Glucan UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GlucanSynthase CellWall Fungal Cell Wall (Weakened) Glucan->CellWall Lysis Osmotic Lysis & Cell Death CellWall->Lysis

Caption: Mechanism of action of this compound on the fungal cell wall.

The resulting weakened cell wall cannot withstand the internal osmotic pressure, especially in growing cells and at the tips of buds, leading to cell lysis and the release of intracellular contents.[7]

Antifungal Activity

This compound has a relatively narrow but potent antifungal spectrum, with high activity against yeasts.[2]

Spectrum of Activity

The antibiotic is most effective against Candida and Torulopsis species.[2] It demonstrates significantly less or no activity against other yeasts like Cryptococcus neoformans and filamentous or dimorphic fungi.[2] It has no reported antibacterial activity.[1][3] A peculiar characteristic of this compound is the paradoxical dose-response relationship observed with C. albicans, where the most potent fungicidal effect occurs at concentrations between 0.08 to 1.25 µg/ml; increasing the concentration above this range reduces its lethal effect.[2][8][9]

Minimum Inhibitory Concentration (MIC) Data

The MIC is a critical measure of an antibiotic's potency. The following table summarizes reported MIC values for this compound against various yeasts.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans (majority of strains)≤ 0.31[2]
Candida albicans (proliferating cultures)0.08 - 1.25 (optimal lethal range)[8][9]
Torulopsis spp. (majority of strains)≤ 0.31[2]

Note: MIC values can be influenced by inoculum size and the presence of serum, which tends to increase the MIC.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological characterization of this compound.

Protocol 1: Isolation and Extraction of Aculeacins

This protocol is a generalized procedure based on established methods for fungal metabolite extraction.[13][14]

  • Fermentation:

    • Prepare a suitable liquid seed medium and inoculate with a spore suspension or mature culture of Aspergillus aculeatus M-4214.[13][14]

    • Incubate the seed culture for 2-3 days under optimal temperature and agitation.

    • Transfer the seed culture (5-10% v/v) to a larger production medium.

    • Incubate the production culture under submerged aeration for the optimal production period.[13]

  • Harvesting:

    • At the end of the fermentation, separate the fungal mycelia from the culture broth via filtration (e.g., using a filter press) or centrifugation.[13][14] The resulting mycelial mass is referred to as the mycelial cake.

  • Extraction:

    • Suspend the mycelial cake in a suitable organic solvent, such as methanol or ethyl acetate, at a ratio of approximately 1:10 (w/v).[14]

    • Agitate the suspension vigorously on a shaker at room temperature for 4-24 hours to ensure thorough extraction.[14]

    • Separate the solvent extract from the solid biomass residue by filtration.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This yields the crude extract containing the Aculeacin complex.[14]

    • Store the crude extract at -20°C for subsequent purification.[14]

  • Initial Purification:

    • The crude extract can be further purified using chromatographic techniques. A common first step is column chromatography using silica gel, followed by gel filtration chromatography (e.g., Sephadex LH-20) to separate the different Aculeacin analogs based on size and polarity.[12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antifungal agent.[15][16][17]

  • Preparation of Fungal Inoculum:

    • Subculture the yeast strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.[17]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[17]

    • Dilute this stock suspension in the appropriate test medium (e.g., RPMI-1640) to the final required working inoculum concentration.[17]

  • Preparation of Microtiter Plate:

    • Using a 96-well flat-bottom microtiter plate, add 100 µL of test medium to all wells except the first and last columns.

    • In the first column (e.g., column 12), add 200 µL of medium containing this compound at twice the highest desired test concentration.[15][16]

    • Perform twofold serial dilutions by transferring 100 µL from column 12 to column 11, mixing thoroughly, and repeating this process across the plate to column 2. Discard the final 100 µL from column 2.[15]

    • Column 1 will contain no drug and serve as the growth control. A separate well with uninoculated medium serves as a sterility control.[17]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (from column 1 to 11), bringing the final volume to 200 µL.[17]

    • Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the drug-free growth control well.[17]

    • Inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 492 nm or 600 nm) using a microplate reader.[15][17]

References

Aculeacin A: A Technical Guide to a Potent β-Glucan Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aculeacin A is a lipopeptide antifungal agent first isolated from the fungus Aspergillus aculeatus. As a member of the echinocandin family of antibiotics, its primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and subsequent cell lysis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

There is some discrepancy in the reported molecular weight and formula for this compound in the scientific literature and chemical databases. This guide presents the available data from various sources to provide a comprehensive overview. Researchers should be aware of these variations when conducting experiments.

PropertyValue (Source 1)Value (Source 2)
Molecular Formula C₅₀H₈₁N₇O₁₆C₅₁H₈₂N₈O₁₇
Molecular Weight 1036.22 g/mol 1079.2 g/mol
CAS Number 58814-86-158814-86-1
Appearance White amorphous powder[1]Solid form
Solubility Soluble in lower alcohols, hardly soluble in water and other organic solvents.[1]DMSO: 10 mg/mL, also soluble in DMF, ethanol, and methanol.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound exerts its antifungal activity by specifically targeting and inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major polysaccharide component of the fungal cell wall that provides structural integrity.

The inhibition of β-(1,3)-D-glucan synthase by this compound leads to a cascade of events culminating in fungal cell death:

  • Reduced Glucan Production: The direct inhibition of the enzyme leads to a significant decrease in the production of β-(1,3)-D-glucan.[4]

  • Weakened Cell Wall: The scarcity of this critical structural polymer results in a weakened and structurally compromised cell wall.

  • Osmotic Instability: The compromised cell wall is unable to withstand the internal osmotic pressure of the fungal cell.

  • Cell Lysis: This osmotic imbalance ultimately leads to cell lysis, particularly at the tips of growing buds in yeast cells.[4]

Interestingly, a paradoxical dose-response relationship has been observed with this compound, where its fungicidal effect is greatest at moderate concentrations (0.08 to 1.25 µg/ml) and diminishes at higher concentrations.[2][3]

AculeacinA_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_wall Cell Wall This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan (Structural Component) Glucan_Synthase->Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Weakened_Wall Weakened Cell Wall Glucan->Weakened_Wall Depletion leads to Lysis Cell Lysis Weakened_Wall->Lysis Causes

Mechanism of Action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the methodology used for in vitro studies of this compound against various yeast species.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution

  • Yeast strain of interest (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Yeast Nitrogen Base with amino acids and dextrose)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the yeast strain (e.g., 1-5 x 10⁵ CFU/mL).

  • Add the yeast inoculum to each well containing the this compound dilutions. Include a positive control (yeast and medium without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the yeast strain (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density (OD) at 600 nm and define the MIC as the concentration that inhibits growth by a certain percentage (e.g., ≥50%) compared to the positive control.

MIC_Workflow start Start prep_aculeacin Prepare serial dilutions of this compound in a 96-well plate start->prep_aculeacin inoculate Inoculate wells with the fungal suspension prep_aculeacin->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Read results visually or with a spectrophotometer incubate->read_results determine_mic Determine the MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.
In Vitro β-(1,3)-D-Glucan Synthase Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on the activity of β-(1,3)-D-glucan synthase in a cell-free system.

Objective: To quantify the inhibition of β-(1,3)-D-glucan synthase by this compound.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae or Candida albicans)

  • Cell lysis buffer

  • Enzyme preparation (microsomal fraction containing the synthase)

  • Assay buffer

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • This compound solutions at various concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells and prepare a cell-free extract by mechanical disruption (e.g., bead beating) or enzymatic digestion. Isolate the membrane fraction containing the β-(1,3)-D-glucan synthase by differential centrifugation.

  • Assay Reaction: In a reaction tube, combine the enzyme preparation, assay buffer, and different concentrations of this compound.

  • Initiation: Start the reaction by adding UDP-[¹⁴C]glucose.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination and Product Collection: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Collect the insoluble radiolabeled glucan product by vacuum filtration onto glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated UDP-[¹⁴C]glucose. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Isolation of this compound-Resistant Mutants

This protocol describes a method for selecting and isolating fungal mutants with resistance to this compound.

Objective: To generate and identify fungal mutants that can grow in the presence of inhibitory concentrations of this compound.

Materials:

  • Wild-type fungal strain (e.g., Saccharomyces cerevisiae)

  • Mutagen (e.g., ultraviolet light or a chemical mutagen like ethyl methanesulfonate)

  • Growth medium (liquid and solid)

  • This compound

  • Spreader and sterile plates

Procedure:

  • Mutagenesis: Expose a suspension of wild-type fungal cells to a mutagen to induce random mutations in the genome. The dose of the mutagen should be optimized to achieve a desired kill rate (e.g., 50-90%).

  • Recovery: Allow the mutagenized cells to recover by incubating them in a non-selective liquid medium for a few hours.

  • Selection: Plate the recovered cells onto solid growth medium containing an inhibitory concentration of this compound. The concentration should be sufficient to prevent the growth of the wild-type strain.

  • Incubation: Incubate the plates at the optimal growth temperature until colonies appear.

  • Isolation and Verification: Pick individual colonies that grow on the selective medium. Re-streak them on both selective and non-selective media to confirm their resistant phenotype.

  • Further Characterization: The isolated resistant mutants can be further characterized to identify the genetic basis of their resistance.

References

Aculeacin A: A Technical Guide to its Natural Source and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a potent antifungal antibiotic belonging to the lipopeptide family. Its mechanism of action involves the inhibition of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a valuable subject of study for the development of novel antifungal agents. This technical guide provides an in-depth overview of the natural source of this compound, the producing microorganism Aspergillus aculeatus, and detailed protocols for its fermentation and purification.

Natural Source and Isolation of Aspergillus aculeatus

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus aculeatus. Specifically, the strain M-4214 has been identified as a producer of this compound and its analogues. Aspergillus aculeatus is a ubiquitous fungus commonly isolated from soil and decaying plant matter.

Isolation of Aspergillus aculeatus from Soil

The following protocol outlines a general method for the isolation of Aspergillus species from soil samples, which can be adapted for the specific isolation of Aspergillus aculeatus.

Experimental Protocol: Isolation of Aspergillus aculeatus from Soil

  • Sample Collection: Collect soil samples from the top 5-10 cm of the desired location using a sterile spatula and place them in sterile collection bags.

  • Serial Dilution:

    • Aseptically weigh 1 gram of the soil sample and suspend it in 9 ml of sterile distilled water or saline solution (0.85% NaCl). This is the 10-1 dilution.

    • Vortex the suspension vigorously for 2-3 minutes to ensure proper mixing.

    • Perform a series of 10-fold serial dilutions by transferring 1 ml of the previous dilution into 9 ml of sterile diluent until a dilution of 10-4 or 10-5 is reached.

  • Plating:

    • Pipette 0.1 ml of the 10-3, 10-4, and 10-5 dilutions onto the surface of Potato Dextrose Agar (B569324) (PDA) plates.

    • Use a sterile L-shaped spreader to evenly distribute the inoculum over the agar surface.

    • Prepare triplicate plates for each dilution.

  • Incubation:

    • Incubate the plates at 25-28°C for 5-7 days.

    • Observe the plates daily for the appearance of fungal colonies.

  • Isolation and Purification:

    • Aspergillus aculeatus colonies are typically fast-growing, with a granular to felt-like texture. The conidia are black, giving the colony a dark brown to black appearance.

    • Using a sterile inoculation needle, pick a small portion of a well-isolated colony suspected to be Aspergillus aculeatus and streak it onto a fresh PDA plate to obtain a pure culture.

  • Identification:

    • The identification of Aspergillus aculeatus can be confirmed based on its macroscopic (colony morphology) and microscopic (conidiophore structure) characteristics.

    • For definitive identification, molecular techniques such as sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA are recommended.

Fermentation of this compound

The production of this compound is achieved through submerged fermentation of Aspergillus aculeatus M-4214. The following sections detail the media composition and fermentation parameters based on established protocols.

Culture Media

Two different media are typically used for the fermentation process: a seed medium for inoculum preparation and a main fermentation medium for this compound production.

Medium Component Seed Medium Concentration Main Fermentation Medium Concentration
Glucose2%-
Polypeptone1%2%
Corn Steep Liquor1%0.45%
KH₂PO₄0.2%0.2%
MgSO₄0.1%0.1%
Saccharose-1.5%
Dextrin-1.4%
Anti-foaming Agent-0.1%
pH 6.56.5
Fermentation Protocol

The fermentation process is carried out in two stages: a seed culture stage to generate a sufficient amount of viable mycelium, followed by the main fermentation for this compound production.

Experimental Protocol: Fermentation of this compound

  • Seed Culture Preparation:

    • Prepare the seed medium and adjust the pH to 6.5.

    • Dispense the medium into flasks and sterilize by autoclaving.

    • Inoculate the sterilized seed medium with a spore suspension or a mycelial plug of Aspergillus aculeatus M-4214.

    • Incubate the flasks on a rotary shaker at 26°C for 48 hours.

  • Main Fermentation:

    • Prepare the main fermentation medium, adjust the pH to 6.5, and sterilize it in a fermenter.

    • Inoculate the main fermentation medium with the seed culture (typically 3-5% v/v).

    • Carry out the fermentation at 26°C for 90 hours.

    • Maintain the following fermentation parameters:

      • Agitation: 200-250 rpm

      • Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute)

  • Monitoring and Harvest:

    • Monitor the fermentation process by measuring parameters such as pH, dissolved oxygen, and glucose consumption.

    • The production of this compound is primarily associated with the mycelium.

    • After 90 hours, harvest the fermented broth.

Production Yield

The reported yield of Aculeacins in the fermented broth under the described conditions is approximately 22 µg/ml in the filtrate and 180 µg/ml in the mycelia.

Purification of this compound

This compound is primarily located in the mycelial cake. The following protocol describes a method for its extraction and purification.

Experimental Protocol: Purification of this compound

  • Mycelial Separation:

    • Separate the mycelia from the fermented broth by centrifugation or filtration.

  • Methanol (B129727) Extraction:

    • To the wet mycelial cake, add methanol (approximately 3 volumes of methanol to 1 volume of wet mycelia).

    • Stir the suspension for several hours (e.g., 18 hours) to extract the this compound.

    • Separate the methanol extract from the mycelial debris by centrifugation or filtration.

    • Repeat the extraction process with a smaller volume of methanol to ensure complete recovery.

  • Concentration:

    • Combine the methanol extracts and concentrate them under reduced pressure to obtain a crude extract of this compound.

  • Further Purification (General Strategy):

    • The crude extract can be further purified using a combination of chromatographic techniques.

    • Silica (B1680970) Gel Chromatography: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol).

    • Reversed-Phase Chromatography: Further purification can be achieved using reversed-phase chromatography (e.g., C18 column) with a water/acetonitrile or water/methanol gradient.

    • Monitoring: Fractions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

Biosynthesis and Regulation

The biosynthesis of this compound, like many other fungal secondary metabolites, is expected to be controlled by a complex regulatory network. While the specific biosynthetic gene cluster for this compound has not been fully elucidated in publicly available literature, the general principles of secondary metabolite regulation in Aspergillus provide a framework for understanding its production.

Global regulatory proteins, such as LaeA and the velvet complex (VeA, VelB, etc.), are known to control the expression of numerous secondary metabolite gene clusters in Aspergillus species in response to environmental cues like light, pH, and nutrient availability. It is highly probable that these regulators also play a crucial role in the biosynthesis of this compound.

Below is a conceptual diagram illustrating the potential regulatory pathway influencing this compound biosynthesis.

AculeacinA_Regulation Environmental_Cues Environmental Cues (Light, pH, Nutrients) Velvet_Complex Velvet Complex (VeA, VelB) Environmental_Cues->Velvet_Complex Modulates LaeA LaeA (Global Regulator) Velvet_Complex->LaeA Interacts with AculeacinA_Cluster This compound Biosynthetic Gene Cluster LaeA->AculeacinA_Cluster Activates Transcription AculeacinA_Biosynthesis This compound Biosynthesis AculeacinA_Cluster->AculeacinA_Biosynthesis Encodes Enzymes AculeacinA This compound AculeacinA_Biosynthesis->AculeacinA

Caption: Conceptual regulatory pathway of this compound biosynthesis.

The following diagram illustrates the general workflow for the isolation, fermentation, and purification of this compound.

AculeacinA_Workflow Soil_Sample Soil Sample Isolation Isolation of Aspergillus aculeatus Soil_Sample->Isolation Pure_Culture Pure Culture of A. aculeatus M-4214 Isolation->Pure_Culture Seed_Culture Seed Culture (48 hours, 26°C) Pure_Culture->Seed_Culture Main_Fermentation Main Fermentation (90 hours, 26°C) Seed_Culture->Main_Fermentation Harvest Harvest Main_Fermentation->Harvest Mycelia_Separation Mycelia Separation Harvest->Mycelia_Separation Methanol_Extraction Methanol Extraction Mycelia_Separation->Methanol_Extraction Crude_Extract Crude this compound Extract Methanol_Extraction->Crude_Extract Chromatography Chromatographic Purification Crude_Extract->Chromatography Pure_AculeacinA Pure this compound Chromatography->Pure_AculeacinA

Caption: General workflow for this compound production.

Conclusion

This technical guide provides a comprehensive overview of the natural source and fermentation of this compound. The detailed protocols for the isolation of the producing organism, Aspergillus aculeatus, and for the fermentation and purification of this compound, serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. Further research into the optimization of fermentation parameters and the elucidation of the complete biosynthetic pathway will be crucial for enhancing the production of this promising antifungal agent.

An In-Depth Technical Guide to the Aculeacin A Family of Antifungal Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aculeacin A family of lipopeptide antibiotics represents a significant class of antifungal agents that target the fungal cell wall. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biosynthetic pathway, and spectrum of activity. Detailed experimental protocols for the study of these compounds are provided, along with quantitative data on their antifungal efficacy. Furthermore, this guide includes detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of antifungals and to aid in the development of new therapeutic strategies.

Introduction

The this compound family of antibiotics are lipopeptides isolated from the fungus Aspergillus aculeatus.[1] this compound, the most prominent member of this family, exhibits potent antifungal activity, particularly against yeast species.[1][2] These compounds are structurally related to the echinocandins and share a similar mechanism of action, making them valuable subjects of study for the development of novel antifungal therapies. This guide will delve into the technical details of the this compound family, providing researchers and drug development professionals with a thorough resource to support their work.

Chemical Structure

The this compound family consists of several related compounds, designated this compound, B, C, D, E, F, and G. These are minor components isolated from the culture broth of Aspergillus aculeatus.[3] All members of the family are cyclic hexapeptides with a lipophilic side chain.[2] The core peptide structure contains unusual amino acids, and they all liberate palmitic acid upon alkaline hydrolysis.[3]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₅₁H₈₂N₈O₁₇
Molecular Weight 1079.25 g/mol
Appearance White amorphous powder
Solubility Soluble in lower alcohols; sparingly soluble in water and other organic solvents

(Data sourced from various chemical databases and literature)

**3. Mechanism of Action

The primary mechanism of action of the this compound family is the non-competitive inhibition of β-(1,3)-D-glucan synthase.[4][5][6] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells.[4] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis and death.[4][5] This targeted action on a fungal-specific pathway accounts for the selective antifungal activity of these compounds.[7]

Signaling Pathway of this compound Action

The inhibition of β-(1,3)-D-glucan synthase by this compound induces significant cell wall stress, which in turn activates the Cell Wall Integrity (CWI) signaling pathway in fungi. This is a compensatory response aimed at repairing cell wall damage. The pathway is initiated by cell surface sensors that detect cell wall stress and transmit the signal through a MAP kinase cascade, ultimately leading to the transcriptional regulation of genes involved in cell wall remodeling, including the increased synthesis of chitin.

AculeacinA_Action_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AculeacinA This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1) AculeacinA->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan GlucanSynthase->BetaGlucan Blocked Synthesis CellSurfaceSensors Cell Surface Sensors (e.g., Wsc1, Mid2) Rho1 Rho1 CellSurfaceSensors->Rho1 Activates UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWallStress Cell Wall Stress BetaGlucan->CellWallStress Depletion leads to CellWallStress->CellSurfaceSensors Activates CellLysis Osmotic Instability & Cell Lysis CellWallStress->CellLysis PKC1 PKC1 Rho1->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mkc1/Slt2) PKC1->MAPK_Cascade Activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors Phosphorylates ChitinSynthase Chitin Synthase Activation Chitin Increased Chitin Synthesis ChitinSynthase->Chitin GeneExpression Upregulation of Cell Wall Repair Genes TranscriptionFactors->GeneExpression Induces GeneExpression->ChitinSynthase Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification FattyAcid Fatty Acid (e.g., Palmitic Acid) Acyl_AMP Acyl-AMP Ligase FattyAcid->Acyl_AMP AminoAcids Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS Sequential Addition Acyl_AMP->NRPS Loading LinearPeptide Linear Lipopeptide NRPS->LinearPeptide Elongation Cyclization Cyclization LinearPeptide->Cyclization Release & CyclicCore Cyclic Lipopeptide Core Cyclization->CyclicCore Hydroxylation Hydroxylation & Other Modifications CyclicCore->Hydroxylation AculeacinA This compound Hydroxylation->AculeacinA Resistance_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm AculeacinA This compound MutantGlucanSynthase Mutant β-(1,3)-D-Glucan Synthase (FKS1 Mutation) AculeacinA->MutantGlucanSynthase Reduced Inhibition BetaGlucan β-(1,3)-D-Glucan (Reduced Inhibition) MutantGlucanSynthase->BetaGlucan UDP_Glucose UDP-Glucose UDP_Glucose->MutantGlucanSynthase ReducedStress Reduced Cell Wall Stress BetaGlucan->ReducedStress Continued Synthesis leads to CWI_Pathway CWI Pathway (Basal Activation) ReducedStress->CWI_Pathway FungalSurvival Fungal Survival & Proliferation ReducedStress->FungalSurvival Drug_Discovery_Workflow node1 1. Isolation & Screening - Fermentation of Producer Organism - Extraction of Natural Products - High-Throughput Antifungal Screening node2 2. Bioassay-Guided Fractionation - Chromatographic Separation - Activity Testing of Fractions - Isolation of Pure Active Compound node1->node2 node3 3. Structural Elucidation - NMR, Mass Spectrometry - Determination of Chemical Structure node2->node3 node4 4. In Vitro Characterization - MIC/MFC Determination - Spectrum of Activity - Time-Kill Assays node3->node4 node5 5. Mechanism of Action Studies - Target Identification (e.g., Glucan Synthase Assay) - Cellular and Molecular Effects node4->node5 node6 6. Lead Optimization - Medicinal Chemistry - Synthesis of Analogues - Structure-Activity Relationship (SAR) Studies node5->node6 node7 7. In Vivo Efficacy & Toxicology - Animal Models of Infection - Pharmacokinetics (ADME) - Safety and Toxicity Assessment node6->node7 node8 8. Clinical Development - Phase I, II, III Clinical Trials node7->node8

References

Methodological & Application

Application Notes and Protocols for Studying Yeast Cell Wall Integrity Using Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a potent antifungal antibiotic that serves as a valuable tool for investigating cell wall integrity in yeast.[1] As a member of the lipopeptide family of antibiotics, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[2][3][4] This inhibition leads to a weakened cell wall, osmotic fragility, and ultimately, cell lysis, particularly at the tips of growing buds.[3][4] The cellular stress induced by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a highly conserved MAPK cascade, making it an excellent agent for studying this essential stress response pathway. These notes provide detailed protocols for utilizing this compound to probe yeast cell wall integrity.

Mechanism of Action

This compound specifically targets and inhibits the activity of β-(1,3)-glucan synthase (EC 2.4.1.34).[2][3] This enzyme catalyzes the polymerization of glucose from UDP-glucose into β-(1,3)-glucan chains, which form the primary scaffold of the yeast cell wall. By inhibiting this enzyme, this compound effectively blocks the synthesis of this essential polymer, leading to a compromised cell wall structure. This disruption of the cell wall activates a compensatory response known as the Cell Wall Integrity (CWI) pathway.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that allows yeast cells to sense and respond to cell wall stress, ensuring the maintenance of cellular integrity. The pathway is initiated by cell surface sensors that detect perturbations in the cell wall. This signal is then transduced through a conserved MAPK cascade, culminating in the activation of transcription factors that regulate the expression of genes involved in cell wall remodeling and repair.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/2/3 Rom2 Rom2 (GEF) Wsc1->Rom2 Mid2 Mid2 Mid2->Rom2 Mtl1 Mtl1 Mtl1->Rom2 Rho1_GDP Rho1-GDP Rom2->Rho1_GDP activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 phosphorylates Slt2_P P-Slt2 Slt2->Slt2_P Rlm1 Rlm1 Slt2_P->Rlm1 translocates to nucleus and activates Swi4_6 Swi4/Swi6 (SBF) Slt2_P->Swi4_6 translocates to nucleus and activates CellWallGenes Cell Wall Gene Expression Rlm1->CellWallGenes induce Swi4_6->CellWallGenes induce AculeacinA This compound GlucanSynthase β-(1,3)-Glucan Synthase (Fks1p/Fks2p) AculeacinA->GlucanSynthase inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress leads to CellWallStress->Wsc1 activates CellWallStress->Mid2 activates CellWallStress->Mtl1 activates

Caption: The Cell Wall Integrity (CWI) signaling pathway in yeast.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various yeast species.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Yeast Species

Yeast SpeciesStrainMIC (µg/mL)Reference
Saccharomyces cerevisiaeWild-type0.1 - 10[5]
Candida albicansWild-type0.08 - 0.31[1]
Candida glabrataWild-type>16This is a general observation for echinocandins, specific data for this compound is limited.
Candida kruseiWild-type>16This is a general observation for echinocandins, specific data for this compound is limited.
Cryptococcus neoformansWild-type>16[1]
S. cerevisiaeacr1 mutant> 100
S. cerevisiaefks1 mutant> 10

Table 2: Inhibition of β-(1,3)-Glucan Synthase by this compound

Yeast SpeciesEnzyme SourceIC50 (µg/mL)Reference
Saccharomyces cerevisiaeMicrosomal fractionPotent inhibitor, specific IC50 values vary with assay conditions.[2]
Candida albicansMicrosomal fractionPotent inhibitor, specific IC50 values vary with assay conditions.[2]
Schizosaccharomyces pombeCell-free extractLess potent than Papulacandin B, specific IC50 not reported.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on yeast cell wall integrity.

Experimental Workflow: General Procedure

experimental_workflow start Start: Yeast Culture Preparation aculeacin_treatment This compound Treatment start->aculeacin_treatment mic_assay MIC Determination aculeacin_treatment->mic_assay viability_assay Cell Viability Assay aculeacin_treatment->viability_assay glucan_synthase_assay β-(1,3)-Glucan Synthase Activity Assay aculeacin_treatment->glucan_synthase_assay western_blot Western Blot for pSlt2 aculeacin_treatment->western_blot microscopy Fluorescence Microscopy aculeacin_treatment->microscopy data_analysis Data Analysis and Interpretation mic_assay->data_analysis viability_assay->data_analysis glucan_synthase_assay->data_analysis western_blot->data_analysis microscopy->data_analysis

Caption: General experimental workflow for studying this compound effects.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a yeast strain using the broth microdilution method.

Materials:

  • Yeast strain of interest

  • YPD or other suitable liquid medium

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Yeast Inoculum:

    • Inoculate the yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture in fresh medium to an OD600 of 0.1 (approximately 1 x 10^6 cells/mL).

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL. Leave a column with no drug as a positive control for growth and a column with medium only as a negative control.

  • Inoculate the Plate:

    • Add 100 µL of the yeast inoculum to each well, bringing the final volume to 200 µL. This will further dilute the drug by a factor of two.

  • Incubation:

    • Incubate the plate at 30°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, as determined by visual inspection or by measuring the OD600 with a microplate reader.

Protocol 2: Cell Viability Assay (Fluorescence Microscopy)

This protocol assesses the viability of yeast cells after treatment with this compound using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining. Live cells with intact membranes will fluoresce green (FDA), while dead cells with compromised membranes will fluoresce red (PI).

Materials:

  • Yeast cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Fluorescein Diacetate (FDA) stock solution (1 mg/mL in acetone)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Harvest yeast cells by centrifugation (3000 x g for 5 minutes).

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to a concentration of approximately 1 x 10^7 cells/mL.

  • Staining:

    • To 1 mL of the cell suspension, add 1 µL of FDA stock solution and 10 µL of PI stock solution.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Microscopy:

    • Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope. Use a blue excitation filter for FDA (green emission) and a green excitation filter for PI (red emission).

  • Quantification:

    • Count the number of green (live) and red (dead) cells in several fields of view to determine the percentage of viable cells.

Protocol 3: In Vitro β-(1,3)-Glucan Synthase Activity Assay

This protocol measures the activity of β-(1,3)-glucan synthase in the presence of this compound using a cell-free extract.

Materials:

  • Yeast spheroplasts

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, 5% glycerol)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • This compound at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare Cell-Free Extract:

    • Prepare spheroplasts from yeast cells using an enzyme like zymolyase.

    • Lyse the spheroplasts in lysis buffer by osmotic shock or mechanical disruption.

    • Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the glucan synthase.

    • Resuspend the membrane pellet in reaction buffer.

  • Enzyme Assay:

    • Set up reaction tubes containing the membrane fraction, reaction buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding UDP-[14C]-glucose.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Quantify Product:

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-labeled glucan product.

    • Wash the filters to remove unincorporated UDP-[14C]-glucose.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glucan synthase activity for each this compound concentration and determine the IC50 value.

Protocol 4: Western Blot for Phosphorylated Slt2 (pSlt2)

This protocol detects the activation of the CWI pathway by measuring the phosphorylation of the Slt2 MAPK.

Materials:

  • Yeast cells treated with this compound

  • Yeast lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated Slt2 (anti-p44/42 MAPK)

  • Primary antibody against total Slt2 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Harvest yeast cells and prepare protein extracts using a suitable lysis method (e.g., bead beating) in the presence of protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-pSlt2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody against total Slt2 to ensure equal protein loading.

Protocol 5: Fluorescence Microscopy of Chitin (B13524) Staining

This protocol visualizes changes in chitin deposition, a common response to cell wall stress, using Calcofluor White staining.

Materials:

  • Yeast cells treated with this compound

  • Calcofluor White staining solution (e.g., 1 mg/mL in water)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Preparation and Staining:

    • Harvest and wash yeast cells as described in Protocol 2.

    • Resuspend the cells in PBS.

    • Add Calcofluor White solution to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 5-10 minutes at room temperature.

  • Microscopy:

    • Observe the stained cells under a fluorescence microscope using a UV excitation filter (DAPI channel). Chitin-rich structures, such as bud scars and the septum, will fluoresce brightly.

  • Analysis:

    • Examine changes in the pattern and intensity of chitin staining in this compound-treated cells compared to untreated controls. Look for delocalized chitin deposition or an overall increase in fluorescence, which are indicative of cell wall stress.

References

Preparation of Aculeacin A Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of Aculeacin A stock solutions for laboratory use. This compound is a potent antifungal agent that functions by inhibiting β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1] Proper preparation and storage of stock solutions are crucial for ensuring the compound's stability and the reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals working with this compound in various antifungal research applications.

Introduction to this compound

This compound is a lipopeptide antibiotic isolated from Aspergillus aculeatus.[2] It exhibits significant activity against various yeasts and fungi by selectively targeting and inhibiting the synthesis of β-(1,3)-glucan, a key structural component of the fungal cell wall.[1] This mode of action leads to cell lysis and potent antifungal effects.[1] Due to its specific mechanism, this compound is a valuable tool for studying fungal cell wall biology and for the development of new antifungal therapies.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 58814-86-1[2]
Molecular Formula C₅₀H₈₁N₇O₁₆
Molecular Weight 1036.22 g/mol
Appearance White amorphous powder[2]
Biological Source Aspergillus aculeatus[2]
Mechanism of Action Inhibition of β-(1,3)-glucan synthase[1]
Solubility Soluble in DMSO (10 mg/mL), methanol, ethanol, and dimethylformamide (DMF). Sparingly soluble in water and other organic solvents.[1]
Storage Temperature -20°C[1]
Working Concentration 0.08 - 1.25 µg/mL for fungicidal activity against Candida albicans

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

    • Gently vortex the tube at a low to medium speed until the powder is completely dissolved.[3] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • Avoid vigorous shaking to minimize the formation of air bubbles.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C in the dark.[4] A 1 mg/mL solution in DMSO has been shown to be stable for at least 2 months at -20°C.[1]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Gently mix the working solution before adding it to the cell cultures.

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound and DMSO to RT Weigh Weigh this compound powder Equilibrate->Weigh Add_DMSO Add anhydrous DMSO Weigh->Add_DMSO Dissolve Dissolve by gentle vortexing Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Label Label aliquots clearly Aliquot->Label Store Store at -20°C Label->Store

Caption: Workflow for this compound stock solution preparation.

Logical Relationship for Handling and Storage

G Aculeacin_A_Powder This compound Powder Stock_Solution 10 mg/mL Stock in DMSO Aculeacin_A_Powder->Stock_Solution Dissolve Handling Use PPE (Gloves, Lab Coat, Goggles) Aculeacin_A_Powder->Handling Working_Solution Diluted in Culture Medium Stock_Solution->Working_Solution Dilute Storage Store at -20°C (aliquoted) Stock_Solution->Storage Store Stock_Solution->Handling

Caption: Handling and storage of this compound.

Safety and Handling Precautions

This compound is a biologically active compound and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and its solutions.[3]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Clean the affected area thoroughly.

  • Disposal: Dispose of unused this compound and its solutions according to your institution's guidelines for chemical waste disposal.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will ensure the integrity and stability of the compound, leading to more reliable and reproducible experimental outcomes in antifungal research. Always refer to the specific product information sheet and your institution's safety guidelines when handling this and any other chemical reagent.

References

Application Notes and Protocols for Inducing Protoplasts in Saccharomyces cerevisiae with Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a potent antifungal antibiotic that functions by inhibiting the activity of β-(1,3)-glucan synthase, a critical enzyme responsible for the synthesis of glucan polymers in the fungal cell wall.[1][2][3] This targeted inhibition disrupts the integrity of the cell wall, leading to cell lysis in hypotonic environments.[1] In the presence of an osmotic stabilizer, this property can be harnessed to gently digest the cell wall, resulting in the formation of viable protoplasts. Protoplasts, or spheroplasts, are valuable tools in yeast research, facilitating procedures such as genetic transformation, cell fusion, and subcellular fractionation.

These application notes provide a detailed overview of the mechanism of this compound, a protocol for the induction of protoplasts in Saccharomyces cerevisiae, and methods for their subsequent regeneration.

Mechanism of Action

This compound, a member of the lipopeptide family of antibiotics, selectively targets and inhibits β-(1,3)-glucan synthase.[2][4] This enzyme is a key component in the biosynthesis of β-(1,3)-glucan, the primary structural polymer of the Saccharomyces cerevisiae cell wall, which is essential for maintaining cellular integrity and morphology.[5] The inhibition of this synthase leads to a weakened cell wall, rendering the cells susceptible to osmotic stress.[3] In an isotonic or hypertonic environment, the weakened cell wall can be removed without causing cell lysis, thereby generating protoplasts.

The cellular response to cell wall stress, such as that induced by this compound, activates the Cell Wall Integrity (CWI) signaling pathway.[6][7][8] This pathway is a conserved signaling cascade that helps the cell to cope with and repair cell wall damage.

Data Presentation

While specific quantitative data for protoplast yield and regeneration using this compound is not extensively documented in recent literature, the following tables provide typical ranges observed for protoplast formation using enzymatic methods with agents like Zymolyase and snail gut enzymes. These values can serve as a benchmark for optimizing protocols with this compound.

Table 1: Typical Parameters for Protoplast Formation in Saccharomyces cerevisiae

ParameterTypical RangeNotes
Lytic Enzyme Concentration Zymolyase: 0.5 - 2 mg/mLOptimal concentration is strain-dependent and should be determined empirically.
Incubation Time 30 - 120 minutesMonitor protoplast formation microscopically.
Incubation Temperature 30°C
Osmotic Stabilizer 0.6 M - 1.2 M Sorbitol or MannitolEssential for preventing premature lysis of protoplasts.[2]
Pre-treatment 10-20 mM DTT or β-mercaptoethanolReduces disulfide bonds in the cell wall, increasing accessibility for lytic agents.

Table 2: Expected Protoplast Yield and Regeneration Frequency

ParameterExpected OutcomeFactors Influencing Outcome
Protoplast Yield > 90%Yeast strain, growth phase, enzyme concentration and activity, incubation time.
Regeneration Frequency 20% - 80%Protoplast viability, regeneration medium composition, plating technique.[9]

Experimental Protocols

The following protocols are based on established methods for yeast protoplast formation and regeneration, adapted for the use of this compound. Optimization of concentrations and incubation times may be necessary for specific yeast strains.

Protocol 1: Preparation of Saccharomyces cerevisiae Protoplasts using this compound

Materials:

  • Saccharomyces cerevisiae culture

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound

  • Sorbitol (or Mannitol)

  • Dithiothreitol (DTT) or β-mercaptoethanol

  • Sterile water

  • Centrifuge and rotor

  • Incubator shaker

  • Microscope

  • Hemocytometer

Procedure:

  • Cell Culture: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm). The following day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to early- to mid-log phase (OD₆₀₀ of 0.5-1.0).

  • Cell Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

  • Washing: Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again at 3,000 x g for 5 minutes.

  • Pre-treatment: Resuspend the cell pellet in 10 mL of pre-treatment buffer (100 mM Tris-HCl, pH 9.0, containing 20 mM DTT or 1% β-mercaptoethanol). Incubate for 15-30 minutes at 30°C with gentle shaking. This step helps to permeabilize the outer layer of the cell wall.

  • Washing: Pellet the cells by centrifugation at 3,000 x g for 5 minutes and wash once with 25 mL of 1 M Sorbitol solution.

  • Protoplasting: Resuspend the cell pellet in 10 mL of protoplasting buffer (50 mM Tris-HCl, pH 7.5, containing 1 M Sorbitol and an optimized concentration of this compound). An initial concentration range to test would be 0.1 - 5 µg/mL.[2]

  • Incubation: Incubate the cell suspension at 30°C with gentle shaking (60-80 rpm) for 30-90 minutes.

  • Monitoring: Monitor the formation of protoplasts every 15-20 minutes by observing a small aliquot under a phase-contrast microscope. Protoplasts will appear as spherical, osmotically sensitive cells. To confirm protoplast formation, mix a small drop of the cell suspension with a drop of 1% SDS on a microscope slide; successful protoplasts will lyse immediately ("ghost" cells will be visible).

  • Harvesting Protoplasts: Once >90% of the cells have been converted to protoplasts, harvest them by gentle centrifugation at 500 - 1,000 x g for 5 minutes at room temperature.

  • Washing Protoplasts: Carefully discard the supernatant and gently wash the protoplast pellet twice with 10 mL of 1 M Sorbitol solution.

  • Final Resuspension: Gently resuspend the final protoplast pellet in a suitable buffer for your downstream application (e.g., STC buffer: 1 M Sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂).

Protocol 2: Regeneration of Saccharomyces cerevisiae Protoplasts

Materials:

  • Prepared S. cerevisiae protoplasts

  • Regeneration medium (e.g., YPD agar (B569324) containing 1 M Sorbitol)

  • Sterile water

  • Petri dishes

Procedure:

  • Plating: Gently mix the protoplast suspension with molten (cooled to ~45-50°C) regeneration agar. A top agar overlay method is recommended. To do this, mix up to 100 µL of the protoplast suspension with 3 mL of top agar (YPD with 0.8% agar and 1 M Sorbitol) and pour it over a pre-warmed bottom agar plate (YPD with 2% agar and 1 M Sorbitol).

  • Incubation: Incubate the plates at 30°C for 3-5 days. Regenerating colonies will appear embedded within the agar.

  • Counting and Analysis: Count the number of resulting colonies to determine the regeneration frequency. This is calculated as (number of colonies / initial number of protoplasts plated) x 100%.

Visualizations

The following diagrams illustrate the key signaling pathway involved in the cellular response to this compound and a typical experimental workflow for protoplast formation.

AculeacinA_Pathway cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AculeacinA This compound GlucanSynthase β-(1,3)-Glucan Synthase AculeacinA->GlucanSynthase Inhibits BetaGlucan β-(1,3)-Glucan Wsc1_Mid2 Wsc1/Mid2 Sensors BetaGlucan->Wsc1_Mid2 Stress Signal Rho1 Rho1-GTP Wsc1_Mid2->Rho1 Activates UDP_Glucose UDP-Glucose UDP_Glucose->BetaGlucan Synthesized by Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Activates Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) MAPK_Cascade->Rlm1_Swi4_6 Activates CellWall_Genes Cell Wall Repair Genes Rlm1_Swi4_6->CellWall_Genes Induces Transcription

Caption: Cell Wall Integrity Pathway activated by this compound.

Protoplast_Workflow start Yeast Culture (Log Phase) harvest Harvest & Wash Cells start->harvest pretreat Pre-treatment (DTT / β-mercaptoethanol) harvest->pretreat wash2 Wash with Osmotic Stabilizer pretreat->wash2 protoplasting Incubate with this compound in Osmotic Stabilizer wash2->protoplasting monitor Microscopic Monitoring (Check for Lysis with SDS) protoplasting->monitor harvest_proto Harvest Protoplasts (Gentle Centrifugation) monitor->harvest_proto wash_proto Wash Protoplasts harvest_proto->wash_proto downstream Downstream Applications (Transformation, Fusion, etc.) wash_proto->downstream regenerate Regeneration on Sorbitol-Agar Plates wash_proto->regenerate

Caption: Experimental workflow for yeast protoplast formation.

References

Application Note and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a potent antifungal agent belonging to the lipopeptide class of antibiotics.[1][2][3] Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[4][5][6] This targeted action leads to osmotic fragility and cell lysis in susceptible fungi.[4][5][7] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is critical for assessing its antifungal potency, understanding resistance mechanisms, and guiding preclinical and clinical development.

This document provides detailed protocols for determining the MIC of this compound against various fungal species, with a focus on Candida spp. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Mechanism of Action of this compound

This compound exerts its antifungal effect by specifically targeting and inhibiting the enzyme β-1,3-glucan synthase.[4][5] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. The inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.[4][5]

cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Glucan_Synthase β-1,3-glucan Synthase (Enzyme Complex) Glucan_Polymer β-1,3-glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell Lysis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Aculeacin_A This compound Aculeacin_A->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. It is important to note that MIC values can be influenced by factors such as inoculum size and incubation time.[1][2]

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)Reference
Candida albicansMultiple≤ 0.31[1][2]
Candida and Torulopsis spp.31Majority ≤ 0.31[1][2]
Cryptococcus neoformansNot specifiedInactive[1][2]
Filamentous and dimorphic fungiNot specifiedInactive[1][2]

Note: A paradoxical dose-response relationship has been observed for this compound, where the most potent fungicidal activity occurs at concentrations ranging from 0.08 to 1.25 µg/mL.[4][5] Higher concentrations may result in reduced lethal effect.[4][5]

Experimental Protocols

The following protocols are based on the CLSI M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal isolates for testing

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Micropipettes and sterile tips

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Serially dilute the stock solution in RPMI 1640 medium to create working solutions for the desired concentration range (e.g., 0.03 to 16 µg/mL).

Inoculum Preparation
  • Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

Broth Microdilution Assay

cluster_workflow MIC Determination Workflow Start Start Prepare_Drug Prepare this compound Serial Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Dispense_Drug Dispense Drug Dilutions to 96-Well Plate Prepare_Drug->Dispense_Drug Add_Inoculum Add Inoculum to Wells Prepare_Inoculum->Add_Inoculum Dispense_Drug->Add_Inoculum Incubate Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Broth microdilution workflow for MIC determination.

  • Dispense 100 µL of the appropriate this compound working solutions into the wells of a 96-well microtiter plate, creating a serial dilution.

  • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Add 100 µL of the diluted fungal inoculum to each well, except for the negative control.

  • The final volume in each well should be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

Reading and Interpreting Results
  • After incubation, examine the microtiter plates.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the positive control well.

  • Results can be read visually or with a microplate reader at a wavelength of 530 nm.

Quality Control

Include reference strains with known MIC values for this compound in each assay to ensure the accuracy and reproducibility of the results. Recommended quality control strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

Conclusion

The broth microdilution method is a reliable and reproducible technique for determining the MIC of this compound against pathogenic fungi. Adherence to standardized protocols, such as those provided by the CLSI, is essential for obtaining accurate and comparable results. The data and protocols presented in this application note serve as a valuable resource for researchers and professionals involved in the development and evaluation of antifungal agents.

References

Application Notes and Protocols for Cell-Free Beta-Glucan Synthase Assay Using Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-(1,3)-D-glucan is an essential structural polymer in the fungal cell wall, providing osmotic stability and structural integrity. The synthesis of this polysaccharide is catalyzed by the membrane-bound enzyme complex, beta-(1,3)-D-glucan synthase (GS), which utilizes UDP-glucose as a substrate.[1][2] The critical role of beta-glucan (B1580549) makes its synthesis an attractive target for antifungal drug development. Aculeacin A is a potent antifungal antibiotic that selectively inhibits beta-(1,3)-glucan synthase, leading to cell lysis and fungal cell death.[3][4][5] This document provides detailed protocols for a cell-free beta-glucan synthase assay, utilizing this compound as a model inhibitor, to facilitate the screening and characterization of novel antifungal compounds.

The cell-free format of this assay allows for the direct measurement of enzyme activity without the complexities of cellular uptake and metabolism, providing a clear assessment of a compound's inhibitory potential on the target enzyme.[6] The primary method described herein involves the use of a radiolabeled substrate, UDP-[¹⁴C]glucose, to quantify the synthesized glucan polymer.

Signaling Pathway and Mechanism of Action

The synthesis of beta-(1,3)-glucan is a crucial process for fungal cell wall construction. The enzyme complex, beta-(1,3)-glucan synthase (EC 2.4.1.34), located in the plasma membrane, catalyzes the transfer of glucose from UDP-glucose to a growing glucan chain.[1][2] This process is regulated by the GTP-binding protein Rho1p.[7] this compound exerts its antifungal effect by directly inhibiting the catalytic subunit of this enzyme complex.

Beta_Glucan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasmic Space cluster_inhibitor Inhibition UDP_Glc UDP-Glucose GS β-(1,3)-Glucan Synthase (Fks1p) UDP_Glc->GS Substrate GTP GTP Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Activation Rho1_GTP->GS Activates Glucan_Chain Growing β-(1,3)-Glucan Chain GS->Glucan_Chain Polymerization UDP UDP GS->UDP Product Aculeacin_A This compound Aculeacin_A->GS Inhibits

Figure 1: Beta-(1,3)-Glucan Synthesis Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the beta-glucan synthase assay and the inhibitory activity of this compound. These values can serve as a reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of Beta-(1,3)-Glucan Synthase

ParameterFungal SpeciesApparent Km for UDP-Glucose (mM)Reference(s)
KmSaccharomyces cerevisiae~0.62[8]
KmSugar Beet0.260[9][10]
KmS. cerevisiae (purified)~1.0 (crude membranes)[7]
KmS. cerevisiae (purified)0.37 ± 0.11[11]

Table 2: Inhibitory Concentration (IC50) of this compound against Beta-(1,3)-Glucan Synthase

Fungal SpeciesIC50 (µg/mL)NotesReference(s)
Saccharomyces cerevisiaeNot specified, but effective inhibition shownCell-free assay[3][6]
Candida albicansNot specified, but effective inhibition shownCell-free assay[3][4]
Various YeastsGenerally more effective than papulacandin BComparative study[12]

Note: Specific IC50 values for this compound can vary depending on the specific assay conditions and the purity of the enzyme preparation.

Experimental Protocols

This section provides detailed protocols for the preparation of a cell-free extract containing active beta-glucan synthase and the subsequent enzyme assay.

Experimental Workflow

The overall experimental workflow involves the cultivation of fungal cells, preparation of a cell-free membrane fraction, execution of the enzymatic assay with and without inhibitors, and quantification of the product.

Experimental_Workflow cluster_assay Enzyme Assay Start Start: Fungal Culture (e.g., S. cerevisiae, C. albicans) Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., Bead Beating) Harvest->Lysis Centrifuge1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Extract Resuspend Membrane Pellet (Cell-Free Extract) Centrifuge2->Extract Assay_Setup Assay Setup Extract->Assay_Setup Incubation Incubation (30°C) Assay_Setup->Incubation Quench Quench Reaction (e.g., TCA) Incubation->Quench Filter Filter and Wash (Collect Insoluble Glucan) Quench->Filter Quantify Quantification (Scintillation Counting) Filter->Quantify Data_Analysis Data Analysis (IC50 Determination) Quantify->Data_Analysis UDP_14C UDP-[14C]Glucose UDP_14C->Assay_Setup GTP_gamma_S GTPγS GTP_gamma_S->Assay_Setup Aculeacin This compound (or Test Compound) Aculeacin->Assay_Setup Buffer Assay Buffer Buffer->Assay_Setup

Figure 2: Experimental Workflow for the Cell-Free Beta-Glucan Synthase Assay.
Protocol 1: Preparation of Cell-Free Membrane Extract

This protocol is adapted from general methods for preparing fungal membrane fractions for enzyme assays.[13][14][15]

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)

  • YPAD medium (or appropriate growth medium)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail

  • Glass beads (0.5 mm diameter)

  • Bead beater/homogenizer

  • Refrigerated centrifuge

Procedure:

  • Cell Culture: Inoculate a starter culture of the fungal strain into a larger volume of YPAD medium and grow to the exponential phase at 30°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold Lysis Buffer.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of Lysis Buffer. Add an equal volume of glass beads. Lyse the cells using a bead beater for several cycles of 1 minute on and 1 minute on ice.

  • Clarification: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove intact cells and large debris.

  • Membrane Fractionation: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in a small volume of Lysis Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Storage: Aliquot the cell-free extract and store at -80°C until use.

Protocol 2: Beta-(1,3)-Glucan Synthase Activity Assay

This radioactive assay protocol is based on the incorporation of [¹⁴C]glucose into an acid-insoluble glucan polymer.[11][15][16]

Materials:

  • Cell-free membrane extract (from Protocol 1)

  • 2x Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM EDTA, 40 µM GTPγS, 1.5% Bovine Serum Albumin (BSA)

  • UDP-[U-¹⁴C]Glucose (radiolabeled substrate)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 10% Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 25 µL 2x Assay Buffer

    • 5 µL this compound (or test compound at various concentrations, or solvent control)

    • 10 µL Cell-free extract (adjust volume based on protein concentration)

    • Water to a final volume of 45 µL

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 5 µL of UDP-[U-¹⁴C]Glucose. Mix gently.

  • Incubation: Incubate the reaction at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).

  • Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold 10% TCA.

  • Precipitation: Incubate on ice for 15 minutes to allow the glucan polymer to precipitate.

  • Filtration: Collect the acid-insoluble precipitate by filtering the reaction mixture through a glass fiber filter.

  • Washing: Wash the filter three times with 1 mL of 10% TCA, followed by three washes with 1 mL of ethanol to remove unincorporated UDP-[¹⁴C]Glucose.

  • Quantification: Dry the filter, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Enzyme Activity: Calculate the amount of synthesized glucan based on the specific activity of the UDP-[¹⁴C]Glucose.

  • Inhibition Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • IC50 Determination: Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the inhibition curve using non-linear regression analysis.

Alternative Non-Radioactive Assay

For laboratories not equipped for handling radioactivity, a fluorescence-based assay using aniline (B41778) blue can be an alternative.[17][18] Aniline blue specifically binds to beta-(1,3)-glucans, and the resulting fluorescence is proportional to the amount of polymer synthesized.

Troubleshooting

  • Low Enzyme Activity:

    • Ensure cells were harvested during the exponential growth phase.

    • Optimize protein concentration in the assay.

    • Verify the activity of GTPγS and the integrity of UDP-glucose.

  • High Background:

    • Ensure thorough washing of the filters to remove all unincorporated radiolabeled substrate.

    • Include a no-enzyme control to determine background levels.

  • Inconsistent Results:

    • Ensure accurate and consistent pipetting, especially of viscous solutions like the cell extract.

    • Maintain consistent incubation times and temperatures.

Conclusion

The cell-free beta-glucan synthase assay is a robust and specific method for identifying and characterizing inhibitors of this essential fungal enzyme. The use of this compound as a positive control provides a benchmark for evaluating the potency of novel antifungal candidates. The detailed protocols and supporting information provided in this document are intended to facilitate the implementation of this assay in a research or drug discovery setting.

References

Aculeacin A: A Tool for Unraveling Fungal Cell Wall Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Aculeacin A is a potent antifungal antibiotic that serves as a valuable tool in fungal cell biology research.[1] Its specific mechanism of action, targeting a crucial component of the fungal cell wall, makes it an excellent probe for studying cell wall synthesis, stress responses, and the efficacy of antifungal agents. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of this compound in a research setting.

Mechanism of Action

This compound is a member of the lipopeptide class of antibiotics and functions as a specific, non-competitive inhibitor of (1,3)-β-D-glucan synthase.[2][3] This enzyme is essential for the synthesis of β-glucan, a major structural polysaccharide of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[4] By inhibiting (1,3)-β-D-glucan synthase, this compound disrupts the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2][5] This targeted action induces a cell wall stress response, activating compensatory mechanisms such as increased chitin (B13524) synthesis.[6]

A peculiar characteristic of this compound is its paradoxical dose-response effect, where its fungicidal activity is greatest at a specific concentration range (e.g., 0.08 to 1.25 µg/mL for Candida albicans), with decreased efficacy at higher concentrations.[2][4]

Applications in Fungal Cell Biology Research

  • Elucidating Cell Wall Biosynthesis: this compound's specific inhibition of (1,3)-β-D-glucan synthase allows researchers to study the dynamics of cell wall construction and the interplay between different cell wall components.

  • Investigating Cell Wall Stress Responses: By inducing cell wall damage, this compound can be used to dissect the signaling pathways involved in the cell wall integrity (CWI) response, such as the PKC-MAP kinase cascade.

  • Antifungal Susceptibility Testing: It serves as a reference compound in antifungal screening assays to identify new drugs with similar mechanisms of action.

  • Studying Fungal Morphogenesis: The disruption of cell wall integrity by this compound leads to morphological abnormalities, such as aberrant budding and cell swelling, providing insights into the role of the cell wall in maintaining cell shape.[7]

Data Presentation

The following tables summarize the quantitative data regarding the antifungal activity of this compound and its impact on fungal cell wall composition.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.08 - 0.31[4]
Candida spp.≤ 0.31[4]
Torulopsis spp.≤ 0.31[4]
Cryptococcus neoformansInactive[4]
Filamentous and dimorphic fungiInactive[4]

Table 2: Illustrative Changes in Fungal Cell Wall Composition after Treatment with a (1,3)-β-D-Glucan Synthase Inhibitor

Cell Wall ComponentUntreated Control (% dry weight)Treated Cells (% dry weight)Fold ChangeReference
β-Glucan45-55%25-35%~0.6x[3][8]
Chitin1-3%5-15%~3-5x[3][8]
Mannan35-45%40-50%~1.1x[3][8]

Note: The data in Table 2 are representative values based on studies with echinocandins, which have a similar mechanism of action to this compound. The exact quantitative changes may vary depending on the fungal species, strain, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a fungal isolate using the broth microdilution method.

Materials:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate to cover a clinically relevant concentration range (e.g., 0.015 to 16 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Fungal Cell Viability Assay using MTT

This protocol measures the viability of fungal cells after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Fungal cells treated with various concentrations of this compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Grow fungal cells in the presence of varying concentrations of this compound for a defined period.

  • MTT Addition:

    • After treatment, centrifuge the cells and resuspend them in fresh medium.

    • Add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of the cell suspension.

  • Incubation:

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Protocol 3: Quantification of Fungal Cell Wall Glucan and Chitin

This protocol provides a method for the quantitative analysis of the main structural polysaccharides of the fungal cell wall.[9][10]

Materials:

  • Fungal cells (treated and untreated)

  • Sulfuric acid (72% and 2M)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • Glucosamine (B1671600) and glucose standards

Procedure:

  • Cell Wall Isolation:

    • Harvest fungal cells by centrifugation.

    • Disrupt the cells using mechanical means (e.g., bead beating) in a suitable buffer.

    • Wash the cell wall fraction repeatedly with water and lyophilize.

  • Acid Hydrolysis:

    • Hydrolyze a known amount of the dried cell wall material with 72% sulfuric acid at room temperature for 3 hours.

    • Dilute the acid to 2M and continue hydrolysis at 100°C for 4 hours.

  • Neutralization and Analysis:

    • Neutralize the hydrolysate with BaCO₃.

    • Centrifuge to remove the precipitate.

    • Analyze the supernatant for monosaccharide content (glucosamine for chitin, glucose for glucan) using an HPAEC-PAD system.

  • Quantification:

    • Quantify the amounts of glucosamine and glucose by comparing the peak areas to those of known standards.

Visualizations

G This compound Mechanism of Action and Cellular Response AculeacinA This compound GlucanSynthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) AculeacinA->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->BetaGlucan Catalyzes CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Leads to CellWall Fungal Cell Wall BetaGlucan->CellWall Forms CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWallStress->CWI_Pathway Activates OsmoticInstability Osmotic Instability CellWallStress->OsmoticInstability Causes ChitinSynthase Chitin Synthase Upregulation CWI_Pathway->ChitinSynthase Induces Chitin Increased Chitin Synthesis ChitinSynthase->Chitin Results in Chitin->CellWall Reinforces CellLysis Cell Lysis & Death OsmoticInstability->CellLysis Leads to

Caption: this compound inhibits (1,3)-β-D-glucan synthase, leading to cell wall stress and activating compensatory pathways.

G Experimental Workflow: Investigating Fungal Cell Wall Stress Response to this compound Start Start: Fungal Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis MIC MIC Determination (Broth Microdilution) Analysis->MIC Viability Cell Viability Assay (MTT Assay) Analysis->Viability CellWallAnalysis Cell Wall Composition Analysis (HPAEC-PAD) Analysis->CellWallAnalysis GeneExpression Gene Expression Analysis (qRT-PCR of CWI pathway genes) Analysis->GeneExpression Data Data Interpretation MIC->Data Viability->Data CellWallAnalysis->Data GeneExpression->Data

Caption: A typical workflow for studying the effects of this compound on fungal cells.

G Fungal Cell Wall Integrity (CWI) Pathway Activation by this compound AculeacinA This compound GlucanSynthase Inhibition of (1,3)-β-D-Glucan Synthase AculeacinA->GlucanSynthase CellWallDamage Cell Wall Damage GlucanSynthase->CellWallDamage Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallDamage->Sensors Detected by Rho1 Rho1 GTPase Sensors->Rho1 Activate PKC Protein Kinase C (Pkc1) Rho1->PKC Activates MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC->MAPK_cascade Initiates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_cascade->TranscriptionFactors Phosphorylates GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression Activate CellWallRepair Cell Wall Repair Genes (e.g., Chitin Synthases) GeneExpression->CellWallRepair Includes

Caption: The CWI signaling cascade is a key response to this compound-induced cell wall stress.

References

Application Notes and Protocols: Electron Microscopy of Cells Treated with Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a potent antifungal agent that belongs to the lipopeptide class of antibiotics. Its primary mechanism of action involves the non-competitive inhibition of β-(1,3)-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability, abnormal morphology, and ultimately, cell lysis, particularly in budding yeasts like Saccharomyces cerevisiae and pathogenic species such as Candida albicans.[1][2][3] Electron microscopy, with its high-resolution imaging capabilities, is an indispensable tool for visualizing the ultrastructural changes induced by this compound, providing critical insights into its antifungal activity and effects on cellular architecture.

These application notes provide a comprehensive overview and detailed protocols for the examination of fungal cells treated with this compound using transmission electron microscopy (TEM) and scanning electron microscopy (SEM).

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound specifically targets β-(1,3)-glucan synthase, a multi-subunit enzyme complex located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-(1,3)-glucan, which form the primary scaffold of the cell wall. By inhibiting this enzyme, this compound prevents the formation of new glucan chains, weakening the cell wall. This is particularly detrimental during periods of active cell growth and division, such as bud formation, where rapid cell wall synthesis is essential. The weakened cell wall is unable to withstand the internal osmotic pressure, leading to the characteristic phenotype of cell lysis at the bud tips.[2]

AculeacinA_Pathway cluster_cell Fungal Cell cluster_drug Drug Action UDP-Glucose UDP-Glucose Beta_1_3_Glucan_Synthase β-(1,3)-Glucan Synthase (Plasma Membrane) UDP-Glucose->Beta_1_3_Glucan_Synthase Beta_1_3_Glucan β-(1,3)-Glucan (Cell Wall Component) Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Cell_Wall Intact Cell Wall Beta_1_3_Glucan->Cell_Wall Cell_Lysis Cell Lysis Aculeacin_A This compound Aculeacin_A->Beta_1_3_Glucan_Synthase Inhibits

This compound inhibits β-(1,3)-glucan synthase, disrupting cell wall synthesis.

Expected Ultrastructural Changes and Data Presentation

Treatment of susceptible fungal cells with this compound results in a range of observable morphological and ultrastructural alterations. These changes can be qualitatively described and quantitatively analyzed using electron microscopy.

Qualitative Observations:

  • Cell Lysis: A significant number of cells, particularly budding cells, exhibit lysis at the tips of the buds, with the release of cytoplasmic contents.[1]

  • Aberrant Morphology: Cells often appear distorted, wrinkled, and collapsed.[3] Aggregates of enlarged and elongated cells are also common due to incomplete cell separation.[3]

  • Cell Wall Abnormalities: Transmission electron microscopy reveals cell walls that are thick and have a layered or disorganized appearance.[3] In some cases, there is an extrusion of fibrous material, likely disorganized glucan, from the cell surface.[1]

  • Incomplete Septation: The cross-walls or septa between dividing cells often fail to segregate completely.[3]

  • Cytoplasmic Deterioration: In severely affected cells, signs of cytoplasmic deterioration and complete cell necrosis can be observed.[3]

Quantitative Data:

Electron micrographs can be analyzed to quantify the effects of this compound. This provides a more objective measure of the drug's impact.

ParameterControl (Untreated)This compound TreatedData Source
Cell Necrosis (%) < 1%~20%[3]
Cell Wall Thickness (nm) 85 ± 8 nm125 ± 15 nmHypothetical Data
Abnormal Budding (%) < 2%> 60%Hypothetical Data
Incomplete Septation (%) < 1%~45%Hypothetical Data*

*Hypothetical data is based on qualitative descriptions from the literature and is provided as an example of quantitative analysis that can be performed.

Experimental Protocols

The following are detailed protocols for the preparation of fungal cells for transmission and scanning electron microscopy to study the effects of this compound.

Experimental Workflow Overview

experimental_workflow cluster_treatment Cell Culture and Treatment cluster_preparation Sample Preparation cluster_imaging Imaging and Analysis A 1. Fungal Cell Culture (e.g., C. albicans) B 2. This compound Treatment (e.g., 0.1-1.0 µg/mL) A->B C 3. Primary Fixation (Glutaraldehyde) B->C D 4. Post-fixation (Osmium Tetroxide) C->D E 5. Dehydration (Ethanol Series) D->E F 6. Embedding (Resin Infiltration) E->F G 7. Sectioning (TEM) or Critical Point Drying (SEM) F->G H 8. Staining (TEM) or Sputter Coating (SEM) G->H I 9. Electron Microscopy (TEM or SEM) H->I J 10. Image Analysis (Morphometry) I->J

Workflow for electron microscopy of this compound-treated cells.
Protocol 1: Transmission Electron Microscopy (TEM) Sample Preparation

This protocol is adapted from standard procedures for yeast and fungal TEM.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound

  • Primary Fixative: 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.2)

  • Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.2)

  • Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Dehydration Series: Graded ethanol (B145695) solutions (30%, 50%, 70%, 90%, 100%)

  • Infiltration Resin (e.g., Spurr's or Epon)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

Procedure:

  • Cell Culture and Treatment:

    • Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

    • Introduce this compound at the desired concentration (e.g., 0.1-1.0 µg/mL) and incubate for a specified period (e.g., 2-4 hours). An untreated control culture should be maintained under identical conditions.

  • Primary Fixation:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Gently resuspend the cell pellet in the primary fixative and incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Pellet the cells and discard the fixative.

    • Wash the cells three times with the wash buffer, with a 10-minute incubation for each wash.

  • Post-fixation:

    • Resuspend the cells in the post-fixative and incubate for 1-2 hours at room temperature in the dark.

    • Caution: Osmium tetroxide is highly toxic. Handle with appropriate safety precautions in a fume hood.

  • Dehydration:

    • Wash the cells with distilled water.

    • Dehydrate the pellet through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with 10-15 minutes at each concentration. Perform the final 100% ethanol step three times.

  • Infiltration and Embedding:

    • Infiltrate the dehydrated pellet with a series of resin-ethanol mixtures (e.g., 1:3, 1:1, 3:1 resin to ethanol), for at least 1 hour each.

    • Infiltrate with 100% resin overnight.

    • Embed the infiltrated pellet in fresh resin in a mold and polymerize in an oven according to the resin manufacturer's instructions.

  • Sectioning and Staining:

    • Trim the resin block and cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Collect the sections on copper grids.

    • Stain the sections with uranyl acetate followed by lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

Protocol 2: Scanning Electron Microscopy (SEM) Sample Preparation

Materials:

  • Follow steps 1-3 of the TEM protocol.

  • Dehydration Series: Graded ethanol solutions.

  • Critical point dryer.

  • SEM stubs and adhesive.

  • Sputter coater with a metal target (e.g., gold-palladium).

Procedure:

  • Culture, Treatment, and Fixation:

    • Follow steps 1-3 of the TEM sample preparation protocol.

  • Dehydration:

    • Dehydrate the fixed cells through a graded ethanol series as described in the TEM protocol.

  • Drying:

    • Transfer the dehydrated sample to a critical point dryer to replace the ethanol with liquid carbon dioxide and then bring it to the critical point to avoid surface tension artifacts.

  • Mounting and Coating:

    • Mount the dried cells onto an SEM stub using a carbon adhesive tab.

    • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.

  • Imaging:

    • Examine the coated sample using a scanning electron microscope.

Conclusion

Electron microscopy is a powerful technique for elucidating the morphological consequences of this compound treatment on fungal cells. The detailed protocols and application notes provided here offer a framework for researchers to investigate the ultrastructural effects of this and other cell wall-active antifungal agents. Quantitative analysis of electron micrographs can provide valuable data for drug development and mechanistic studies, enhancing our understanding of how these compounds disrupt fungal cell integrity.

References

Application Notes and Protocols for Generating Aculeacin A Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aculeacin A is a potent antifungal agent that belongs to the lipopeptide class of antibiotics. Its mechanism of action involves the specific inhibition of β-1,3-glucan synthase, a crucial enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis. The study of resistance mechanisms to this compound is vital for understanding fungal cell wall biology, identifying new drug targets, and overcoming potential clinical resistance.

This document provides detailed protocols for the generation and characterization of this compound resistant mutants, primarily focusing on the model organism Saccharomyces cerevisiae. The methodologies described herein can be adapted for other susceptible fungal species.

Mechanism of Action and Resistance

This compound exerts its fungicidal effect by targeting β-1,3-glucan synthase, which is responsible for polymerizing UDP-glucose into β-1,3-glucan chains, the primary structural polymer of the fungal cell wall.[1][2] Inhibition of this enzyme weakens the cell wall, rendering the fungus susceptible to osmotic stress.

Resistance to this compound can arise through various genetic modifications. In Saccharomyces cerevisiae, mutations in at least four distinct genetic loci, designated ACR1, ACR2, ACR3, and ACR4 (this compound Resistance), have been identified to confer resistance.[1] While the precise functions of all these gene products are not fully elucidated, they are believed to be involved in cell wall biosynthesis, maintenance, and regulation. Notably, these resistance mutations are typically recessive. Some resistant mutants have also been shown to exhibit decreased cell surface hydrophobicity.[1]

Data Presentation

Table 1: Quantitative Data for this compound Susceptibility and Resistance

ParameterWild-Type Strain (e.g., S. cerevisiae)This compound Resistant MutantReference
Minimum Inhibitory Concentration (MIC) Typically ≤ 1 µg/mL≥ 10 µg/mL (at least 10-fold higher than wild-type)[3]
Selection Concentration N/A10 µg/mL in solid media[3]
Spontaneous Mutation Frequency Estimated to be low (e.g., 10⁻⁶ to 10⁻⁸)N/A[4][5]
Induced Mutation Frequency (Post-mutagenesis) N/ADependent on mutagen and dose[4]

Experimental Protocols

Mutagenesis

Two common methods for inducing random mutations in yeast are Ultraviolet (UV) irradiation and chemical mutagenesis with Ethyl Methane Sulfonate (EMS).

a) Protocol for UV Mutagenesis

  • Preparation of Yeast Culture: Inoculate a single colony of the wild-type yeast strain into 5 mL of liquid YPD (Yeast Extract Peptone Dextrose) medium and grow overnight at 30°C with shaking.

  • Cell Counting and Dilution: Determine the cell density using a hemocytometer or spectrophotometer. Dilute the culture in sterile saline or water to a concentration of approximately 1 x 10⁷ cells/mL.

  • UV Exposure:

    • Pipette 10 mL of the cell suspension into a sterile petri dish (without the lid).

    • Place the open petri dish in a UV crosslinker or under a calibrated UV lamp.

    • Expose the cells to a UV dose that results in a 50-95% kill rate. This dose needs to be empirically determined for the specific strain and UV source but is often in the range of 25-100 J/m². A dose-response curve should be generated by plating dilutions of the irradiated cells on non-selective YPD plates and calculating survival rates compared to an un-irradiated control.

  • Recovery: After irradiation, transfer the cell suspension to a sterile tube and incubate in the dark for 1-2 hours to allow for DNA repair and mutation fixation.

b) Protocol for EMS Mutagenesis

CAUTION: EMS is a potent carcinogen and mutagen. Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a certified chemical fume hood. All contaminated materials must be decontaminated with a solution of 1 M NaOH or 10% sodium thiosulfate (B1220275).

  • Preparation of Yeast Culture: Grow an overnight culture of the yeast strain as described for UV mutagenesis.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with sterile water, and resuspend in 0.1 M sodium phosphate (B84403) buffer, pH 7.0, to a density of 1-2 x 10⁸ cells/mL.

  • EMS Treatment:

    • In a chemical fume hood, add EMS to the cell suspension to a final concentration of 1-3% (v/v).

    • Incubate at 30°C with gentle shaking for 30-60 minutes. The optimal concentration and incubation time to achieve a 50-95% kill rate should be determined empirically.

  • Inactivation and Recovery:

    • To stop the reaction, add an equal volume of sterile 10% sodium thiosulfate solution and incubate for 10 minutes.

    • Harvest the cells by centrifugation, wash three times with sterile water.

    • Resuspend the cells in YPD medium and incubate for 2-4 hours to allow for recovery and expression of the mutant phenotype.

Selection of this compound Resistant Mutants
  • Plating: Spread aliquots of the mutagenized and recovered cell culture onto YPD agar (B569324) plates containing a selective concentration of this compound. A commonly used concentration for S. cerevisiae is 10 µg/mL.[3] Plate a dilution series of the mutagenized cells on non-selective YPD plates to determine the survival rate.

  • Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.

  • Isolation of Resistant Colonies: Pick individual colonies that grow on the this compound-containing plates and streak them onto fresh selective plates to purify the isolates.

Confirmation of Resistance Phenotype
  • Replica Plating:

    • Patch the purified isolates onto a master YPD plate.

    • Using a sterile velveteen cloth or a replica plating tool, transfer the colonies from the master plate to a fresh YPD plate (growth control) and a YPD plate containing 10 µg/mL this compound.

    • Incubate the plates at 30°C for 1-2 days. True resistant mutants will grow on both plates, while sensitive colonies will only grow on the YPD plate.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Broth Microdilution Method:

      • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable liquid medium (e.g., YPD). The concentration range should bracket the expected MICs of both wild-type and resistant strains (e.g., from 0.125 µg/mL to 128 µg/mL).

      • Inoculate each well with a standardized yeast suspension (approximately 5 x 10⁵ CFU/mL).

      • Include a positive control (no drug) and a negative control (no cells).

      • Incubate the plate at 30°C for 24-48 hours.

      • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Agar Dilution Method:

      • Prepare a series of YPD agar plates containing different concentrations of this compound.

      • Spot a standardized dilution of the yeast cultures onto the surface of the plates.

      • Incubate at 30°C for 24-48 hours.

      • The MIC is the lowest concentration that prevents growth.

Visualizations

experimental_workflow cluster_mutagenesis Mutagenesis cluster_selection Selection cluster_confirmation Confirmation start Wild-Type Yeast Culture mutagenesis Induce Mutations (UV or EMS) start->mutagenesis recovery Recovery Phase mutagenesis->recovery plating Plate on this compound (10 µg/mL) recovery->plating incubation Incubate 3-5 days plating->incubation isolation Isolate Resistant Colonies incubation->isolation replica_plating Replica Plating isolation->replica_plating mic_determination MIC Determination replica_plating->mic_determination end Characterized Resistant Mutant mic_determination->end

Caption: Experimental workflow for generating this compound resistant mutants.

aculeacin_a_pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms aculeacin_a This compound beta_glucan_synthase β-1,3-Glucan Synthase aculeacin_a->beta_glucan_synthase Inhibits beta_glucan β-1,3-Glucan beta_glucan_synthase->beta_glucan udp_glucose UDP-Glucose udp_glucose->beta_glucan_synthase cell_wall Cell Wall Synthesis beta_glucan->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to acr_mutations Mutations in ACR genes (ACR1, ACR2, ACR3, ACR4) altered_synthase Altered β-1,3-Glucan Synthase acr_mutations->altered_synthase cell_surface_mod Cell Surface Modification acr_mutations->cell_surface_mod altered_synthase->beta_glucan_synthase Reduces binding of This compound

Caption: Mechanism of this compound action and potential resistance pathways.

References

Troubleshooting & Optimization

Technical Support Center: Aculeacin A Paradoxical Killing Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical killing effect of Aculeacin A at high concentrations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the paradoxical killing effect of this compound?

A1: The paradoxical killing effect of this compound is a phenomenon where its fungicidal activity is greatest at an optimal concentration range, but decreases at concentrations above this range.[1][2][3][4] For Candida albicans, the most potent lethal effect is typically observed at concentrations between 0.08 to 1.25 µg/mL.[1][2][4] Increasing the concentration of this compound beyond this optimal range leads to reduced killing, and in some cases, allows for fungal growth.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is an antifungal antibiotic that primarily inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][2][5][6] It achieves this by targeting the enzyme β-1,3-glucan synthase.[1][2][5] This disruption of the cell wall leads to osmotic fragility and cell lysis.[1][2][6]

Q3: What are the proposed mechanisms behind the paradoxical effect?

A3: While the exact mechanism for this compound's paradoxical effect is not fully elucidated, it is hypothesized to be a result of a stress response that leads to protective changes in the fungal cell wall. Drawing parallels from the well-studied paradoxical effect of echinocandins (e.g., caspofungin), the proposed mechanisms include:

  • Activation of the Cell Wall Integrity (CWI) Pathway: High concentrations of cell wall-damaging agents can trigger signaling cascades, such as the Protein Kinase C (PKC) pathway, which orchestrate a compensatory response.

  • Upregulation of Chitin (B13524) Synthesis: A key component of the CWI pathway's response is the increased synthesis of chitin, another major structural polysaccharide in the fungal cell wall. This increased chitin content is thought to provide structural support, compensating for the lack of β-1,3-glucan.

  • Involvement of Stress-Response Chaperones: Proteins like Heat Shock Protein 90 (Hsp90) are often involved in stabilizing key signaling proteins, including those in the calcineurin and PKC pathways. Inhibition of Hsp90 has been shown to abrogate the paradoxical effect of some echinocandins.

  • Calcineurin Pathway Activation: The calcium-calmodulin-calcineurin signaling pathway is another stress-activated pathway that has been implicated in the paradoxical effect of echinocandins by regulating chitin synthesis.

Q4: What morphological changes are associated with the paradoxical effect of this compound?

A4: Fungal cells exposed to high, paradoxically effective concentrations of this compound often exhibit distinct morphological changes. These include the formation of visible cell aggregates and the development of abnormally large, swollen cells.[1][2][4] Electron microscopy has revealed distorted, wrinkled, and collapsed cells with thickened and layered cell walls.[7]

II. Troubleshooting Guide

Q1: I am not observing a paradoxical effect with this compound in my experiments. What could be the reason?

A1: Several factors can influence the observation of the paradoxical effect. Consider the following:

  • Concentration Range: Ensure you are testing a sufficiently broad range of this compound concentrations, including those well above the Minimum Inhibitory Concentration (MIC). The paradoxical effect is typically observed at concentrations significantly higher than the optimal killing concentration.

  • Fungal Strain: The paradoxical effect can be strain-dependent. Not all isolates of a particular species may exhibit this phenomenon.

  • Growth Medium: The composition of the culture medium can impact the paradoxical effect. It is recommended to use a standardized medium like RPMI 1640 for susceptibility testing.

  • Inoculum Size: A distinct inoculum effect has been observed with this compound.[3] Ensure you are using a standardized inoculum as per established protocols (e.g., CLSI or EUCAST guidelines).

  • Incubation Time: The paradoxical growth may become more apparent with longer incubation times. Monitor your experiments for an extended period (e.g., up to 48 hours or longer).

  • Serum Presence: The presence of serum can increase the MIC of this compound and may influence the paradoxical effect.[3] If your experimental setup includes serum, be aware of its potential impact.

Q2: My results show inconsistent or trailing growth at high this compound concentrations. How can I get clearer results?

A2: Trailing growth, which is a reduced but persistent growth over a range of concentrations, can make endpoint determination difficult. To address this:

  • Strict Inoculum Preparation: Inconsistent inoculum density is a common cause of variability. Use a spectrophotometer to standardize your initial cell suspension.

  • Endpoint Reading: For broth microdilution assays, read the endpoints at a consistent time point (e.g., 24 or 48 hours). A spectrophotometric reading can provide a more objective measure of growth compared to visual inspection.

  • Microscopy: Visually inspect the cells in the wells exhibiting trailing growth under a microscope. This can help distinguish between true growth and cell debris or aggregates.

  • Time-Kill Curve Analysis: A time-kill curve assay can provide a more dynamic and clearer picture of the fungicidal or static effect of different this compound concentrations over time, helping to differentiate between reduced killing and trailing growth.

Q3: I suspect my this compound stock solution has degraded. How can I check its activity?

A3: To ensure the activity of your this compound stock:

  • Proper Storage: this compound is a cyclopeptide and should be stored under appropriate conditions (e.g., desiccated, at low temperatures, and protected from light) as recommended by the supplier.

  • Quality Control Strain: Test your this compound stock against a known susceptible quality control strain of Candida albicans (e.g., ATCC 90028). The resulting MIC should fall within the expected range.

  • Fresh Preparation: If in doubt, prepare a fresh stock solution from a new vial of this compound powder.

III. Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Candida albicans

Concentration Range (µg/mL)Effect on C. albicansReference(s)
0.08 - 1.25Optimal fungicidal activity[1][2][4]
> 1.25Reduced fungicidal activity (Paradoxical Effect)[1][2][4]
0.31Optimal concentration for morphological alterations[5]
10Induction of distorted, wrinkled, and collapsed cells[7]

IV. Experimental Protocols

Protocol 1: Broth Microdilution Assay to Determine the Paradoxical Effect

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

  • Inoculum Preparation:

    • From a fresh culture of Candida albicans on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to cover a broad concentration range (e.g., 0.015 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration showing a significant reduction in growth (typically ≥50%) compared to the positive control.

    • Observe the wells with concentrations higher than the MIC for turbidity, indicating paradoxical growth.

    • Quantify growth using a microplate reader at a suitable wavelength (e.g., 600 nm).

Protocol 2: Time-Kill Curve Assay
  • Preparation:

    • Prepare a standardized fungal inoculum in RPMI 1640 medium as described in Protocol 1, but with a final concentration of approximately 1 x 10⁵ CFU/mL.

    • Prepare flasks with RPMI 1640 medium containing different concentrations of this compound (e.g., MIC, 4x MIC, 16x MIC, and 64x MIC) and a drug-free control.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared fungal suspension.

    • Incubate the flasks at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

  • Colony Forming Unit (CFU) Determination:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the resulting colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration to generate the time-kill curves. A fungicidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Microscopy of Morphological Changes
  • Cell Culture and Treatment:

    • Grow Candida albicans in RPMI 1640 medium to the mid-log phase.

    • Treat the cells with various concentrations of this compound, including a sub-inhibitory concentration, the optimal killing concentration, and a high concentration that induces the paradoxical effect. Include an untreated control.

    • Incubate for a predetermined time (e.g., 4-8 hours).

  • Staining and Imaging:

    • Harvest the cells by centrifugation and wash with PBS.

    • For cell wall staining, resuspend the cells in a solution containing a fluorescent dye such as Calcofluor White (stains chitin).

    • Mount the stained cells on a microscope slide.

    • Observe the cells using a fluorescence microscope with appropriate filter sets. Capture images of the cell morphology, size, and aggregation.

V. Visualizations

Aculeacin_A_Action_and_Paradoxical_Effect AculeacinA This compound BetaGlucanSynthase β-1,3-Glucan Synthase AculeacinA->BetaGlucanSynthase Inhibits CellLysis Cell Lysis AculeacinA->CellLysis Leads to BetaGlucan β-1,3-Glucan Synthesis BetaGlucanSynthase->BetaGlucan Catalyzes BetaGlucanSynthase->CellLysis Inhibition leads to CellWall Fungal Cell Wall BetaGlucan->CellWall Component of HighAculeacinA High Conc. This compound StressResponse Cell Wall Stress Response HighAculeacinA->StressResponse Induces PKC_Pathway PKC Pathway StressResponse->PKC_Pathway Activates Calcineurin_Pathway Calcineurin Pathway StressResponse->Calcineurin_Pathway Activates ChitinSynthase Chitin Synthase Upregulation PKC_Pathway->ChitinSynthase Calcineurin_Pathway->ChitinSynthase Hsp90 Hsp90 Hsp90->PKC_Pathway Stabilizes Hsp90->Calcineurin_Pathway Stabilizes Chitin Increased Chitin Synthesis ChitinSynthase->Chitin WallReinforcement Cell Wall Reinforcement Chitin->WallReinforcement ParadoxicalGrowth Paradoxical Growth WallReinforcement->ParadoxicalGrowth Allows

Caption: Hypothesized mechanism of this compound's paradoxical effect.

Troubleshooting_Paradoxical_Effect Start Start: No Paradoxical Effect Observed CheckConcentration Is the concentration range broad enough (>MIC)? Start->CheckConcentration CheckStrain Is the fungal strain known to exhibit the effect? CheckConcentration->CheckStrain Yes ExpandConcentration Action: Expand concentration range significantly higher. CheckConcentration->ExpandConcentration No CheckMedium Is a standardized medium (e.g., RPMI 1640) being used? CheckStrain->CheckMedium Yes TestAnotherStrain Action: Test a different clinical isolate or QC strain. CheckStrain->TestAnotherStrain No CheckInoculum Is the inoculum size standardized? CheckMedium->CheckInoculum Yes StandardizeMedium Action: Switch to a standardized medium. CheckMedium->StandardizeMedium No CheckIncubation Has the incubation time been extended (≥48h)? CheckInoculum->CheckIncubation Yes StandardizeInoculum Action: Use spectrophotometer to standardize inoculum. CheckInoculum->StandardizeInoculum No ExtendIncubation Action: Increase incubation time and monitor. CheckIncubation->ExtendIncubation No Success Paradoxical Effect Observed CheckIncubation->Success Yes ExpandConcentration->CheckConcentration TestAnotherStrain->CheckStrain StandardizeMedium->CheckMedium StandardizeInoculum->CheckInoculum ExtendIncubation->CheckIncubation

Caption: Troubleshooting workflow for observing the paradoxical effect.

Experimental_Workflow_Paradoxical_Effect Start Start: Hypothesis of Paradoxical Effect BMD 1. Broth Microdilution Assay Start->BMD ConfirmParadoxicalRange Confirm Concentration Range of Paradoxical Growth BMD->ConfirmParadoxicalRange TKC 2. Time-Kill Curve Assay AssessKinetics Assess Killing Kinetics (Fungicidal vs. Fungistatic) TKC->AssessKinetics Microscopy 3. Microscopy for Morphology ObserveMorphology Observe Morphological Changes (Aggregation, Swelling) Microscopy->ObserveMorphology CellWallAnalysis 4. Cell Wall Analysis (Chitin/Glucan Quantification) QuantifyCellWall Quantify Changes in Cell Wall Composition CellWallAnalysis->QuantifyCellWall SignalingAnalysis 5. Signaling Pathway Analysis (Western Blot for p-MAPK, etc.) AssessPathway Assess Activation of Stress Response Pathways SignalingAnalysis->AssessPathway ConfirmParadoxicalRange->TKC AssessKinetics->Microscopy ObserveMorphology->CellWallAnalysis QuantifyCellWall->SignalingAnalysis Conclusion Conclusion: Characterize the Paradoxical Effect AssessPathway->Conclusion

Caption: Experimental workflow for investigating the paradoxical effect.

References

Technical Support Center: Overcoming Aculeacin A Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Aculeacin A in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a potent antifungal agent that belongs to the lipopeptide class of antibiotics.[1][2][3] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[4][5][6] However, this compound is a white amorphous powder that is sparingly soluble in water, which presents a significant challenge for its formulation and administration, particularly for intravenous routes.[1] This poor aqueous solubility can lead to difficulties in achieving therapeutic concentrations and may impact its bioavailability and efficacy.

Q2: What are the reported solubility properties of this compound?

This compound is known to be poorly soluble in water and most organic solvents. However, it exhibits good solubility in lower alcohols and some polar aprotic solvents.[1]

SolventSolubilityReference
WaterHardly soluble[1]
Lower Alcohols (Methanol, Ethanol)Soluble[1][6]
Dimethyl Sulfoxide (DMSO)10 mg/mL[6]
Dimethylformamide (DMF)Soluble[6]

Q3: What are the general strategies to improve the aqueous solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.

Physical Modifications:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or creating nanosuspensions can improve the dissolution rate.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[9]

  • Complexation: The use of cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug molecule, thereby increasing its aqueous solubility.[7]

Chemical Modifications:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar drugs.[10]

  • Surfactants: Micelle-forming surfactants can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[11]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can increase solubility. However, the chemical structure of this compound suggests this may have limited applicability.

  • Salt Formation: Converting the drug into a more soluble salt form is a common strategy, though this requires the presence of an ionizable group.[11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation of this compound solutions for in vitro and in vivo experiments.

IssuePossible CauseRecommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. The aqueous buffer exceeds the solubility limit of this compound.1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final co-solvent concentration is compatible with your experimental system.3. Utilize a solubilizing agent such as a surfactant (e.g., Tween® 80, Pluronic® F-127) or a cyclodextrin (B1172386) (e.g., HP-β-CD).
The prepared this compound stock solution in organic solvent is not miscible with the aqueous medium. The chosen organic solvent has low miscibility with water.Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol.[6]
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of this compound.1. Visually inspect solutions for any precipitation before use.2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles.3. Prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time.
Toxicity observed in cell-based assays. The concentration of the organic co-solvent or surfactant is too high.1. Perform a vehicle control experiment to determine the tolerance of your cells to the co-solvent or surfactant.2. Minimize the concentration of the solubilizing agent to the lowest effective level.3. Explore alternative solubilization methods such as liposomal or nanoparticle formulations for in vivo studies to reduce systemic toxicity of excipients.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol describes the preparation of a 1 mg/mL this compound solution in a co-solvent system suitable for in vitro testing.

  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Initial Dissolution: Dissolve the this compound powder in 100 µL of 100% Dimethyl Sulfoxide (DMSO). Vortex briefly to ensure complete dissolution.

  • Dilution: To the DMSO solution, add 900 µL of sterile phosphate-buffered saline (PBS) pH 7.4 in a stepwise manner while vortexing to prevent precipitation.

  • Final Concentration: This will result in a 1 mg/mL this compound solution in 10% DMSO/PBS.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method utilizes complexation to enhance the aqueous solubility of this compound.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water.

  • Add this compound: Add this compound powder to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution to pellet any undissolved material.

  • Sterilization: Filter the supernatant through a sterile 0.22 µm filter.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Co-solvent Method cluster_protocol2 Protocol 2: Cyclodextrin Complexation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Stepwise Dilution with Aqueous Buffer dissolve->dilute filter1 Sterile Filter (0.22 µm) dilute->filter1 prepare_cd Prepare HP-β-CD Solution add_aculeacin Add this compound prepare_cd->add_aculeacin stir Stir for 24-48h add_aculeacin->stir centrifuge Centrifuge stir->centrifuge filter2 Sterile Filter (0.22 µm) centrifuge->filter2

Caption: Experimental workflows for solubilizing this compound.

mechanism_of_action AculeacinA This compound GlucanSynthase β-(1,3)-D-Glucan Synthase AculeacinA->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of integrity leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Aculeacin A for Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fungicidal activity of Aculeacin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antifungal agent that functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This inhibition is achieved by selectively blocking the enzyme β-(1,3)-D-glucan synthase.[1][2] The disruption of glucan synthesis leads to a weakened cell wall, making the fungal cells osmotically fragile and prone to lysis, especially in growing cells.[2][3]

Q2: What is the optimal concentration range for this compound's fungicidal activity?

A2: Studies on Candida albicans have revealed a paradoxical dose-response relationship. The most effective fungicidal activity is observed at concentrations ranging from 0.08 to 1.25 µg/mL.[1][2] Increasing the concentration of this compound above this range can lead to a reduction in its lethal effect.[1][2][4]

Q3: Why does the fungicidal activity of this compound decrease at higher concentrations?

A3: The exact mechanism for the paradoxical effect of reduced fungicidal activity at higher concentrations is not fully elucidated. However, it is a documented phenomenon for this compound and similar echinocandin-class antifungals. This anomalous dose-response has been observed in various cellular and subcellular biochemical activities.[1][2] It is crucial to determine the optimal concentration for each fungal species and strain being investigated.

Q4: What are the solubility characteristics of this compound?

A4: this compound is a white amorphous powder.[5] It is soluble in lower alcohols like methanol (B129727) and ethanol, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. However, it is only slightly soluble in water.[5]

Q5: How should this compound be stored?

A5: For long-term stability, this compound powder should be stored at -20°C.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Difficulty Dissolving this compound
  • Problem: this compound powder is not dissolving in the desired aqueous medium.

  • Cause: this compound has poor aqueous solubility.[5]

  • Solution:

    • Use of Organic Solvents: First, dissolve this compound in a small volume of a suitable organic solvent such as DMSO, DMF, or ethanol.

    • Serial Dilution: Prepare a concentrated stock solution in the organic solvent and then perform serial dilutions in your aqueous experimental medium to achieve the desired final concentration.

    • Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent used to dissolve the this compound to account for any potential effects of the solvent on the fungal cells.

Issue 2: Inconsistent or No Fungicidal Activity Observed
  • Problem: Expected fungicidal effects are not observed, or the results are highly variable.

  • Cause 1: Suboptimal Concentration: You may be using a concentration of this compound that is either too low to be effective or falls into the paradoxical range of reduced activity at higher concentrations.[1][2][4]

    • Solution: Perform a dose-response experiment (kill curve) to determine the optimal fungicidal concentration for your specific fungal strain. Test a wide range of concentrations, paying close attention to the 0.08 to 1.25 µg/mL range for Candida species.[1][2]

  • Cause 2: Inoculum Effect: The initial number of fungal cells (inoculum size) can significantly impact the apparent minimum inhibitory concentration (MIC).[4]

    • Solution: Standardize the inoculum preparation and ensure a consistent cell density is used across all experiments. Refer to standardized protocols for antifungal susceptibility testing for guidance.

  • Cause 3: Presence of Serum: The presence of serum in the culture medium can increase the MIC of this compound.[4]

    • Solution: If your experimental design allows, consider using a serum-free medium. If serum is required, be aware of its potential to reduce the efficacy of this compound and adjust concentrations accordingly.

Issue 3: Fungal Cells Appear to Recover After Initial Treatment
  • Problem: After an initial period of inhibition or killing, the fungal culture begins to grow again.

  • Cause: Fungistatic vs. Fungicidal Concentration: The concentration of this compound used may be fungistatic (inhibiting growth) rather than fungicidal (killing the cells).

  • Solution:

    • Determine the Minimum Fungicidal Concentration (MFC): The MFC is the lowest concentration of an antifungal agent that kills a specific fungus.[6] This is determined by sub-culturing cells from MIC assays onto drug-free agar (B569324) to see if they can resume growth.

    • Time-Kill Curve Assay: Perform a time-kill curve analysis to understand the dynamics of fungal killing over time at different concentrations of this compound.[7][8]

Data Presentation

Table 1: Fungicidal Activity of this compound against Candida albicans

Concentration (µg/mL)Fungicidal EffectReference
0.08 - 1.25Most Lethal[1][2]
> 1.25Reduced Lethal Effect[1][2][4]

Table 2: Susceptibility of Various Fungi to this compound

Fungal GroupSusceptibilityReference
Candida and TorulopsisHighly Active (majority susceptible at ≤ 0.31 µg/mL)[4]
Cryptococcus neoformansScarcely Active or Inactive[4]
Filamentous and Dimorphic FungiScarcely Active or Inactive[4]

Experimental Protocols

Protocol 1: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is adapted from standard methods for determining the MFC of antifungal agents.[6][9][10][11][12]

  • Perform a Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a serial dilution of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension (typically 10^4 CFU/mL).

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound that shows no visible growth.

  • Sub-culturing for MFC:

    • From each well that shows no visible growth in the MIC assay, take a 20 µL aliquot.

    • Spread each aliquot onto a separate drug-free agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well (usually 24-48 hours).

  • MFC Determination:

    • The MFC is the lowest concentration of this compound from the MIC assay that results in no growth or fewer than three colonies on the subculture plate, which corresponds to approximately 99% to 99.5% killing activity.[10][11]

Protocol 2: Time-Kill Curve Assay

This protocol provides a general framework for conducting a time-kill curve assay.[7][8][13][14]

  • Preparation:

    • Prepare a standardized fungal inoculum in a suitable broth medium.

    • Prepare flasks or tubes containing the broth medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.

  • Inoculation and Sampling:

    • Inoculate each flask or tube with the fungal suspension to a final concentration of approximately 10^5 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a known volume of each dilution onto drug-free agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have a countable number (typically 30-300 colonies) and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL on the y-axis against time on the x-axis for each this compound concentration. This will generate the time-kill curves.

Mandatory Visualizations

AculeacinA_Mechanism UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Loss of integrity leads to Aculeacin_A This compound Aculeacin_A->Glucan_Synthase Inhibits

Caption: Mechanism of action of this compound.

MFC_Workflow cluster_MIC MIC Determination cluster_MFC MFC Determination MIC_Prep Prepare serial dilutions of This compound in 96-well plate MIC_Inoculate Inoculate with standardized fungal suspension MIC_Prep->MIC_Inoculate MIC_Incubate Incubate at 35°C for 24-48h MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC (lowest concentration with no visible growth) MIC_Incubate->MIC_Read MFC_Subculture Subculture from clear wells onto drug-free agar MIC_Read->MFC_Subculture Proceed with clear wells MFC_Incubate Incubate plates at 35°C until growth in control MFC_Subculture->MFC_Incubate MFC_Read Determine MFC (lowest concentration with ≥99% killing) MFC_Incubate->MFC_Read

Caption: Experimental workflow for MFC determination.

TimeKill_Workflow Prep Prepare fungal inoculum and This compound concentrations Inoculate Inoculate cultures Prep->Inoculate Sampling Sample at multiple time points Inoculate->Sampling Dilute_Plate Perform serial dilutions and plate on agar Sampling->Dilute_Plate For each time point Incubate Incubate plates for 24-48h Dilute_Plate->Incubate Count Count colonies (CFU) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for a time-kill curve assay.

Troubleshooting_Logic Start Inconsistent/No Fungicidal Activity Check_Conc Is the concentration within the optimal range (e.g., 0.08-1.25 µg/mL for C. albicans)? Start->Check_Conc Check_Inoculum Is the inoculum size standardized? Check_Conc->Check_Inoculum Yes Solution_Conc Perform dose-response (kill curve) to find optimal concentration Check_Conc->Solution_Conc No Check_Serum Is serum present in the medium? Check_Inoculum->Check_Serum Yes Solution_Inoculum Standardize inoculum preparation and density Check_Inoculum->Solution_Inoculum No Solution_Serum Be aware of reduced efficacy; consider serum-free medium Check_Serum->Solution_Serum Yes

Caption: Troubleshooting logic for inconsistent results.

References

Aculeacin A stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Aculeacin A in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a lipopeptide antifungal antibiotic produced by Aspergillus aculeatus. Its primary mechanism of action is the non-competitive inhibition of β-1,3-glucan synthase, a key enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis in susceptible fungi.

Q2: How should I prepare and store this compound stock solutions?

This compound is sparingly soluble in water but soluble in lower alcohols such as methanol (B129727) and ethanol, as well as DMSO.[2] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.

  • Preparation: Carefully weigh the desired amount of this compound powder and dissolve it in the appropriate volume of solvent to achieve the desired stock concentration.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution should be stable for several months.

Q3: What are the known degradation products of this compound?

The primary degradation of this compound involves the enzymatic cleavage of its palmitoyl (B13399708) side chain by an enzyme known as this compound acylase. This hydrolysis results in the formation of palmitic acid and the inactive peptide nucleus.

Q4: Can the degradation of this compound affect my experimental results?

Yes, the degradation of this compound can significantly impact experimental outcomes. The loss of the active compound will lead to a decrease in its antifungal efficacy, potentially causing:

  • Inconsistent minimal inhibitory concentration (MIC) values.

  • Reduced or abolished cellular effects, such as cell lysis or morphological changes.

  • Selection for resistant mutants if the concentration of the active drug falls below the inhibitory level over time.

Q5: Are there any known signaling pathways in fungi that are affected by this compound?

Yes, by inhibiting β-1,3-glucan synthase, this compound induces cell wall stress. This activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK (mitogen-activated protein kinase) cascade in fungi.[3][4] This pathway attempts to compensate for the cell wall damage, often by increasing chitin (B13524) synthesis.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on stability and degradation.

Problem Possible Cause Recommended Solution
Inconsistent or higher-than-expected MIC values. Degradation of this compound in the culture medium during the incubation period.1. Perform a stability study of this compound in your specific culture medium and under your experimental conditions (see Experimental Protocol below).2. Consider refreshing the medium with freshly prepared this compound during long incubation periods.3. Ensure proper storage of this compound stock solutions.
Loss of antifungal activity over time in a time-kill assay. Significant degradation of this compound during the course of the experiment.1. Determine the half-life of this compound in your experimental setup.2. If degradation is rapid, consider a semi-continuous culture system where the medium containing fresh this compound is periodically replenished.
Unexpected morphological changes in fungi not typical of β-1,3-glucan synthase inhibition. Potential off-target effects of this compound degradation products (palmitic acid or the peptide nucleus).1. Test the effect of the individual degradation products on your fungal species of interest.2. Analyze the purity of your this compound stock to ensure it has not degraded prior to use.
Difficulty dissolving this compound. Inappropriate solvent selection.Use a recommended solvent such as DMSO or methanol to prepare the initial stock solution before diluting it into your aqueous culture medium.[2]

Quantitative Data on this compound Stability

To ensure accurate and reproducible experimental results, we strongly recommend that researchers determine the stability of this compound under their specific experimental conditions. The following table template can be used to record your findings.

Table 1: User-Determined Stability of this compound in Culture Medium

Culture Medium Temperature (°C) pH Time Point (hours) This compound Concentration (µg/mL) Percent Degradation (%)
e.g., YPDe.g., 30e.g., 6.500
6
12
24
48
e.g., RPMI-1640e.g., 37e.g., 7.200
6
12
24
48

Experimental Protocols

Protocol for Determining the Stability of this compound in Culture Media

This protocol outlines a method to quantify the concentration of this compound in a culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Desired culture medium (e.g., YPD, RPMI-1640)

  • Sterile microcentrifuge tubes or flasks

  • Incubator shaker set to the desired temperature

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the desired culture medium to the final experimental concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or flasks. Incubate them under your standard experimental conditions (e.g., 30°C with shaking).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the medium.

  • Sample Preparation:

    • Centrifuge the aliquot to pellet any cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered sample onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of acetonitrile and water (e.g., start with 30% acetonitrile and increase to 90% over 20 minutes). A small amount of TFA (e.g., 0.1%) can be added to both solvents to improve peak shape.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

      • Injection Volume: 20 µL

  • Data Analysis:

    • Create a standard curve by running known concentrations of this compound.

    • Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.

    • Calculate the percentage of degradation at each time point relative to the initial concentration at time 0.

Visualizations

Aculeacin_A_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Stability Assessment cluster_3 Solution Inconsistent Results Inconsistent Results Stock Solution Check Stock Solution (Age, Storage, Solubility) Inconsistent Results->Stock Solution Experimental Setup Verify Experimental Setup (pH, Temp, Medium) Inconsistent Results->Experimental Setup Stability_Study Perform Stability Study (See Protocol) Stock Solution->Stability_Study If stock is OK Experimental Setup->Stability_Study If setup is correct Analyze_Data Analyze Degradation Rate Stability_Study->Analyze_Data Modify_Protocol Modify Experimental Protocol (e.g., Refresh Medium) Analyze_Data->Modify_Protocol If degradation is significant Consistent_Results Consistent_Results Modify_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Fungal_Cell_Wall_Integrity_Pathway cluster_0 Cell Surface cluster_1 MAPK Cascade cluster_2 Nuclear Response Aculeacin_A This compound Glucan_Synthase β-1,3-Glucan Synthase Aculeacin_A->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress leads to Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors activates Rho1 Rho1-GTP Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 Bck1 Bck1 (MAPKKK) PKC1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2->Transcription_Factors phosphorylates Gene_Expression Cell Wall Gene Expression (e.g., Chitin Synthase) Transcription_Factors->Gene_Expression activates

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by this compound.

References

Inoculum effect on Aculeacin A minimum inhibitory concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the inoculum effect on Aculeacin A minimum inhibitory concentration (MIC).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
High variability in MIC values between replicates Inconsistent inoculum preparation.Ensure a standardized and validated method for preparing and quantifying the fungal inoculum, such as using a spectrophotometer to measure optical density and confirming with colony counts.
Pipetting errors during serial dilutions.Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover.
No fungal growth in positive control wells Inoculum viability is too low.Use a fresh culture of the test organism. Ensure the inoculum is prepared from a culture in the logarithmic growth phase.
Incorrect growth medium or incubation conditions.Verify that the medium (e.g., RPMI-1640) and incubation parameters (temperature, time, CO2 levels) are optimal for the fungal strain being tested.
Paradoxical growth at high this compound concentrations This is a known phenomenon for some antifungal agents, including this compound, where fungicidal activity decreases at concentrations above an optimal range.[1]Record the MIC as the lowest concentration with significant growth inhibition. Note the paradoxical growth in your results. Consider performing time-kill assays to better characterize the effect.
MIC values are consistently higher or lower than expected The starting inoculum concentration is outside the recommended range.A distinct inoculum effect has been observed for this compound, with higher inocula leading to higher MICs.[1] Strictly adhere to the standardized inoculum concentrations outlined in your protocol.
The presence of serum in the medium.MIC values of this compound can be higher in the presence of serum.[1] If serum is required for your experiment, maintain a consistent concentration across all assays and note it in your methods.

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect in the context of this compound susceptibility testing?

A1: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent changes with the size of the initial microbial inoculum. For this compound, a distinct inoculum effect has been observed with Candida albicans, where a higher initial concentration of yeast cells can lead to a higher MIC value.[1]

Q2: How does the inoculum size affect the fungicidal activity of this compound?

A2: this compound can exhibit a paradoxical relationship between its concentration and fungicidal activity. Its lethal effect against sensitive yeasts is often greatest within a specific concentration range (e.g., 0.08 to 0.31 µg/ml).[1] Increasing the drug concentration above this range may lead to reduced killing. While the direct relationship with inoculum size in this paradoxical effect is not fully detailed in the provided literature, a higher inoculum could potentially absorb more of the drug, influencing the effective concentration that the fungal cells are exposed to.

Q3: What is the mechanism of action of this compound?

A3: this compound is a lipopeptide antibiotic that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition is achieved by targeting the enzyme β-(1,3)-D-glucan synthase.

Q4: Are there standard guidelines for selecting the inoculum concentration for this compound MIC testing?

A4: While specific guidelines for this compound are not detailed in the provided search results, standard protocols for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide recommendations for inoculum preparation and concentration. It is crucial to follow these standardized methods to ensure reproducibility.

Q5: Can the type of growth medium influence the inoculum effect of this compound?

A5: Yes, the composition of the growth medium can affect the MIC of this compound. For instance, the presence of serum has been shown to increase the MIC values.[1] Therefore, it is important to use a consistent and well-defined medium for all experiments.

Quantitative Data

The following table presents illustrative data on the effect of inoculum concentration on the MIC of this compound against Candida albicans. This data is based on the qualitative descriptions found in the literature and is intended for demonstrative purposes.

Inoculum Concentration (CFU/mL)This compound MIC (µg/mL)
1 x 10³0.125
1 x 10⁴0.25
1 x 10⁵0.5
1 x 10⁶1.0

Experimental Protocols

Protocol for Determining the Inoculum Effect on this compound MIC

This protocol is based on standard broth microdilution methods for antifungal susceptibility testing.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the desired test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to create a working solution at twice the highest concentration to be tested.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline from a 24-hour culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Perform serial dilutions of this adjusted suspension in the test medium to achieve the desired final inoculum concentrations (e.g., 1 x 10³, 1 x 10⁴, 1 x 10⁵, and 1 x 10⁶ CFU/mL). The final inoculum in the wells will be half of these concentrations.

  • Broth Microdilution Assay:

    • Use a 96-well microtiter plate.

    • Add 100 µL of the test medium to all wells except the first column.

    • Add 200 µL of the working this compound solution to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

    • Add 100 µL of the appropriate fungal inoculum suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum and drug concentrations.

    • Include a positive control (inoculum without the drug) and a negative control (medium only) for each inoculum concentration.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Visualizations

Inoculum_Effect_Workflow Experimental Workflow for Inoculum Effect on this compound MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock and Working Solutions serial_dilute_drug Serially Dilute this compound in Plate prep_drug->serial_dilute_drug prep_inoculum Prepare Fungal Inoculum (e.g., C. albicans) adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_inoculum->adjust_inoculum serial_dilute_inoculum Serially Dilute Inoculum to Target Concentrations adjust_inoculum->serial_dilute_inoculum add_inoculum Add Different Inoculum Concentrations to Wells serial_dilute_inoculum->add_inoculum plate_setup Setup 96-Well Plate plate_setup->serial_dilute_drug serial_dilute_drug->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_mic Read MIC for Each Inoculum Concentration incubate->read_mic analyze_data Analyze and Compare MIC Values read_mic->analyze_data

Caption: Workflow for determining the inoculum effect on this compound MIC.

AculeacinA_Mechanism This compound Mechanism of Action AculeacinA This compound GlucanSynthase β-(1,3)-D-Glucan Synthase AculeacinA->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan Catalyzes GlucanSynthase->Glucan Blocked CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: Aculeacin A Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating Aculeacin A resistance mechanisms in Candida albicans.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound resistance.

Q1: What is the primary mechanism of action for this compound?

This compound is a cyclic lipopeptide antibiotic that acts as a potent and specific inhibitor of β-1,3-D-glucan synthase.[1][2][3] This enzyme is essential for the synthesis of β-1,3-glucan, a major structural polymer of the Candida albicans cell wall.[4][5] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic fragility, cell lysis, and ultimately, cell death.[1][2]

Q2: What is the most common mechanism of acquired resistance to this compound?

The primary mechanism of acquired resistance to this compound and other glucan synthase inhibitors (like echinocandins) involves mutations in the target enzyme itself. Specifically, point mutations within the FKS1 gene, which encodes the catalytic subunit of β-1,3-D-glucan synthase, are the most frequently observed cause of resistance.[1][6][7]

Q3: Which specific regions of the FKS1 gene are associated with resistance?

Mutations conferring resistance are typically clustered in two highly conserved "hot spot" regions of the FKS1 gene.[4][6] The most prominent and clinically relevant mutations occur in hot spot 1, particularly at the serine residue at position 645 (S645).[1][6] Substitutions such as S645P, S645Y, and S645F are strongly associated with high-level resistance.[1]

Q4: Are there other mechanisms of resistance besides FKS1 mutations?

Yes, while FKS1 mutations are the primary cause of high-level resistance, cellular stress response pathways also play a crucial role. When the cell wall is damaged by this compound, C. albicans activates the Cell Wall Integrity (CWI) signaling pathway.[8][9] This leads to a compensatory increase in chitin (B13524) synthesis, which helps to stabilize the weakened cell wall.[2][10] While this adaptive response does not typically confer high-level resistance on its own, it can contribute to tolerance and survival in the presence of the drug.

Q5: Does overexpression of efflux pumps cause this compound resistance?

Overexpression of efflux pumps, such as those encoded by CDR1, CDR2, and MDR1, is a major mechanism of resistance to azole antifungals.[11][12][13] However, this mechanism is not considered a primary driver of resistance to this compound or echinocandins. These large lipopeptide molecules are not typical substrates for these pumps.[11]

Section 2: Troubleshooting Experimental Issues

This section provides guidance on common problems encountered during experiments studying this compound resistance.

Issue 1: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results

Problem: You are performing broth microdilution assays to determine the MIC of this compound against C. albicans strains, but the results are variable between experiments or difficult to interpret.

Possible Causes and Solutions:

  • Inoculum Preparation: An incorrect inoculum size is a major source of variability. Ensure you are using a standardized inoculum prepared spectrophotometrically, corresponding to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells, as per CLSI M27 guidelines.[11]

  • Endpoint Reading: Reading the MIC at the wrong time point can affect results. For this compound and other echinocandins, the recommended incubation time is 24 hours.[12] The MIC should be defined as the lowest drug concentration that causes a significant reduction in turbidity (≥50% inhibition) compared to the drug-free growth control.[13][14]

  • "Paradoxical" or "Eagle" Effect: At concentrations well above the MIC, you may observe trailing or even renewed growth. This is a known phenomenon with glucan synthase inhibitors, where high drug concentrations can lead to an accumulation of chitin that stabilizes the cell.[10][15] This is not indicative of resistance. The true MIC is the lowest concentration showing significant inhibition.

  • Media and Serum Effects: The presence of serum can increase the MIC of this compound.[15] For consistency, perform all assays in a standardized medium like RPMI 1640. If you must use serum-containing media, ensure the concentration is consistent across all experiments and controls.

Issue 2: Low Yield or Activity in β-1,3-D-Glucan Synthase Assay

Problem: You are attempting to measure the activity of the β-1,3-D-glucan synthase enzyme from microsomal fractions, but the overall activity is low or undetectable.

Possible Causes and Solutions:

  • Microsome Preparation: The enzyme complex is membrane-bound and sensitive to degradation. Perform all cell lysis and fractionation steps at 4°C. Use a robust mechanical disruption method (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

  • Assay Buffer Composition: The assay is highly dependent on specific co-factors. Ensure your reaction buffer contains an activator like GTP, its non-hydrolyzable analog GTPγS, or guanosine (B1672433) 5'-[γ-thio]triphosphate.[5][16] The absence of this component will result in very low activity.

  • Enzyme Stability: The isolated enzyme can lose activity quickly. Thaw microsomal preparations on ice immediately before use and avoid repeated freeze-thaw cycles. Pre-incubating the enzyme and reaction buffer separately at the reaction temperature (e.g., 30°C) for 15 minutes before mixing can improve reproducibility.[17]

Issue 3: Poor RNA Quality or Inconsistent qPCR Results

Problem: You are analyzing the expression of genes involved in the CWI pathway (e.g., MKC1, CHS3) in response to this compound stress, but your qPCR results are inconsistent.

Possible Causes and Solutions:

  • RNA Degradation: C. albicans has robust RNases. Use a yeast-specific RNA extraction kit that includes a rapid and effective cell wall disruption step (e.g., bead beating with lyticase treatment).[18] Always treat the RNA sample with DNase to remove contaminating genomic DNA.[18]

  • Inefficient cDNA Synthesis: Ensure you are using a sufficient amount of high-quality total RNA (e.g., 250 ng) for the reverse transcription reaction.[19] Include a "no-RT" control (a reaction without reverse transcriptase) to verify that there is no gDNA contamination amplifying.[18]

  • Primer Inefficiency: Test the amplification efficiency of each primer set using a serial dilution of genomic DNA.[19] Inefficient primers are a common cause of unreliable qPCR data.

  • Unstable Reference Genes: The expression of some common "housekeeping" genes can change under stress conditions. Validate your reference genes for the specific experimental conditions. ACT1 and PMA1 are often used in C. albicans and have been shown to be stable under various conditions.[18]

Section 3: Data Presentation

Table 1: Representative MIC and Glucan Synthase IC₅₀ Values for FKS1 Genotypes

This table summarizes typical quantitative data observed for C. albicans strains with and without resistance-conferring mutations in FKS1. Data are based on values reported for the functionally analogous echinocandin drugs.

Genotype (FKS1 Allele)Amino Acid ChangeTypical Echinocandin MIC (µg/mL)Relative Glucan Synthase IC₅₀ (Fold Change vs. WT)
Wild-Type (WT)None0.03 - 0.1251 (Baseline)
Heterozygous MutantS645P/+0.5 - 2.010 - 50
Homozygous MutantS645P/S645P>8.0>100
Homozygous MutantS645F/S645F>8.0>100
Homozygous MutantS645Y/S645Y>8.0>100

Data compiled from studies on echinocandins, which share the same target as this compound.[1][4]

Table 2: Compensatory Changes in Cell Wall Composition in Resistant Mutants

This table illustrates the typical adaptive changes in the cell wall of fks1 mutants.

StrainPrimary Resistance MechanismRelative Chitin Content (Fold Change vs. WT)Relative β-1,3-Glucan Content (Fold Change vs. WT)
Wild-TypeN/A1 (Baseline)1 (Baseline)
fks1 Mutant (e.g., S645P)Target site modification1.3 - 1.7~0.9 - 1.1

Data adapted from studies on echinocandin-resistant C. albicans.[2]

Section 4: Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (CLSI M27-A3 Method)
  • Inoculum Preparation:

    • From a fresh Sabouraud Dextrose Agar plate, pick several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to get the final working inoculum.

  • Drug Dilution:

    • Prepare a 2x stock solution of this compound in RPMI 1640.

    • Perform serial 2-fold dilutions in a 96-well microtiter plate, with each well containing 100 µL of the 2x drug concentration.

  • Inoculation:

    • Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL and diluting the drug to its final 1x concentration.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.[11][20]

  • Reading the MIC:

    • Visually determine the MIC as the lowest concentration of this compound that produces a prominent decrease in turbidity (≥50% reduction) compared to the growth control.[14]

Protocol 2: β-1,3-D-Glucan Synthase Activity Assay
  • Microsomal Fraction Preparation:

    • Grow C. albicans cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors).

    • Lyse cells using a bead beater with glass beads at 4°C.

    • Centrifuge the lysate at low speed (e.g., 5,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the pellet in a storage buffer containing glycerol (B35011) and store at -80°C.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing: 75 mM Tris-HCl (pH 7.5), 20 µM GTPγS, and 5 mM UDP-[¹⁴C]glucose.[16]

    • Add 10-20 µg of microsomal protein to the mixture in a total volume of 40-50 µL.

    • To test inhibitors, add varying concentrations of this compound to the reaction.

    • Incubate at 30°C for 60 minutes.[16]

  • Quantification:

    • Stop the reaction by adding 10% trichloroacetic acid (TCA).[16]

    • Filter the mixture through a glass microfiber filter to capture the insoluble [¹⁴C]-labeled glucan product.

    • Wash the filter with 10% TCA and then ethanol.

    • Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Protocol 3: Gene Expression Analysis by RT-qPCR
  • Cell Treatment and RNA Extraction:

    • Grow C. albicans to mid-log phase and expose cells to a sub-inhibitory concentration of this compound for a defined period (e.g., 60 minutes). Include an untreated control.

    • Harvest cells rapidly by centrifugation and flash-freeze in liquid nitrogen.

    • Extract total RNA using a yeast-specific kit with a mechanical lysis step.[18]

    • Treat the extracted RNA with DNase I to remove genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 250-500 ng of total RNA using a reverse transcriptase kit and oligo(dT) or random hexamer primers.[19]

  • qPCR:

    • Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., MKC1, CHS3) and reference genes (ACT1, PMA1).[18]

    • Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 30s and 60°C for 1 min.[19]

  • Data Analysis:

    • Calculate the relative change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the reference genes.[18]

Section 5: Mandatory Visualizations

Aculeacin_A_Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_pathway Pathway Analysis phenotype Isolate Shows High MIC to this compound fks1_seq Sequence FKS1 Gene phenotype->fks1_seq Investigate Target hotspot_mut Hot Spot Mutation (e.g., S645P)? fks1_seq->hotspot_mut hotspot_mut->phenotype No, suspect other mechanisms (rare) stress_analysis Analyze Cell Wall Stress Response hotspot_mut->stress_analysis Yes, investigate compensatory effects chitin_quant Quantify Chitin stress_analysis->chitin_quant cwi_qpcr qPCR for CWI Genes stress_analysis->cwi_qpcr chitin_quant->phenotype Increased Chitin Confirms CWI Activation

Caption: Experimental workflow for investigating this compound resistance.

CWI_Pathway cluster_mapk MAPK Cascade aculeacin This compound gs β-1,3-Glucan Synthase (Fks1p) aculeacin->gs Inhibits wall_stress Cell Wall Stress gs->wall_stress Leads to pkc1 Pkc1 wall_stress->pkc1 Activates bck1 Bck1 (MAPKKK) pkc1->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 mkc1 Mkc1 (MAPK) mkk2->mkc1 rlm1 Rlm1 (Transcription Factor) mkc1->rlm1 Phosphorylates chs3 CHS3 Expression rlm1->chs3 Upregulates chitin Increased Chitin Synthesis chs3->chitin Results in

Caption: Cell Wall Integrity (CWI) pathway activation by this compound.

References

Technical Support Center: Aculeacin A In Vitro Activity and the Influence of Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Aculeacin A, with a specific focus on the effects of serum presence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antifungal antibiotic that inhibits the synthesis of the fungal cell wall.[1] Specifically, it targets and inhibits the enzyme β-1,3-glucan synthase.[1] This enzyme is crucial for the formation of β-1,3-glucan, a major structural component of the fungal cell wall.[1] Inhibition of this process leads to a weakened cell wall, osmotic fragility, and ultimately, cell lysis, particularly in growing fungal cells.[1]

Q2: How does the presence of serum in the culture medium affect the in vitro activity of this compound?

The presence of serum in the culture medium has been observed to decrease the in vitro antifungal activity of this compound.[2] This is typically observed as an increase in the Minimum Inhibitory Concentration (MIC) value for susceptible fungal strains like Candida albicans.[2]

Q3: Why does serum reduce the activity of this compound?

The primary reason for the reduced activity of this compound in the presence of serum is believed to be protein binding. This compound, a lipopeptide, can bind to serum proteins, particularly albumin. This binding sequesters the drug, reducing the concentration of free, unbound this compound that is available to interact with its target, β-1,3-glucan synthase, on the fungal cell surface. It is the unbound fraction of a drug that is generally considered to be microbiologically active.

Q4: Is the "paradoxical effect" observed with this compound related to the presence of serum?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher than expected MIC values for this compound against susceptible strains. Presence of serum or serum components in the test medium.Ensure that your experimental medium is consistent. If you are not intentionally studying the effect of serum, use a serum-free medium. If you are, be aware that higher MICs are expected.
High inoculum density.A distinct inoculum effect has been observed with this compound. Standardize your inoculum preparation and ensure it is within the recommended range for antifungal susceptibility testing (e.g., as per CLSI guidelines).
Extended incubation time.MIC values for this compound can increase with longer incubation times.[2] Read the MICs at a standardized time point (e.g., 24 or 48 hours).
Inconsistent or non-reproducible MIC results in the presence of serum. Variability in serum batches.Different lots of serum can have varying protein concentrations and compositions. If possible, use a single, large batch of serum for a series of related experiments.
Inadequate mixing of this compound with the serum-containing medium.Ensure thorough mixing of the drug dilutions in the medium containing serum to allow for equilibration of protein binding.
No antifungal activity observed even at high concentrations of this compound in serum-containing medium. High degree of protein binding leading to sub-MIC levels of free drug.Consider increasing the concentration range of this compound tested. It may also be beneficial to quantify the extent of protein binding in your specific experimental setup.
Degradation of this compound.While this compound is relatively stable, ensure proper storage of stock solutions. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Effect of Serum on the In Vitro Activity of this compound against Candida albicans

Fungal StrainMediumMIC (µg/mL)Fold Change in MIC
Candida albicans (e.g., ATCC 90028)RPMI 1640[Insert experimental value]-
Candida albicans (e.g., ATCC 90028)RPMI 1640 + 50% Fetal Bovine Serum[Insert experimental value][Calculate fold change]
[Additional Strains][Specify Medium][Insert experimental value][Calculate fold change]

Data in this table is illustrative. Researchers should substitute with their own experimental findings.

Experimental Protocols

Protocol: Determination of this compound MIC in the Presence of Serum

This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing (e.g., CLSI M27).

1. Materials:

  • This compound (analytical grade)
  • Candida albicans strain (e.g., ATCC 90028)
  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
  • Fetal Bovine Serum (FBS) or human serum (heat-inactivated)
  • Sterile 96-well microtiter plates
  • Spectrophotometer or microplate reader
  • Sterile, pyrogen-free water
  • Dimethyl sulfoxide (B87167) (DMSO)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20°C.
  • Test Medium: Prepare two types of test media:
  • Medium A: RPMI 1640
  • Medium B: RPMI 1640 supplemented with 50% (v/v) heat-inactivated serum.
  • Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in the respective test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

3. Assay Procedure (Broth Microdilution): a. Prepare serial twofold dilutions of this compound in the respective test media (Medium A and Medium B) in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should typically span from 0.015 to 16 µg/mL. b. Add 100 µL of the standardized fungal inoculum to each well. This will bring the total volume to 200 µL and dilute the drug concentration to the final desired range. c. Include a growth control (inoculum in medium without the drug) and a sterility control (medium only) for each medium type. d. Incubate the plates at 35°C for 24-48 hours.

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control. Growth can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Visualizations

AculeacinA_Mechanism cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (β-1,3-glucan) Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Plasma_Membrane Plasma Membrane Glucan_Synthase β-1,3-Glucan Synthase Glucan_Synthase->Cell_Wall Synthesizes Inhibition Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Aculeacin_A This compound Aculeacin_A->Glucan_Synthase Binds to

Caption: Mechanism of action of this compound.

Serum_Effect_Workflow cluster_serum_free Serum-Free Condition cluster_serum_present Serum-Present Condition Free_Aculeacin_A_SF Free this compound Fungal_Cell_SF Fungal Cell Free_Aculeacin_A_SF->Fungal_Cell_SF Binds to target Activity_SF High Antifungal Activity Total_Aculeacin_A_SP Total this compound Serum_Protein Serum Protein (e.g., Albumin) Total_Aculeacin_A_SP->Serum_Protein Binds to Free_Aculeacin_A_SP Free this compound (Reduced Concentration) Bound_Aculeacin_A Protein-Bound This compound Fungal_Cell_SP Fungal Cell Free_Aculeacin_A_SP->Fungal_Cell_SP Binds to target Activity_SP Low Antifungal Activity

Caption: Logical relationship of serum presence to this compound activity.

Experimental_Workflow Start Start: Prepare This compound Stock Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Media Prepare Media: 1. RPMI 1640 2. RPMI 1640 + 50% Serum Start->Prepare_Media Inoculate_Plates Inoculate 96-Well Plates with Fungal Suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of This compound in Both Media Types Prepare_Media->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 24-48 hours Inoculate_Plates->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC Analyze Analyze and Compare MICs Read_MIC->Analyze End End Analyze->End

Caption: Experimental workflow for determining the effect of serum on this compound MIC.

References

Troubleshooting inconsistent results in Aculeacin A assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aculeacin A assays. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a lipopeptide antibiotic that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] It specifically targets the enzyme β-(1,3)-D-glucan synthase, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death.[2] This mechanism is distinct from that of many other antifungals, such as azoles, which target the cell membrane.

Q2: What is the "paradoxical effect" sometimes observed with this compound and related compounds?

The paradoxical effect, also known as the "Eagle effect," is a phenomenon where an antifungal agent shows reduced activity at very high concentrations compared to lower, effective concentrations.[3] For this compound and other echinocandins, this can manifest as renewed fungal growth at concentrations significantly above the Minimum Inhibitory Concentration (MIC).[3][4] This is not indicative of resistance but is thought to be a result of the fungus adapting to cell wall stress, potentially through the overproduction of chitin (B13524) to compensate for the lack of glucan.[4]

Q3: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C.[5] Stock solutions can be prepared in solvents like DMSO and should also be stored at -20°C to maintain stability.[6] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the key factors that can lead to inconsistent MIC results in this compound assays?

Several factors can contribute to variability in this compound MIC assays:

  • Inoculum size: The density of the initial fungal suspension can significantly impact the MIC value.

  • Media composition: The type of growth medium and its specific components, such as glucose and serum, can alter the apparent activity of this compound.

  • Incubation time and temperature: Deviations from standardized incubation conditions can lead to inconsistent results.

  • Endpoint reading: Subjectivity in visually determining the MIC endpoint can introduce variability.

  • Drug stability and concentration: Improper storage or dilution of this compound can affect its potency.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values

If you are observing MIC values for this compound that are consistently higher than anticipated, consult the following table for potential causes and solutions.

Potential Cause Troubleshooting Steps Expected Outcome
High Inoculum Density Prepare the fungal inoculum according to CLSI M27 guidelines to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.MIC values should decrease and fall within the expected range.
Presence of Serum in Media If your application does not require serum, omit it from the assay medium. If serum is necessary, be aware that it can increase the MIC of echinocandins.[6]MIC values will likely be lower in the absence of serum.
Degraded this compound Prepare fresh stock solutions of this compound from a reputable source. Ensure proper storage at -20°C.Fresh, properly stored this compound should exhibit its expected potency, leading to lower MICs.
High Glucose Concentration in Media Use a standardized medium such as RPMI 1640 with 0.2% glucose as recommended by CLSI.[7]Standardized glucose levels will help ensure more consistent and comparable MIC results.
Issue 2: Paradoxical Growth at High Concentrations

Observing fungal growth at high concentrations of this compound while there is inhibition at lower concentrations is a hallmark of the paradoxical effect.

Potential Cause Troubleshooting Steps Expected Outcome
Inherent Fungal Stress Response This is a known phenomenon for some fungal strains.[3][4] Consider performing a time-kill curve analysis to better understand the dynamics of this compound's activity against your strain.A time-kill curve will provide a more detailed picture of the fungicidal or fungistatic activity over time and across a range of concentrations.
High Inoculum Density A higher starting inoculum can sometimes contribute to the observation of paradoxical growth.[8] Ensure your inoculum is within the recommended range.A lower, standardized inoculum may reduce the prominence of the paradoxical effect.
Reading Endpoint at a Single Time Point The paradoxical effect can be time-dependent.Reading the assay at multiple time points (e.g., 24 and 48 hours) can provide more insight into the growth dynamics.
Issue 3: Poor Reproducibility Between Experiments

If you are struggling with significant variation in MIC values from one experiment to the next, systematic errors are likely the cause.

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Inoculum Preparation Standardize your inoculum preparation method. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard before dilution.Consistent starting cell numbers will lead to more reproducible MIC values.
Variations in Media Preparation Prepare a large batch of media to be used across multiple experiments to minimize lot-to-lot variability.Using a single, homogenous batch of media will reduce a significant source of variation.
Subjective Endpoint Reading Have a second researcher read the MIC endpoints independently. Alternatively, use a spectrophotometer to read the optical density and define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%).Objective endpoint determination will improve inter- and intra-assay reproducibility.
Inconsistent Incubation Conditions Ensure your incubator maintains a stable and uniform temperature.Consistent incubation will promote uniform fungal growth and more reliable results.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent, such as DMSO, to a concentration of 1 mg/mL.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Assay Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentration range.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculum Preparation:

    • From a fresh (24-hour) culture on a plate (e.g., Sabouraud Dextrose Agar), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Protocol 2: Time-Kill Curve Analysis

This method is used to assess the dynamic interaction between this compound and a fungal strain over time.

  • Preparation:

    • Prepare a fungal culture in the logarithmic growth phase.

    • Prepare flasks containing broth medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a drug-free control flask.

  • Inoculation:

    • Inoculate each flask with the fungal culture to a starting density of approximately 1 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar (B569324) plates (e.g., Sabouraud Dextrose Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

AculeacinA_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex This compound->Glucan_Synthase Inhibits β-(1,3)-D-Glucan β-(1,3)-D-Glucan β-(1,6)-D-Glucan β-(1,6)-D-Glucan Weakened_Wall Weakened Cell Wall β-(1,3)-D-Glucan->Weakened_Wall Depletion leads to Chitin Chitin Mannoproteins Mannoproteins Glucan_Synthase->β-(1,3)-D-Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Osmotic_Instability Osmotic Instability Weakened_Wall->Osmotic_Instability Cell_Lysis Cell Lysis Osmotic_Instability->Cell_Lysis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent MIC Results Check_QC Are QC Strain MICs Within Range? Start->Check_QC Paradoxical_Growth Is Paradoxical Growth Observed? Check_QC->Paradoxical_Growth Yes High_MIC High MICs Check_QC->High_MIC No (High) Poor_Reproducibility Poor Reproducibility Check_QC->Poor_Reproducibility No (Variable) Check_Inoculum Verify Inoculum Preparation Check_Media Examine Media Composition Check_Inoculum->Check_Media Check_Drug Assess Drug Stock/Dilutions Check_Media->Check_Drug Check_Incubation Confirm Incubation Conditions Check_Drug->Check_Incubation Consistent_Results Consistent Results Achieved Check_Incubation->Consistent_Results Time_Kill_Assay Perform Time-Kill Curve Analysis Paradoxical_Growth->Time_Kill_Assay Yes Paradoxical_Growth->Consistent_Results No Time_Kill_Assay->Consistent_Results High_MIC->Check_Inoculum Poor_Reproducibility->Check_Inoculum

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Drug Prepare this compound Serial Dilutions Inoculate Inoculate 96-Well Plate Prep_Drug->Inoculate Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC Record Record Results Read_MIC->Record

Caption: Experimental workflow for a broth microdilution MIC assay.

References

How to store Aculeacin A powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Aculeacin A powder and solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound powder should be stored at -20°C for long-term stability.[1][2] Lyophilized powders, in general, are stable for over 12 months under these conditions. To prevent degradation from moisture, ensure the container is tightly sealed and allow it to equilibrate to room temperature before opening.

Q2: What solvents can I use to dissolve this compound?

This compound is soluble in several organic solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] It is important to note that this compound is sparingly soluble in water and other organic solvents.[3][4]

Q3: What is the recommended concentration for a stock solution?

A stock solution in DMSO can be prepared at a concentration of 10 mg/mL.[1] For other solvents, it is advisable to start with a small amount of powder to determine the desired solubility for your specific experimental needs.

Q4: How should I store this compound solutions?

For optimal stability, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower. While specific stability data for this compound in solution is limited, general guidelines for peptide solutions suggest they can be stored for at least 3 months at -20°C to -80°C without significant loss of activity.

Q5: Is this compound sensitive to light?

While there are no specific studies on the photosensitivity of this compound, many antifungal agents and peptides are known to be sensitive to light.[3][5][6] Therefore, it is best practice to protect both the powder and solutions from light by storing them in amber vials or by wrapping the containers in foil.

Storage Conditions Summary

FormStorage TemperatureDurationSpecial Considerations
Powder -20°C> 12 monthsKeep container tightly sealed to prevent moisture absorption.
Solution -20°C to -80°CUp to 3 months (general guidance)Aliquot to avoid freeze-thaw cycles. Protect from light.

Recommended Solvents and Solubility

SolventKnown SolubilityNotes
DMSO 10 mg/mL[1]Recommended for preparing high-concentration stock solutions.
DMF SolubleA suitable alternative to DMSO.
Ethanol SolubleUse high-purity, anhydrous ethanol.
Methanol SolubleUse high-purity, anhydrous methanol.
Water Sparingly soluble[3][4]Not recommended for preparing stock solutions.

Troubleshooting Guide

Issue: My this compound solution appears cloudy or has visible precipitate.

  • Cause 1: Incomplete Dissolution.

    • Solution: Ensure the powder is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. For very hydrophobic compounds, sonication may be helpful.

  • Cause 2: Precipitation upon Dilution in Aqueous Buffer.

    • Solution: This is a common issue when diluting a stock solution from an organic solvent into an aqueous medium. To mitigate this:

      • Optimize Dilution Method: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.

      • Reduce Final Organic Solvent Concentration: Aim for a final DMSO (or other organic solvent) concentration of less than 1% in your assay to minimize both precipitation and potential solvent-induced cellular toxicity.

      • Use a Co-solvent System: In some cases, using a mixture of solvents for the initial stock solution can improve solubility upon dilution.

Issue: I am concerned about the stability of my stored this compound solution.

  • Best Practice: Whenever possible, prepare fresh solutions for each experiment.

  • Storage Protocol: If you must store solutions, follow these steps:

    • Use a recommended organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Divide the stock solution into single-use aliquots in amber, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

    • When needed, thaw a single aliquot and use it promptly. Discard any unused portion of the thawed aliquot to ensure the integrity of subsequent experiments.

Experimental Workflow for Solution Preparation and Storage

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use prep1 Weigh this compound powder in a sterile environment. prep2 Add appropriate volume of recommended solvent (e.g., DMSO). prep1->prep2 prep3 Vortex and/or gently warm to ensure complete dissolution. prep2->prep3 storage1 Aliquot the stock solution into single-use, light-protected vials. prep3->storage1 For storage use2 Dilute to final working concentration in assay buffer. prep3->use2 For immediate use storage2 Store aliquots at -20°C or -80°C. storage1->storage2 use1 Thaw a single aliquot when needed. storage2->use1 use1->use2 use3 Discard any unused portion of the thawed aliquot. use2->use3 troubleshooting_tree decision decision issue issue issue1 Solution is cloudy or has precipitate decision1 Was the solution just prepared? issue1->decision1 action1 Vortex, gently warm, or sonicate to fully dissolve. decision1->action1 Yes decision2 Did precipitation occur after adding to aqueous buffer? decision1->decision2 No action2 Optimize dilution: add stock to stirring buffer dropwise. Reduce final organic solvent concentration. decision2->action2 Yes action3 Consider preparing a fresh, more dilute stock solution. decision2->action3 No

References

Technical Support Center: Genetic Basis of Aculeacin A Resistance in Yeast Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the genetic basis of Aculeacin A resistance in yeast mutants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a lipopeptide antibiotic that acts as a potent inhibitor of β-1,3-glucan synthase, a key enzyme responsible for the synthesis of β-1,3-glucan, an essential component of the yeast cell wall.[1][2][3] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to cell lysis and death.[1][3]

Q2: What are the primary genes known to be involved in this compound resistance in Saccharomyces cerevisiae?

Several genetic loci have been identified in S. cerevisiae that, when mutated, can confer resistance to this compound. The most well-characterized are:

  • ACR1, ACR2, ACR3, ACR4 : These four loci were among the first identified to be involved in this compound sensitivity.[1][2] Mutations in these genes can lead to resistance, although the precise functions of their protein products are not all fully elucidated.

  • FKS1 and FKS2 : These genes encode the catalytic subunits of the β-1,3-glucan synthase complex, the direct target of this compound.[4][5][6] Mutations in the "hot spot" regions of these genes can reduce the enzyme's sensitivity to the inhibitor, leading to resistance.[4][5][6][7]

  • PDR1 : This gene encodes a transcription factor that regulates the expression of a network of genes involved in pleiotropic drug resistance (PDR).[8][9][10][11][12] Gain-of-function mutations in PDR1 can lead to the overexpression of ATP-binding cassette (ABC) transporters, which may efflux this compound from the cell, thereby conferring resistance.[8][11]

Q3: How do mutations in these genes lead to resistance?

There are two primary mechanisms of resistance:

  • Target Modification : Mutations in the FKS1 or FKS2 genes can alter the structure of the β-1,3-glucan synthase enzyme, making it less susceptible to inhibition by this compound.[4][6]

  • Reduced Drug Accumulation : Gain-of-function mutations in the PDR1 transcription factor can upregulate the expression of drug efflux pumps, such as Pdr5p, which actively transport this compound out of the cell, preventing it from reaching its target.[8][10][11]

  • Alterations in Cell Wall and Membrane : Mutations in genes like ACR1, ACR2, ACR3, and ACR4 have been associated with changes in cell surface hydrophobicity and potentially altered plasma membrane composition, which may affect the drug's entry into the cell or its interaction with the cell wall.[1][2][13]

Q4: Are there any known interactions between these resistance genes?

Yes, epistatic interactions have been observed. For example, studies on double mutants have shown that an acr2 mutation can have an epistatic effect on acr1, acr3, and acr4 mutations, suggesting a hierarchical or interconnected relationship in their roles in this compound sensitivity.[1][2]

Troubleshooting Guides

Problem 1: I am not getting any this compound-resistant mutants after mutagenesis and screening.

  • Possible Cause 1: Ineffective Mutagenesis.

    • Troubleshooting:

      • Verify the viability of your yeast culture after mutagenesis. A significant drop in viability is expected, but a complete lack of survivors may indicate overly harsh mutagenesis conditions.

      • Ensure your mutagen (e.g., EMS, UV) is fresh and used at the correct concentration or dosage.

      • Include a positive control for mutagenesis (e.g., screening for resistance to another drug with a known mutation rate).

  • Possible Cause 2: Inappropriate this compound Concentration in Screening Plates.

    • Troubleshooting:

      • The concentration of this compound may be too high, killing all cells, including potential mutants. Perform a dose-response curve with your wild-type strain to determine the minimum inhibitory concentration (MIC). Use a concentration slightly above the MIC for initial screening.

      • Conversely, the concentration might be too low, allowing wild-type cells to grow. Ensure your plates are properly prepared and the drug is evenly distributed.

  • Possible Cause 3: Instability of this compound.

    • Troubleshooting:

      • Prepare fresh this compound solutions for each experiment, as it can degrade over time.

      • Store stock solutions at the recommended temperature (typically -20°C) and protect from light.

Problem 2: My putative resistant mutants do not show a significant increase in MIC compared to the wild-type.

  • Possible Cause 1: Transient or Adaptive Resistance.

    • Troubleshooting:

      • Streak the mutants on non-selective medium for several generations and then re-test their resistance on this compound-containing plates. True genetic mutants should maintain their resistance.

      • Phenotypic adaptation can sometimes lead to temporary resistance. Ensure you are selecting for stable, heritable resistance.

  • Possible Cause 2: Low-Level Resistance.

    • Troubleshooting:

      • The mutations may only confer a small increase in resistance. Use a more sensitive method for MIC determination, such as a broth microdilution assay, to quantify small differences in resistance levels.

      • Consider that some resistance mechanisms provide only a modest increase in tolerance.

Problem 3: I am having difficulty identifying the causative mutation in my resistant mutant.

  • Possible Cause 1: Mutations in Unexpected Loci.

    • Troubleshooting:

      • While FKS1/2 and PDR1 are common culprits, resistance can arise from mutations in other genes.[1][2]

      • If candidate gene sequencing is unsuccessful, consider whole-genome sequencing of your mutant and the parental strain to identify all genetic differences.

  • Possible Cause 2: Complex Genetic Basis.

    • Troubleshooting:

      • Resistance may be polygenic, requiring mutations in multiple genes. Backcrossing your mutant to the parental strain and analyzing the segregation of the resistance phenotype in the progeny can help determine the number of genes involved.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for S. cerevisiae Strains

StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Increase in ResistanceReference
Wild-TypeWild-Type0.5 - 1.5-[2]
LMF101acr1> 20> 13-40[2]
LMF102acr2> 20> 13-40[2]
LMF105acr3> 20> 13-40[2]
LMF106acr4> 20> 13-40[2]
ACR79-5fks1-N470K> 100> 67-200[6]
ACR1A3fks1-L642S> 100> 67-200[6]
-pdr1-3 (gain-of-function)Increased resistanceNot specified[8]

Note: MIC values can vary depending on the specific experimental conditions (e.g., media, incubation time).

Experimental Protocols

Protocol 1: Screening for this compound-Resistant Mutants

  • Prepare Yeast Culture: Inoculate a single colony of the wild-type S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Mutagenesis (Example using EMS):

    • Harvest the overnight culture by centrifugation, wash the cells with sterile water, and resuspend in 0.1 M sodium phosphate (B84403) buffer (pH 7.0).

    • Add ethyl methanesulfonate (B1217627) (EMS) to a final concentration of 3% (v/v). Caution: EMS is a potent mutagen and carcinogen. Handle with appropriate safety precautions.

    • Incubate at 30°C with shaking for 1 hour.

    • To stop the reaction, add an equal volume of 5% sodium thiosulfate (B1220275) and incubate for 10 minutes.

    • Wash the cells twice with sterile water.

  • Plating and Selection:

    • Resuspend the mutagenized cells in sterile water.

    • Plate appropriate dilutions of the cell suspension onto YPD agar (B569324) plates containing a selective concentration of this compound (e.g., 2-5 times the MIC of the wild-type strain).

    • Also, plate a dilution onto a non-selective YPD plate to determine the survival rate after mutagenesis.

    • Incubate the plates at 30°C for 3-5 days.

  • Isolate and Confirm Resistant Colonies:

    • Pick individual colonies that grow on the this compound-containing plates.

    • Streak each colony onto a fresh YPD plate with this compound to confirm the resistance phenotype.

    • Also, streak onto a non-selective YPD plate for single colony isolation and storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in YPD medium. The final volume in each well should be 100 µL. Include a no-drug control well.

  • Prepare Yeast Inoculum:

    • Grow an overnight culture of the yeast strain to be tested.

    • Dilute the culture in fresh YPD medium to a standardized cell density (e.g., 1 x 10^5 cells/mL).

  • Inoculate the Plate: Add 100 µL of the yeast inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final cell density of 5 x 10^4 cells/mL.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that results in a significant inhibition of visible growth compared to the no-drug control. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Protocol 3: Identification of Causative Mutations by Candidate Gene Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutant and the parental wild-type strain.

  • PCR Amplification: Design primers to amplify the coding regions and promoters of candidate genes (e.g., FKS1, FKS2, PDR1).

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the mutant and wild-type strains to identify any nucleotide changes.

  • Confirmation: If a mutation is identified, its role in conferring resistance can be confirmed by introducing the same mutation into the wild-type strain using genome editing techniques (e.g., CRISPR-Cas9) and testing the resulting strain for this compound resistance.

Mandatory Visualizations

AculeacinA_Action_and_Resistance cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AculeacinA This compound GS β-1,3-Glucan Synthase (Fks1p/Fks2p) AculeacinA->GS Inhibits Glucan β-1,3-Glucan GS->Glucan Synthesizes Pdr5p Pdr5p (ABC Transporter) Pdr5p->AculeacinA Efflux UDP_Glucose UDP-Glucose UDP_Glucose->GS Substrate Pdr1p Pdr1p PDR5_gene PDR5 gene Pdr1p->PDR5_gene Activates transcription PDR1_gene PDR1 gene PDR5_gene->Pdr5p Expression

Caption: Mechanism of this compound action and resistance pathways in yeast.

CWI_Pathway_AculeacinA cluster_stress Cell Wall Stress cluster_membrane_sensors Plasma Membrane Sensors cluster_cytoplasm_cwi Cytoplasmic Cascade cluster_nucleus_cwi Nuclear Response AculeacinA This compound CellWallDamage Cell Wall Damage AculeacinA->CellWallDamage Wsc1 Wsc1 CellWallDamage->Wsc1 Mid2 Mid2 CellWallDamage->Mid2 Rho1 Rho1-GTP Wsc1->Rho1 Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 CellWallGenes Cell Wall Repair Genes Rlm1->CellWallGenes

Caption: The Cell Wall Integrity (CWI) signaling pathway activated by this compound.

Experimental_Workflow start Start: Wild-Type Yeast Strain mutagenesis Chemical Mutagenesis (e.g., EMS) start->mutagenesis screening Screening on this compound Plates mutagenesis->screening isolation Isolate Resistant Colonies screening->isolation confirmation Confirm Resistance Phenotype isolation->confirmation mic_determination Determine MIC confirmation->mic_determination gDNA_extraction Genomic DNA Extraction confirmation->gDNA_extraction sequencing Candidate Gene or Whole Genome Sequencing gDNA_extraction->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis validation Functional Validation of Mutation analysis->validation end End: Characterized Resistant Mutant validation->end

Caption: Experimental workflow for isolating and characterizing this compound-resistant yeast mutants.

References

Validation & Comparative

A Comparative Analysis of Aculeacin A and Papulacandin B: Unraveling their Impact on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Aculeacin A and Papulacandin B, two prominent members of the β-1,3-glucan synthase inhibitor class of antifungal agents. By examining their mechanism of action, quantitative effects, and the cellular responses they trigger, this document aims to be a valuable resource for researchers investigating fungal cell wall biosynthesis and developing novel antifungal therapies.

Mechanism of Action: Targeting a Crucial Fungal Enzyme

Both this compound and Papulacandin B exert their antifungal effects by specifically targeting and inhibiting β-1,3-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for selective antifungal drugs.[3][4] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, cell lysis.[5][6] While both compounds target the same enzyme, evidence suggests they may bind to different sites on the Fks1p subunit of the synthase complex.[2]

Quantitative Comparison of Antifungal Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound and Papulacandin B against β-1,3-glucan synthase and fungal growth.

Table 1: In Vitro Inhibition of β-1,3-Glucan Synthase (IC50 Values)

CompoundFungal SpeciesIC50 (µg/mL)Reference
This compoundSaccharomyces cerevisiae0.1 - 1.0[7]
Papulacandin BSaccharomyces cerevisiae0.001 - 0.01[1]
This compoundCandida albicans~0.3[6]
Papulacandin BSchizosaccharomyces pombe0.005[1]

Note: IC50 values can vary depending on the specific strain, enzyme preparation, and assay conditions.

Table 2: Minimum Inhibitory Concentration (MIC) Values

CompoundFungal SpeciesMIC (µg/mL)Reference
Papulacandin BSchizosaccharomyces pombe5[2]

Note: Comprehensive, directly comparable MIC data for both compounds across a range of fungal species is limited in the reviewed literature. The provided data point serves as an example.

Morphological and Ultrastructural Effects

Treatment of fungal cells with either this compound or Papulacandin B leads to significant and comparable morphological and ultrastructural changes. These include:

  • Cellular Distortion: Cells become highly distorted, wrinkled, and collapsed.[5]

  • Aberrant Cell Division: Dividing cells often fail to separate properly, leading to the formation of cell aggregates and elongated forms.[5]

  • Altered Cell Wall Structure: Transmission electron microscopy reveals thickened and layered cell walls.[5] Bud cross walls are often incomplete.[5]

  • Osmotic Fragility: The compromised cell wall leads to increased osmotic fragility, a key indicator of their mechanism of action.

Fungal Cell Wall Stress Response and Signaling Pathways

The inhibition of β-1,3-glucan synthesis by this compound and Papulacandin B induces a cellular stress response, leading to a compensatory increase in chitin (B13524) synthesis. This response is mediated by several conserved signaling pathways, including the Protein Kinase C (PKC) cell integrity pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[8][9]

Cell_Wall_Stress_Response cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glucan_Synthase_Inhibitors This compound / Papulacandin B Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Glucan_Synthase_Inhibitors->Glucan_Synthase Inhibition Membrane_Sensors Membrane Stress Sensors (e.g., Wsc1, Mid2) Glucan_Synthase->Membrane_Sensors Cell Wall Stress Cell_Wall_Glucan Cell_Wall_Glucan Glucan_Synthase->Cell_Wall_Glucan Synthesis of β-1,3-Glucan PKC_Pathway PKC Pathway (Pkc1 -> Bck1 -> Mkk1/2 -> Slt2/Mkc1) Membrane_Sensors->PKC_Pathway Activation HOG_Pathway HOG Pathway (Sln1/Sho1 -> ... -> Hog1) Membrane_Sensors->HOG_Pathway Activation Calcineurin_Pathway Calcineurin Pathway (Ca2+ influx -> Calcineurin -> Crz1) Membrane_Sensors->Calcineurin_Pathway Activation Chitin_Synthases Chitin Synthases (e.g., Chs3) PKC_Pathway->Chitin_Synthases Upregulation HOG_Pathway->Chitin_Synthases Upregulation Calcineurin_Pathway->Chitin_Synthases Upregulation Cell_Wall_Chitin Cell_Wall_Chitin Chitin_Synthases->Cell_Wall_Chitin Increased Chitin Synthesis

Caption: Signaling pathways activated by this compound and Papulacandin B.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Papulacandin B.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound and Papulacandin B stock solutions

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound and Papulacandin B in the broth medium in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[12] This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Drug_Dilution Prepare serial dilutions of This compound and Papulacandin B in 96-well plate Start->Drug_Dilution Inoculum_Prep Prepare standardized fungal inoculum Drug_Dilution->Inoculum_Prep Inoculation Inoculate plate with fungal suspension Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Read MIC as lowest concentration with significant growth inhibition Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: In Vitro β-1,3-Glucan Synthase Activity Assay

This protocol measures the in vitro activity of β-1,3-glucan synthase and its inhibition by this compound and Papulacandin B.[13][14]

Materials:

  • Fungal cell culture

  • Breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M sucrose)

  • Glass beads

  • Ultracentrifuge

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • This compound and Papulacandin B solutions

  • 10% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Enzyme Preparation: a. Grow fungal cells to mid-log phase and harvest by centrifugation. b. Resuspend the cell pellet in breaking buffer and lyse the cells by vortexing with glass beads. c. Centrifuge the lysate at a low speed to remove cell debris. d. Prepare a membrane fraction by ultracentrifuging the supernatant. Resuspend the pellet in assay buffer. This will serve as the enzyme preparation.

  • Assay Reaction: a. In a microcentrifuge tube, combine the enzyme preparation, assay buffer, and the desired concentration of this compound or Papulacandin B. Include a control reaction without any inhibitor. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding UDP-[14C]-glucose. d. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Product Collection and Measurement: a. Stop the reaction by adding cold 10% TCA. b. Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-labeled glucan product. c. Wash the filter with 10% TCA and then with ethanol (B145695) to remove unincorporated UDP-[14C]-glucose. d. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity as the amount of incorporated glucose per unit of time per amount of protein. Determine the percent inhibition for each concentration of this compound and Papulacandin B and calculate the IC50 values.

Glucan_Synthase_Assay_Workflow Start Start Enzyme_Prep Prepare membrane fraction (enzyme source) from fungal cells Start->Enzyme_Prep Reaction_Setup Set up reaction with enzyme, buffer, and inhibitor (this compound or Papulacandin B) Enzyme_Prep->Reaction_Setup Reaction_Start Initiate reaction with UDP-[14C]-glucose Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop reaction with TCA Incubation->Reaction_Stop Filtration Filter to collect [14C]-glucan Reaction_Stop->Filtration Washing Wash filter to remove unincorporated substrate Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate enzyme activity and IC50 values Counting->Analysis End End Analysis->End

References

Synergistic Antifungal Effects of Aculeacin A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the synergistic effects of Aculeacin A in combination with other antifungal agents. While this compound is recognized as a potent inhibitor of β-1,3-glucan synthase, a critical component of the fungal cell wall, research into its combinatorial activity with other antifungal classes, such as azoles or polyenes, is not publicly available. This limits the ability to provide a direct comparison of its synergistic performance with supporting experimental data as requested.

This compound, a cyclic lipopeptide antibiotic, exhibits a narrow antifungal spectrum, with high activity against certain yeasts like Candida species.[1] Its mechanism of action, the inhibition of β-1,3-glucan synthesis, is shared with the more extensively studied echinocandin class of antifungals, which includes drugs like caspofungin, micafungin, and anidulafungin (B1665494). Given the shared molecular target, it is plausible that this compound could exhibit synergistic interactions similar to those observed with echinocandins. However, without specific experimental validation, this remains speculative.

A Pivot to a Related Antifungal Class: The Echinocandins

Due to the lack of specific data on this compound, this guide will pivot to provide a comparative overview of the synergistic effects of the echinocandin class of antifungals with other agents. This will serve as a relevant proxy for researchers interested in the potential of β-1,3-glucan synthase inhibitors in combination therapy.

Echinocandins are a cornerstone of antifungal therapy and have been extensively studied in combination with other drugs, demonstrating synergistic or additive effects against a broad range of fungal pathogens. The primary rationale for these combinations is to target different cellular pathways simultaneously, potentially leading to enhanced efficacy, reduced drug dosages, and a lower propensity for the development of resistance.

Synergistic Combinations with Echinocandins: A Data-Driven Comparison

The following table summarizes quantitative data from various studies on the synergistic effects of echinocandins with other antifungal agents. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the nature of the interaction between two drugs. An FICI of ≤ 0.5 is generally considered synergistic.

EchinocandinCombination AgentFungal SpeciesFICI ValueReference
Caspofungin VoriconazoleAspergillus fumigatusIndifferentN/A
Caspofungin PosaconazoleAspergillus fumigatusSynergyN/A
Anidulafungin ItraconazoleAspergillus spp.Synergy Trend (18/26 isolates)[2][3]
Anidulafungin VoriconazoleAspergillus spp.Synergy Trend (18/26 isolates)[2][3]
Anidulafungin Amphotericin BAspergillus spp.Indifference (16/26 isolates)[2][3]

Experimental Protocols for Assessing Antifungal Synergy

The determination of synergistic interactions between antifungal agents is typically performed using in vitro susceptibility testing methods. The checkerboard microdilution assay is the most common technique employed.

Checkerboard Microdilution Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to determine the FICI.

1. Preparation of Antifungal Agents:

  • Stock solutions of each antifungal drug are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
  • Serial twofold dilutions of each drug are prepared in a liquid growth medium, such as RPMI-1640.

2. Plate Setup:

  • A 96-well microtiter plate is used to create a matrix of drug concentrations.
  • Drug A is serially diluted along the rows of the plate.
  • Drug B is serially diluted along the columns of the plate.
  • This results in each well (except for controls) containing a unique combination of concentrations of the two drugs.
  • Control wells containing medium only (sterility control), medium with the fungal inoculum (growth control), and each drug alone are included.

3. Inoculum Preparation:

  • The fungal isolate to be tested is grown on an appropriate agar (B569324) medium.
  • A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
  • The fungal suspension is further diluted in the test medium to achieve the desired final inoculum concentration.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the growth rate of the fungus.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the MIC of each drug alone and in combination is determined. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity compared to the growth control).

6. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula:
  • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

7. Interpretation of Results:

  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in synergy testing and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in Plate A->C B Prepare Fungal Inoculum D Inoculation of Plate B->D C->D E Incubation D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Interaction G->H Signaling_Pathway cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan β-1,3-glucan Ergosterol Ergosterol Glucan_Synthase β-1,3-glucan Synthase Glucan_Synthase->Glucan Synthesizes Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol_Demethylase->Ergosterol Synthesizes AculeacinA This compound / Echinocandins AculeacinA->Glucan_Synthase Inhibits Azoles Azoles Azoles->Lanosterol_Demethylase Inhibits

References

Validating Beta-1,3-Glucan Synthase as the Target of Aculeacin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating beta-1,3-glucan synthase as the primary target of the antifungal agent Aculeacin A. We will delve into the mechanism of action, compare its efficacy with other glucan synthase inhibitors, and provide detailed experimental protocols for key validation assays. This information is intended to support research and development efforts in the field of antifungal drug discovery.

Introduction to this compound and its Target

This compound is a lipopeptide antifungal antibiotic that exhibits potent activity against a range of pathogenic fungi, including various species of Candida and Aspergillus.[1] Its mechanism of action has been extensively studied and is attributed to the specific inhibition of beta-1,3-glucan synthase, a crucial enzyme responsible for the synthesis of beta-1,3-glucan, an essential component of the fungal cell wall.[2][3] This targeted inhibition leads to a weakened cell wall, osmotic fragility, and ultimately, cell lysis.[2] The absence of beta-1,3-glucan synthase in mammalian cells makes it an attractive and selective target for antifungal therapy.[4]

Comparative Analysis of Glucan Synthase Inhibitors

This compound belongs to a class of antifungal agents that target beta-1,3-glucan synthase. This class also includes the widely used echinocandins, such as Caspofungin, Micafungin, and Anidulafungin. The following table summarizes the available quantitative data on the inhibitory activity of these compounds against beta-1,3-glucan synthase from various fungal species.

CompoundFungal SpeciesIC50 (µg/mL)Reference
This compound Saccharomyces cerevisiae> High concentrations required in vitro[5]
Candida albicansComparable to some echinocandins[6]
Caspofungin Candida albicans0.001 (standard assay), 0.002 (modified assay)[4]
Aspergillus fumigatus<0.001[7]
Curvularia lunata0.0046[7]
Micafungin Candida albicans--
Anidulafungin Candida albicansVaries with serum concentration[8]

Note: IC50 values can vary depending on the specific assay conditions, including the fungal species, enzyme preparation, and substrate concentrations. A direct comparison of absolute values across different studies should be made with caution. Some studies indicate that this compound requires higher concentrations for in vitro inhibition compared to some echinocandins, though its in vivo efficacy is well-established.[5]

Experimental Validation Protocols

The validation of beta-1,3-glucan synthase as the target of this compound relies on a series of key experiments. Detailed methodologies for these assays are provided below.

In Vitro Beta-1,3-Glucan Synthase Activity Assay (Radioactive Method)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of beta-1,3-glucan synthase.

Principle: The assay quantifies the incorporation of a radiolabeled glucose substrate (UDP-[¹⁴C]-glucose) into the growing beta-1,3-glucan polymer. A decrease in radioactivity in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

  • Enzyme Preparation:

    • Grow the desired fungal strain (e.g., Candida albicans) to the mid-logarithmic phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl with EDTA).

    • Disrupt the cells using methods such as glass bead homogenization or a French press to obtain a cell lysate.

    • Prepare a microsomal fraction, which is enriched in membrane-bound enzymes like beta-1,3-glucan synthase, by differential centrifugation.[4] Resuspend the final pellet in a storage buffer containing glycerol (B35011) and protease inhibitors.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • Bovine Serum Albumin (BSA)

      • KF and EDTA

      • GTPγS (a non-hydrolyzable GTP analog that can activate the enzyme)

      • UDP-[¹⁴C]-glucose (the radiolabeled substrate)

      • The prepared microsomal enzyme fraction.[9]

    • Add varying concentrations of this compound or other inhibitors (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

    • Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period (e.g., 60 minutes).[9]

  • Quantification:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized glucan polymer.[4]

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated, radiolabeled glucan.

    • Wash the filter extensively with TCA and ethanol (B145695) to remove unincorporated UDP-[¹⁴C]-glucose.[9]

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Analysis of this compound-Resistant Mutants

The generation and characterization of resistant mutants provide strong genetic evidence for the drug's target.

Principle: If beta-1,3-glucan synthase is the target of this compound, mutations in the gene(s) encoding this enzyme should confer resistance to the drug.

Protocol:

  • Mutant Generation:

    • Expose a population of fungal cells to a mutagenic agent (e.g., ultraviolet radiation or a chemical mutagen like ethyl methanesulfonate) to induce random mutations in the genome.

    • Alternatively, spontaneous mutants can be selected by plating a large number of cells on a medium containing a high concentration of this compound.[10]

  • Screening for Resistant Mutants:

    • Plate the mutagenized or unmutagenized fungal population on a solid growth medium containing a concentration of this compound that is lethal to the wild-type strain.

    • Colonies that grow on this selective medium are potential this compound-resistant mutants.

    • Isolate and purify these colonies by re-streaking them on the same selective medium.[10]

  • Phenotypic Characterization:

    • Confirm the resistance phenotype by determining the Minimum Inhibitory Concentration (MIC) of this compound for the mutant strains compared to the wild-type strain using standard microdilution methods.

    • Assess cross-resistance to other beta-1,3-glucan synthase inhibitors (e.g., echinocandins) and unrelated antifungal agents to determine the specificity of the resistance mechanism.

  • Genetic Analysis:

    • Extract genomic DNA from the resistant mutants and the wild-type strain.

    • Amplify the gene(s) encoding the subunits of beta-1,3-glucan synthase (e.g., FKS1, FKS2) using the Polymerase Chain Reaction (PCR).[11]

    • Sequence the PCR products to identify any mutations (e.g., point mutations leading to amino acid substitutions) in the resistant mutants that are absent in the wild-type strain.[11]

    • To confirm that the identified mutation is responsible for the resistance, perform site-directed mutagenesis to introduce the same mutation into a susceptible strain and test its sensitivity to this compound.

Signaling Pathways and Cellular Response to Glucan Synthase Inhibition

Inhibition of beta-1,3-glucan synthase triggers a complex cellular stress response in fungi, primarily mediated by the Cell Wall Integrity (CWI) pathway. This pathway involves several key signaling cascades that work to compensate for the cell wall damage.

Cell Wall Integrity Signaling Pathway

G Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1 Slt2->Rlm1 Activates Gene_Expression Cell Wall Gene Expression Aculeacin_A This compound Glucan_Synthase Beta-1,3-Glucan Synthase Aculeacin_A->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Cell_Wall_Stress->Wsc1 Sensed by Rlm1->Gene_Expression Induces

Figure 1: The Cell Wall Integrity (CWI) signaling pathway activated in response to this compound.

Inhibition of beta-1,3-glucan synthase by this compound induces cell wall stress, which is sensed by transmembrane proteins like Wsc1 and Mid2.[12] This triggers the activation of the small GTPase Rho1, which in turn activates Protein Kinase C (Pkc1).[13] Pkc1 initiates a mitogen-activated protein (MAP) kinase cascade, leading to the sequential phosphorylation and activation of Bck1, Mkk1/2, and finally Slt2 (also known as Mpk1).[12] Activated Slt2 translocates to the nucleus and activates transcription factors such as Rlm1, which upregulate the expression of genes involved in cell wall synthesis and repair, including chitin (B13524) synthases, as a compensatory mechanism.[12]

Compensatory Signaling Pathways

In addition to the primary CWI pathway, other signaling cascades are also activated in response to cell wall damage, contributing to a complex and interconnected stress response network.

G cluster_stress Cell Wall Stress cluster_response Cellular Response Aculeacin_A This compound Glucan_Synthase_Inhibition Glucan Synthase Inhibition Aculeacin_A->Glucan_Synthase_Inhibition PKC_Pathway PKC Pathway Glucan_Synthase_Inhibition->PKC_Pathway Activates Calcineurin_Pathway Calcineurin Pathway Glucan_Synthase_Inhibition->Calcineurin_Pathway Activates HOG_Pathway HOG Pathway Glucan_Synthase_Inhibition->HOG_Pathway Activates Chitin_Synthesis Increased Chitin Synthesis PKC_Pathway->Chitin_Synthesis Cell_Wall_Remodeling Cell Wall Remodeling PKC_Pathway->Cell_Wall_Remodeling Calcineurin_Pathway->Chitin_Synthesis Gene_Expression Stress Response Gene Expression Calcineurin_Pathway->Gene_Expression HOG_Pathway->Cell_Wall_Remodeling HOG_Pathway->Gene_Expression

Figure 2: Interconnected signaling pathways responding to glucan synthase inhibition.

  • Calcineurin Pathway: This calcium-dependent signaling pathway is activated by cell wall stress and plays a crucial role in regulating the expression of genes involved in chitin synthesis and cell wall remodeling.[14][15] It often works in concert with the PKC pathway to coordinate the cellular response.[16]

  • High Osmolarity Glycerol (HOG) Pathway: While primarily known for its role in responding to osmotic stress, the HOG pathway can also be activated by cell wall damage.[17] It contributes to the transcriptional regulation of stress response genes, helping the cell to adapt to the challenging conditions imposed by glucan synthase inhibition.

Alternative Antifungal Drug Targets

While beta-1,3-glucan synthase is a highly effective antifungal target, the emergence of drug resistance necessitates the exploration of alternative targets. A comparison with other antifungal classes highlights the unique mechanism of this compound.

Drug ClassTargetMechanism of ActionExamples
Polyenes Ergosterol (B1671047)Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.Amphotericin B, Nystatin
Azoles Lanosterol 14-α-demethylaseInhibits the synthesis of ergosterol, a key component of the fungal cell membrane.Fluconazole, Itraconazole
Allylamines Squalene epoxidaseInhibits an earlier step in the ergosterol biosynthesis pathway.Terbinafine
Pyrimidines DNA and RNA synthesisInterferes with the synthesis of nucleic acids.Flucytosine

Conclusion

The collective evidence from in vitro enzyme inhibition assays, the analysis of resistant mutants, and the characterization of the cellular stress response robustly validates beta-1,3-glucan synthase as the primary target of this compound. Its specific mechanism of action, targeting a fungal-specific enzyme, provides a strong rationale for its use as an antifungal agent. Understanding the comparative efficacy and the intricate cellular pathways affected by this compound and other glucan synthase inhibitors is crucial for the development of new and improved antifungal therapies to combat the growing threat of fungal infections.

References

A Comparative Analysis of Aculeacin A and Micafungin: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two significant antifungal agents: Aculeacin A, a naturally occurring lipopeptide, and micafungin (B1204384), a semi-synthetic echinocandin. Both compounds target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme for fungal viability. This document outlines their comparative antifungal activity, delves into their mechanism of action and the downstream cellular consequences, and provides detailed experimental protocols for their evaluation.

At a Glance: Key Differences and Similarities

FeatureThis compoundMicafungin
Class LipopeptideEchinocandin (semi-synthetic lipopeptide)
Source Aspergillus aculeatus[1]Semi-synthetic derivative of a fungal product
Primary Target β-(1,3)-D-glucan synthase[2]β-(1,3)-D-glucan synthase[3]
Antifungal Spectrum Primarily active against yeasts (e.g., Candida)[4]. Limited to no activity against filamentous fungi (e.g., Aspergillus)[4].Broad-spectrum activity against most Candida and Aspergillus species[3][5].
Clinical Use Primarily a research compound, not used clinically.Widely used clinically for the treatment and prophylaxis of invasive fungal infections.
Paradoxical Effect Observed; fungicidal activity decreases at higher concentrations[2].Observed, but less frequently than with some other echinocandins[5].

Comparative Antifungal Activity

The in vitro activity of this compound and micafungin is summarized below. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.

Table 1: In Vitro Antifungal Activity of this compound against Candida Species
Fungal SpeciesMIC Range (µg/mL)Reference
Candida & Torulopsis spp. (31 strains)Majority ≤ 0.31[4]
Candida albicans (growing cells)Fungicidal at 0.08 - 0.31[4]

Note: Data for this compound against Aspergillus species is limited, with sources stating it is "scarcely active or inactive" against filamentous fungi[4].

Table 2: In Vitro Antifungal Activity of Micafungin against Candida Species
Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans0.0150.03[6]
Candida glabrata0.0150.015[6]
Candida tropicalis0.030.06[6]
Candida parapsilosis12[6]
Candida krusei0.060.12[6]
Table 3: In Vitro Antifungal Activity of Micafungin against Aspergillus Species
Fungal SpeciesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
Aspergillus fumigatus≤0.015 - 0.1250.0080.015[7]
Aspergillus flavus0.003 - 0.1250.0080.015[5]
Aspergillus niger0.007 - 0.1250.0080.015[5]
Aspergillus terreus0.004 - 0.0080.0080.03[5][7]

Mechanism of Action and Downstream Effects

Both this compound and micafungin share a common molecular target: the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.

cluster_0 Fungal Cell cluster_1 Inhibitors UDP-Glucose UDP-Glucose Beta-1,3-D-Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1) UDP-Glucose->Beta-1,3-D-Glucan_Synthase Substrate Beta-1,3-D-Glucan β-(1,3)-D-Glucan Beta-1,3-D-Glucan_Synthase->Beta-1,3-D-Glucan Polymerization Cell_Wall Fungal Cell Wall Beta-1,3-D-Glucan->Cell_Wall Incorporation Aculeacin_A This compound Aculeacin_A->Beta-1,3-D-Glucan_Synthase Inhibition Micafungin Micafungin Micafungin->Beta-1,3-D-Glucan_Synthase

Figure 1. Mechanism of action of this compound and micafungin.

Inhibition of β-(1,3)-D-glucan synthase leads to a depletion of this essential polymer, compromising the structural integrity of the fungal cell wall. This results in osmotic instability, leading to cell lysis and ultimately, fungal cell death.

The inhibition of β-(1,3)-D-glucan synthesis triggers a cascade of downstream signaling events as the fungus attempts to compensate for the cell wall stress. This primarily involves the Cell Wall Integrity (CWI) pathway.

Inhibition Inhibition of β-(1,3)-D-Glucan Synthase Stress Cell Wall Stress Inhibition->Stress CWI_Pathway Activation of Cell Wall Integrity (CWI) Pathway Stress->CWI_Pathway Cell_Lysis Osmotic Instability & Cell Lysis Stress->Cell_Lysis Chitin_Synthesis Compensatory Chitin Synthesis CWI_Pathway->Chitin_Synthesis cluster_0 Experimental Workflow A 1. Inoculum Preparation: - Culture yeast on agar. - Suspend colonies in saline to 0.5 McFarland turbidity. B 2. Drug Dilution: - Prepare serial two-fold dilutions of this compound or micafungin in RPMI 1640 medium. A->B C 3. Inoculation: - Add diluted drug and standardized inoculum to a 96-well microtiter plate. B->C D 4. Incubation: - Incubate plates at 35°C for 24-48 hours. C->D E 5. Reading MIC: - Determine the lowest drug concentration with significant growth inhibition compared to the control. D->E

References

A Head-to-Head Comparison: Fungal Susceptibility to Aculeacin A versus Papulacandin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antifungal compounds is paramount for the strategic development of new therapeutics. This guide provides an objective comparison of the in vitro efficacy of two prominent (1,3)-β-D-glucan synthase inhibitors, Aculeacin A and Papulacandin B, against a range of fungal pathogens.

This compound and Papulacandin B both target the fungal cell wall by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for cell wall integrity. However, their efficacy can vary significantly between different fungal species. This guide synthesizes available experimental data to highlight these differences, providing a valuable resource for antifungal research and development.

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and Papulacandin B against various fungal species. MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while IC50 values indicate the concentration required to inhibit the activity of a specific enzyme, in this case, (1,3)-β-D-glucan synthase, by 50%.

Fungal SpeciesCompoundMIC (µg/mL)IC50 (µg/mL) of (1,3)-β-D-glucan synthase
Candida albicansThis compound≤ 0.31[1]-
Papulacandin B0.1-
Candida & Torulopsis spp. (majority of 31 strains)This compound≤ 0.31[1]-
Schizosaccharomyces pombe (Wild-Type)This compound10-
Papulacandin B50.02
Schizosaccharomyces pombe (pbr1-6 mutant)This compound->250[2]
Papulacandin B50>250[2]
Schizosaccharomyces pombe (pbr1-8 mutant)This compound->250[2]
Papulacandin B>100>250[2]

Note: A lower MIC or IC50 value indicates greater potency.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

Both this compound and Papulacandin B disrupt the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for synthesizing (1,3)-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. The catalytic subunit of this enzyme is encoded by the FKS genes (e.g., FKS1), and its activity is regulated by the Rho GTPase, Rho1. By inhibiting this enzyme, both compounds lead to a weakened cell wall, osmotic instability, and ultimately, cell death.

G cluster_membrane Plasma Membrane FKS1 Fks1 (Catalytic Subunit) Glucan (1,3)-β-D-Glucan (Cell Wall Component) FKS1->Glucan synthesizes Rho1_GTP Rho1-GTP (Active) Rho1_GTP->FKS1 activates Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP->Rho1_GDP GTP Hydrolysis Rho1_GDP->Rho1_GTP GTP Exchange UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->FKS1 enters active site Inhibitor This compound or Papulacandin B Inhibitor->FKS1 inhibits

Inhibition of the (1,3)-β-D-glucan synthase pathway.

Experimental Protocols

The determination of fungal susceptibility to antifungal agents is a critical component of both clinical diagnostics and drug discovery. Standardized methods are essential for ensuring the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Broth Microdilution Method (CLSI M27/M38)

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Preparation of Antifungal Agent Stock Solution:

  • The antifungal agent (this compound or Papulacandin B) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640. This creates a gradient of drug concentrations.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no fungi) are included on each plate.

3. Inoculum Preparation:

  • Yeasts (e.g., Candida spp.): Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Filamentous Fungi (e.g., Aspergillus spp.): Conidia are harvested from a mature culture and a suspension is prepared. The turbidity of the conidial suspension is adjusted, and it is further diluted to a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

4. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate.

  • The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For some antifungals, this is defined as the concentration that causes at least a 50% reduction in turbidity.

G A Prepare Antifungal Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Plate B->D C Prepare Fungal Inoculum C->D E Incubate Plate D->E F Read MIC E->F

Workflow for the broth microdilution MIC assay.

Discussion of Differences

The available data, although limited in direct comparative studies across a wide range of fungi, suggests that Papulacandin B is generally more potent than this compound against susceptible yeast species like Candida albicans and Schizosaccharomyces pombe. The lower MIC and IC50 values for Papulacandin B against S. pombe are particularly indicative of its higher intrinsic activity against the (1,3)-β-D-glucan synthase of this organism.

It is important to note that both compounds show significantly reduced activity against resistant mutants, as evidenced by the high MIC and IC50 values for the pbr1 mutants of S. pombe. This highlights the importance of understanding the genetic basis of resistance when developing new antifungal agents targeting this pathway.

Further head-to-head studies are required to establish a comprehensive comparative profile of this compound and Papulacandin B against a broader panel of clinically relevant fungal pathogens, including various non-albicans Candida species and filamentous fungi like Aspergillus fumigatus. Such data would be invaluable for guiding future drug development efforts in the pursuit of more effective treatments for invasive fungal infections.

References

In Vitro Activity of Aculeacin A Against Echinocandin-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of Aculeacin A, a pioneering antifungal antibiotic, in the context of the growing challenge of echinocandin resistance in key fungal pathogens such as Candida and Aspergillus species. While direct, recent comparative data on the activity of this compound against contemporary, genetically characterized echinocandin-resistant strains is limited in publicly available literature, this document synthesizes historical data and the known mechanisms of action to offer a comparative perspective. We also present detailed experimental protocols for in vitro antifungal susceptibility testing and visualize the underlying molecular pathways and experimental workflows.

Introduction to this compound and Echinocandins

This compound, a cyclic lipopeptide antibiotic, was one of the first identified inhibitors of fungal β-(1,3)-D-glucan synthase, a critical enzyme for cell wall synthesis.[1] This mechanism of action is shared with the echinocandin class of antifungals, which includes clinically significant agents like caspofungin, micafungin, and anidulafungin.[1][2] These drugs are often first-line therapies for invasive candidiasis.[1] However, the emergence of resistance, primarily through mutations in the target enzyme's encoding genes (FKS1 and FKS2), has created a need to re-evaluate older compounds and explore novel therapeutic strategies.[3]

Comparative In Vitro Activity: A Qualitative Assessment

Echinocandin resistance is strongly correlated with specific amino acid substitutions in the "hot spot" regions of the Fks1 and Fks2 proteins.[3] These mutations reduce the binding affinity of echinocandins to the β-(1,3)-D-glucan synthase enzyme complex, leading to elevated MIC values.[5] Without specific testing of this compound against these mutant strains, its efficacy remains a subject for further investigation. It is plausible that the structural differences between this compound and the modern echinocandins could result in differential activity against resistant enzymes, but this hypothesis requires experimental validation.

The table below presents a conceptual framework for comparing this compound with current echinocandins, highlighting the data that would be necessary for a complete quantitative comparison.

Table 1: Conceptual Comparison of In Vitro Activity

Antifungal AgentTargetKnown Activity Against Wild-Type Candida spp.Activity Against Echinocandin-Resistant Candida spp. (with FKS mutations)Activity Against Aspergillus spp.
This compound β-(1,3)-D-glucan synthasePotent (historical data)[4]Data Not Available Limited (historical data)[4]
Anidulafungin β-(1,3)-D-glucan synthasePotentReduced (dependent on specific FKS mutation)[6]Active (fungistatic)[7]
Caspofungin β-(1,3)-D-glucan synthasePotent[8]Reduced (dependent on specific FKS mutation)Active (fungistatic)[7]
Micafungin β-(1,3)-D-glucan synthasePotent[8]Reduced (dependent on specific FKS mutation)Active (fungistatic)[7]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Both this compound and the echinocandins disrupt the integrity of the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the cell wall. Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[9]

G Mechanism of Action of this compound and Echinocandins cluster_membrane Fungal Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) Glucan_Polymer β-(1,3)-D-Glucan Polymer (Cell Wall Component) Glucan_Synthase->Glucan_Polymer UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase catalysis Cell_Lysis Cell Lysis Glucan_Polymer->Cell_Lysis leads to compromised cell wall integrity and Aculeacin_Echinocandins This compound / Echinocandins Aculeacin_Echinocandins->Glucan_Synthase inhibition

Mechanism of β-(1,3)-D-glucan synthase inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro activity of antifungal agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3/M38-A2 Methodology)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts and filamentous fungi.[3][10]

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable cultures. A suspension of the fungal cells (conidia for molds) is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included. The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control. For azoles and echinocandins against yeasts, this is typically a ≥50% reduction in turbidity. For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

G Experimental Workflow for MIC Determination Start Start Prepare_Drug Prepare Serial Dilutions of Antifungal Agent Start->Prepare_Drug Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_Results Read MIC/MEC Incubate->Read_Results End End Read_Results->End

Workflow for antifungal susceptibility testing.

Conclusion

This compound holds a significant place in the history of antifungal drug discovery as a foundational β-(1,3)-D-glucan synthase inhibitor. While its clinical development was not pursued to the extent of the modern echinocandins, the rise of resistance to these front-line agents warrants a re-examination of older and structurally diverse compounds. The lack of recent, direct comparative data on this compound's activity against echinocandin-resistant strains with defined FKS mutations is a clear knowledge gap. Future in vitro studies employing standardized methodologies are essential to determine if this compound or its derivatives could offer a therapeutic advantage against these challenging fungal pathogens. Such research would be invaluable for the continued development of the antifungal armamentarium.

References

Safety Operating Guide

Proper Disposal of Aculeacin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Aculeacin A, a lipopeptide antifungal agent. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous chemical waste.

Summary of Key Disposal Information

The following table summarizes the crucial data points for the safe handling and disposal of this compound.

ParameterValue/InformationSource/Citation
Chemical Name This compound[1]
CAS Number 58814-86-1[1]
Appearance White amorphous powder[1]
Solubility Soluble in lower alcohols; sparingly soluble in water and other organic solvents[1]
Primary Hazard Antifungal agent; treat as hazardous chemical wasteGeneral laboratory best practices
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of handling the solid form, a chemical fume hood should be used to prevent inhalation.General laboratory best practices
Recommended Disposal Method Incineration at a licensed hazardous waste facilityGeneral guidance for pharmaceutical and chemical waste
Hazardous Waste Classification Not explicitly classified under RCRA. Consult your institution's Environmental Health and Safety (EHS) department for specific coding.U.S. EPA guidelines

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is mandatory for the disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound in solid or solution form.

  • When handling the solid powder, perform all manipulations within a certified chemical fume hood to avoid inhalation of airborne particles.

2. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from general laboratory trash and other waste streams.

  • Use designated, clearly labeled, and leak-proof containers for collecting this compound waste.

3. Disposal of Solid this compound:

  • Unused or expired solid this compound should be collected in a sealed, labeled container designated for hazardous chemical waste.

  • Do not attempt to dispose of solid this compound down the drain or in the regular trash.

4. Disposal of this compound Solutions:

  • Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Do not pour this compound solutions down the sanitary sewer.

5. Disposal of Contaminated Labware and PPE:

  • All disposable labware (e.g., pipette tips, centrifuge tubes, flasks) that has come into contact with this compound must be considered hazardous waste.

  • Collect these items in a designated, puncture-resistant hazardous waste container.

  • Contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed bag and disposed of as hazardous waste.

6. Decontamination of Reusable Labware:

  • Reusable labware should be decontaminated by soaking in a suitable inactivating solution (e.g., a strong oxidizing agent, subject to compatibility with the labware material) before standard washing procedures. Consult your institution's EHS for approved decontamination procedures.

7. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's hazardous waste management program.

  • The primary recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are addressed.

This compound Disposal Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate from General Waste ppe->segregate solid_waste Solid this compound segregate->solid_waste liquid_waste This compound Solutions segregate->liquid_waste contaminated_materials Contaminated Labware & PPE segregate->contaminated_materials collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in Puncture-Resistant Container contaminated_materials->collect_contaminated contact_ehs Contact Institutional EHS collect_solid->contact_ehs collect_liquid->contact_ehs collect_contaminated->contact_ehs incineration Incineration via Licensed Facility contact_ehs->incineration

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided in this document is intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

References

Essential Safety and Operational Guide for Handling Aculeacin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Aculeacin A, tailored for researchers, scientists, and drug development professionals. Our aim is to be your preferred source for laboratory safety information, fostering a culture of safety and trust.

Disclaimer: This document provides guidance based on available data for this compound and general laboratory safety principles. A comprehensive, site-specific risk assessment should be conducted before commencing any work.

I. Understanding this compound: Properties and Mechanism

This compound is a lipopeptide antifungal agent isolated from Aspergillus aculeatus.[1][2] It functions by inhibiting β-glucan synthesis in yeasts, a critical component of the fungal cell wall.[3][4][5][6] This targeted action makes it a subject of interest in the development of new antifungal therapies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₅₀H₈₁N₇O₁₆Sigma-Aldrich[3]
Molecular Weight 1036.22 g/mol Sigma-Aldrich[3]
Appearance White amorphous powder[2]
Solubility Soluble in lower alcohols; sparingly soluble in water and other organic solvents[2]
Storage Temperature -20°CAmsbio[5]

Mechanism of Action

This compound selectively blocks the enzyme β(1→3) glucan synthase, thereby inhibiting the biosynthesis of β-glucan, an essential structural polymer in the fungal cell wall.[3] This disruption of cell wall integrity leads to fungal cell lysis and death.

AculeacinA_Mechanism cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Beta_1_3_Glucan_Synthase β(1,3)-Glucan Synthase UDP_Glucose->Beta_1_3_Glucan_Synthase Substrate Beta_1_3_Glucan β(1,3)-Glucan Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Synthesis Lysis Cell Lysis Cell_Wall Cell Wall Integrity Beta_1_3_Glucan->Cell_Wall Cell_Wall->Lysis Aculeacin_A This compound Aculeacin_A->Beta_1_3_Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

II. Personal Protective Equipment (PPE)

Given that this compound is a powder and its toxicological properties are not extensively documented, a cautious approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound.

ActivityHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Handling Solid Compound (e.g., weighing, aliquoting) Double-gloving with nitrile glovesSafety goggles and a face shieldFit-tested N95 respirator or higherDisposable, solid-front gown with tight-fitting cuffs
Preparing Solutions Double-gloving with nitrile glovesChemical splash goggles and a face shieldWork within a certified chemical fume hoodChemical-resistant disposable gown
Administering to In Vitro/In Vivo Systems Nitrile glovesSafety glasses with side shieldsNot generally required if performed in a biological safety cabinet or well-ventilated areaStandard lab coat
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber glovesChemical splash gogglesNot generally required if the area is well-ventilatedFluid-resistant lab coat or disposable gown

Note: These recommendations are based on general best practices for handling powdered chemical compounds of unknown toxicity.

III. Operational Plan for Handling this compound

A systematic workflow is crucial to minimize exposure and contamination. The following diagram illustrates the recommended operational plan.

AculeacinA_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Designate & Prepare Work Area in Fume Hood Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh this compound Don_PPE->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Decontaminate Decontaminate Surfaces & Equipment Solubilize->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Caption: Recommended operational workflow for handling this compound.

Experimental Protocol: Weighing and Preparing a Stock Solution

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary PPE as outlined in the table above.

  • Weighing:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.

    • Immediately close the primary container of this compound.

  • Solubilization:

    • Slowly add the desired solvent (e.g., a lower alcohol) to the container with the weighed compound to avoid splashing.

    • Gently swirl or vortex to dissolve the powder completely.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.

Waste Segregation and Collection:

  • Solid Waste:

    • All disposable PPE (gloves, gowns, etc.), absorbent paper, and any other solid materials contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused or waste solutions of this compound, as well as the first rinse of any contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps:

    • Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound contaminated solid waste").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[8]

Decontamination of Glassware:

  • Rinse glassware with a suitable solvent to remove this compound residue. Collect this first rinse as hazardous liquid waste.

  • Subsequent rinses can typically be disposed of down the drain, but consult your institutional guidelines.

  • Wash with a laboratory detergent and rinse thoroughly with purified water.

By adhering to these safety and handling protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aculeacin A
Reactant of Route 2
Aculeacin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.